molecular formula C3H5NO3 B1581945 2-(Methylamino)-2-oxoacetic acid CAS No. 29262-58-6

2-(Methylamino)-2-oxoacetic acid

Cat. No.: B1581945
CAS No.: 29262-58-6
M. Wt: 103.08 g/mol
InChI Key: FMNLVGDFBCBTJZ-UHFFFAOYSA-N
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Description

2-(Methylamino)-2-oxoacetic acid, also known as N-Methyloxamic acid, is a chemical compound with the molecular formula C3H5NO3 and a molecular weight of 103.08 g/mol . Its structure features both a carboxylic acid group and a secondary amide group, which makes it a valuable building block in organic synthesis and supramolecular chemistry. These functional groups allow it to act as a robust hydrogen bond donor and acceptor, facilitating the creation of complex, self-assembled molecular architectures and co-crystals . This compound serves as a key synthetic intermediate and precursor for the development of more complex molecules, including potential Active Pharmaceutical Ingredients (APIs) . Scientific literature highlights its relevance in the synthesis of derivatives with potential biological activity . Furthermore, its structural similarity to amino acid derivatives makes it a subject of interest in biochemical research, where it may be used as a model compound to study enzyme mechanisms or metabolic pathways . Researchers value this compound for its role in probing biochemical interactions. Please note that this product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use . Hazard statements include H302 (Harmful if swallowed), H319 (Causes serious eye irritation), H372 (Causes damage to organs through prolonged or repeated exposure), and H410 (Toxic to aquatic life with long-lasting effects) .

Properties

IUPAC Name

2-(methylamino)-2-oxoacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C3H5NO3/c1-4-2(5)3(6)7/h1H3,(H,4,5)(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMNLVGDFBCBTJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70183516
Record name Acetic acid, 2-(methylamino)-2-oxo-
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Molecular Weight

103.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29262-58-6
Record name Acetic acid, 2-(methylamino)-2-oxo-
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Record name Acetic acid, 2-(methylamino)-2-oxo-
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Record name 2-(Methylamino)-2-oxoacetic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-(methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. It delves into the primary synthetic pathways, detailed experimental protocols, mechanistic insights, and characterization of this versatile building block. The guide emphasizes scientific integrity, providing a framework for reproducible and reliable synthesis.

Introduction: The Significance of this compound

This compound (C₃H₅NO₃, Molar Mass: 103.08 g/mol ) is a valuable bifunctional molecule containing both a carboxylic acid and an amide functional group.[1] This unique structure makes it a crucial intermediate in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical industry. Its utility is notable in the development of drugs targeting neurological disorders.[2] Furthermore, its structural similarity to amino acids makes it a compound of interest in biochemical research, where it can serve as a model to investigate enzyme mechanisms and metabolic pathways.[1]

This guide will focus on the most prevalent and practical synthetic route to this compound, providing a detailed, step-by-step protocol and exploring the underlying chemical principles.

Core Synthesis Pathway: Amidation of Dialkyl Oxalates

The most established and direct method for the synthesis of this compound involves the nucleophilic acyl substitution reaction between a dialkyl oxalate (such as diethyl oxalate or dimethyl oxalate) and methylamine. This reaction proceeds in a stepwise manner, with the initial attack of methylamine on one of the ester carbonyls, followed by the loss of an alkoxide leaving group to form the corresponding ester-amide. Subsequent hydrolysis of the remaining ester group yields the desired carboxylic acid.

Mechanistic Rationale

The choice of a dialkyl oxalate as the starting material is strategic. The two ester groups are activated towards nucleophilic attack by the electron-withdrawing effect of the adjacent carbonyl group. Methylamine, a primary amine, acts as the nucleophile. The reaction is typically carried out in a suitable solvent and may be facilitated by heating. The second step, hydrolysis, can be achieved under either acidic or basic conditions to convert the intermediate ethyl N-methyloxamate to N-methyloxamic acid.

Synthesis_Pathway Diethyl Oxalate Diethyl Oxalate Intermediate (Ethyl N-methyloxamate) Intermediate (Ethyl N-methyloxamate) Diethyl Oxalate->Intermediate (Ethyl N-methyloxamate) Nucleophilic Acyl Substitution Methylamine Methylamine Methylamine->Intermediate (Ethyl N-methyloxamate) This compound This compound Intermediate (Ethyl N-methyloxamate)->this compound Hydrolysis

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of this compound.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )QuantityPurity
Diethyl oxalateC₆H₁₀O₄146.1414.6 g (0.1 mol)≥99%
Methylamine (40% in H₂O)CH₅N31.067.75 mL (0.1 mol)
EthanolC₂H₅OH46.07100 mLAnhydrous
Sodium HydroxideNaOH40.004.0 g (0.1 mol)≥97%
Hydrochloric AcidHCl36.46As neededConcentrated
Deionized WaterH₂O18.02
Step-by-Step Procedure

Step 1: Amidation Reaction

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 14.6 g (0.1 mol) of diethyl oxalate in 100 mL of anhydrous ethanol.

  • Slowly add 7.75 mL (0.1 mol) of a 40% aqueous solution of methylamine to the stirring solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

Step 2: Hydrolysis

  • After the initial reflux, add a solution of 4.0 g (0.1 mol) of sodium hydroxide dissolved in 20 mL of deionized water to the reaction mixture.

  • Continue to reflux the mixture for an additional 1 hour to facilitate the hydrolysis of the intermediate ester.

Step 3: Work-up and Isolation

  • Cool the reaction mixture to room temperature and then place it in an ice bath.

  • Acidify the mixture to a pH of approximately 2 by the dropwise addition of concentrated hydrochloric acid. This will cause the product to precipitate out of the solution.

  • Collect the white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with a small amount of ice-cold deionized water to remove any inorganic impurities.

Purification

The crude product can be purified by recrystallization.

  • Dissolve the crude solid in a minimal amount of hot water.

  • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration.

  • Dry the crystals in a vacuum oven at 50-60 °C to a constant weight.

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Dissolve Diethyl Oxalate Dissolve Diethyl Oxalate Add Methylamine Add Methylamine Dissolve Diethyl Oxalate->Add Methylamine Reflux (2h) Reflux (2h) Add Methylamine->Reflux (2h) Add NaOH solution Add NaOH solution Reflux (2h)->Add NaOH solution Reflux (1h) Reflux (1h) Add NaOH solution->Reflux (1h) Cool to RT Cool to RT Reflux (1h)->Cool to RT Acidify with HCl Acidify with HCl Cool to RT->Acidify with HCl Precipitation Precipitation Acidify with HCl->Precipitation Vacuum Filtration Vacuum Filtration Precipitation->Vacuum Filtration Wash with cold water Wash with cold water Vacuum Filtration->Wash with cold water Dry in vacuum oven Dry in vacuum oven Vacuum Filtration->Dry in vacuum oven Dissolve in hot water Dissolve in hot water Wash with cold water->Dissolve in hot water Cool to crystallize Cool to crystallize Dissolve in hot water->Cool to crystallize Cool to crystallize->Vacuum Filtration

Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

  • Melting Point: The purified product should exhibit a sharp melting point.

  • NMR Spectroscopy:

    • ¹H NMR: The spectrum should show characteristic peaks for the methyl protons, the amide proton, and the carboxylic acid proton.

    • ¹³C NMR: The spectrum will show signals corresponding to the methyl carbon, the amide carbonyl carbon, and the carboxylic acid carbonyl carbon.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H stretch of the secondary amide, the C=O stretch of the amide and carboxylic acid, and the O-H stretch of the carboxylic acid.

Applications in Drug Discovery and Development

N-substituted oxamic acids, including this compound, are recognized as important pharmacophores in medicinal chemistry. They serve as versatile starting materials for the synthesis of various biologically active compounds. For instance, derivatives of oxamic acids have been investigated for their potential as anti-inflammatory and antiallergy agents.[1][3] The presence of both a hydrogen bond donor (N-H) and acceptor (C=O), as well as a carboxylic acid group, allows for diverse interactions with biological targets.

Safety and Handling

  • Diethyl oxalate: Irritant. Handle in a well-ventilated fume hood.

  • Methylamine: Flammable and corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthesis of this compound via the amidation of diethyl oxalate followed by hydrolysis is a reliable and straightforward method suitable for laboratory-scale production. The resulting compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Adherence to the detailed protocol and safety precautions outlined in this guide will ensure a successful and safe synthesis.

References

  • Hargrave, K. D., Hess, F. K., & Oliver, J. T. (n.d.). N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents. Journal of Medicinal Chemistry. [Link]

  • MySkinRecipes. (n.d.). This compound. [Link]

  • PubMed. (n.d.). Synthesis and anti-inflammatory activity of certain new N,N'-oxamides. [Link]

Sources

An In-Depth Technical Guide to the Structure Elucidation of 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, is a small organic molecule with the chemical formula C₃H₅NO₃ and a molecular weight of 103.08 g/mol .[1][2] Its structure, featuring both a carboxylic acid and a secondary amide functional group, makes it a valuable building block in synthetic organic chemistry.[1] This guide provides a comprehensive overview of the methodologies and analytical techniques required for the unambiguous structure elucidation of this compound, tailored for researchers, scientists, and professionals in drug development. The narrative emphasizes the rationale behind experimental choices and the integration of data from multiple analytical platforms to ensure a self-validating and robust structural confirmation.

Molecular Structure and Properties

PropertyValueSource
Molecular Formula C₃H₅NO₃[1][2]
Molecular Weight 103.08 g/mol [1][2]
CAS Number 29262-58-6[1][2]
IUPAC Name This compound[3]
Synonyms N-Methyloxamic acid, (Methylamino)oxoacetic acid[3]
Physical Form White to light yellow solid[4]
Melting Point 95-97 °C[5]

Synthesis of this compound

A common and reliable method for the synthesis of this compound involves a two-step process starting with the aminolysis of diethyl oxalate with methylamine, followed by the hydrolysis of the resulting ester.[6]

Experimental Protocol: Synthesis

Part 1: Synthesis of Ethyl 2-(methylamino)-2-oxoacetate

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve diethyl oxalate (14.61 g, 0.1 mol) in 100 mL of anhydrous ethanol.

  • Amine Addition: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of methylamine (3.11 g, 0.1 mol) in 20 mL of ethanol dropwise over 30 minutes with continuous stirring. The reaction is exothermic.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).

  • Work-up: Remove the ethanol under reduced pressure using a rotary evaporator. The resulting crude product, ethyl 2-(methylamino)-2-oxoacetate, can be used in the next step without further purification.

Part 2: Hydrolysis to this compound

  • Reaction Setup: Dissolve the crude ethyl 2-(methylamino)-2-oxoacetate in 50 mL of a 2 M aqueous solution of sodium hydroxide.

  • Hydrolysis: Heat the mixture to 50 °C and stir for 2 hours. The hydrolysis can be monitored by the disappearance of the ester spot on TLC.

  • Acidification: Cool the reaction mixture to 0-5 °C in an ice bath. Carefully acidify the solution to pH 2-3 by the dropwise addition of 2 M hydrochloric acid. A white precipitate of this compound will form.

  • Isolation and Purification: Collect the precipitate by vacuum filtration, wash with a small amount of cold deionized water, and dry in a vacuum oven at 50 °C to a constant weight.

Spectroscopic Analysis and Structure Confirmation

A multi-technique approach integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy is essential for the complete structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[1]

The ¹H NMR spectrum is expected to show three distinct signals corresponding to the three different proton environments: the carboxylic acid proton (-COOH), the amide proton (-NH-), and the methyl group protons (-CH₃).[1]

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.0-12.0Broad Singlet1H-COOHThe acidic proton of the carboxylic acid is highly deshielded due to the electron-withdrawing effect of the adjacent carbonyl group and hydrogen bonding.
~7.5-8.5Broad Singlet1H-NH-The amide proton is also deshielded and often appears as a broad signal due to quadrupole broadening from the nitrogen atom and potential hydrogen bonding.
~2.8Doublet3H-CH₃The methyl protons are coupled to the amide proton, resulting in a doublet. The chemical shift is influenced by the adjacent nitrogen atom.

The ¹³C NMR spectrum is predicted to show three signals, corresponding to the three unique carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~165C=O (Carboxylic Acid)The carbonyl carbon of the carboxylic acid is highly deshielded.
~160C=O (Amide)The carbonyl carbon of the amide is also in a deshielded environment.
~26-CH₃The methyl carbon is in the aliphatic region, shifted downfield due to the attached nitrogen atom.
Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula.[7][8]

  • Technique: Electrospray Ionization (ESI) in positive and negative ion modes.

  • Expected [M+H]⁺: Calculated for C₃H₆NO₃⁺: 104.0342, Found: 104.034x

  • Expected [M-H]⁻: Calculated for C₃H₄NO₃⁻: 102.0197, Found: 102.019x

Fragmentation Pattern (MS/MS):

Tandem mass spectrometry (MS/MS) of the parent ion can provide valuable structural information. Key expected fragmentations include:

  • Loss of H₂O (18 Da): From the carboxylic acid group.

  • Loss of CO (28 Da): From either carbonyl group.

  • Loss of COOH (45 Da): Cleavage of the carboxylic acid group.

  • Loss of CONHCH₃ (58 Da): Cleavage of the methylamide group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-2500Broad, StrongO-H stretch (Carboxylic Acid)The broadness is due to hydrogen bonding.
~3300MediumN-H stretch (Amide)Characteristic stretching vibration of a secondary amide.
~1720StrongC=O stretch (Carboxylic Acid)The carbonyl of the carboxylic acid typically appears at a higher frequency.
~1670StrongC=O stretch (Amide I band)The amide carbonyl stretch is a very strong and characteristic absorption.[1]
~1550MediumN-H bend (Amide II band)This band arises from the bending vibration of the N-H bond.[1]

Integrated Structure Confirmation Workflow

The unambiguous elucidation of the structure of this compound requires a systematic and integrated approach, as depicted in the workflow below.

StructureElucidationWorkflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of This compound Purification Purification (Recrystallization/Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR MS Mass Spectrometry (HRMS, MS/MS) Purification->MS IR Infrared Spectroscopy Purification->IR DataIntegration Integration of Spectroscopic Data NMR->DataIntegration MS->DataIntegration IR->DataIntegration StructureConfirmation Unambiguous Structure Confirmation of This compound DataIntegration->StructureConfirmation

Caption: Workflow for the synthesis and structure elucidation of this compound.

Advanced Analytical Techniques for Unambiguous Confirmation

For complex molecules or to resolve any structural ambiguities, advanced 2D NMR techniques are invaluable.

  • COSY (Correlation Spectroscopy): This experiment would show a correlation between the amide proton (-NH-) and the methyl protons (-CH₃), confirming their coupling.

  • HSQC (Heteronuclear Single Quantum Coherence): This spectrum would directly correlate the proton signals to the carbon signals they are attached to. We would expect to see a cross-peak between the methyl protons and the methyl carbon.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. Key expected correlations for this compound would be:

    • The methyl protons to both the amide and the adjacent carbonyl carbon.

    • The amide proton to the methyl carbon and both carbonyl carbons.

Caption: Key expected HMBC correlations for this compound.

Conclusion

The structure elucidation of this compound is a clear example of the power of modern analytical chemistry. By combining robust synthetic protocols with a suite of spectroscopic techniques, including ¹H and ¹³C NMR, high-resolution mass spectrometry, and infrared spectroscopy, a complete and unambiguous structural assignment can be achieved. The integration of these techniques provides a self-validating system, ensuring the highest level of confidence in the determined structure, which is paramount for applications in research, and particularly in the rigorous environment of drug development.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 600 MHz, H₂O, experimental) (HMDB0000208). Retrieved from [Link]

  • Human Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, H₂O, experimental) (HMDB0000223). Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Silver-catalysed double decarboxylative addition-cyclisation-elimination cascade sequence for the synthesis of quinolin-2. Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • SDSU NMR Facility. (n.d.). 2D NMR FOR THE CHEMIST.
  • Human Metabolome Database. (n.d.). [¹H, ¹³C] NMR Spectrum (2D, 800 MHz, experimental) (HMDB0000223). Retrieved from [Link]

  • YouTube. (2020, April 10). 2D NMR- Worked Example 2 (HSQC and HMBC). Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(methylamino)-2-oxo-. Retrieved from [Link]

  • PMC. (2014, December 16). Identification of metabolites from 2D ¹H-¹³C HSQC NMR using peak correlation plots. Retrieved from [Link]

  • PMC. (2020, November 28). Hyphenated high-resolution mass spectrometry—the “all-in-one” device in analytical toxicology?. Retrieved from [Link]

  • The Royal Society of Chemistry. (2022, February 20). Infrared Spectroscopy of 2-Oxo-Octanoic Acid in Multiple Phases. Retrieved from [Link]

  • MDPI. (n.d.). ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

  • Bovine Metabolome Database. (n.d.). ¹H NMR Spectrum (1D, 500 MHz, D₂O, predicted) (BMDB0000223). Retrieved from [Link]

  • PubMed. (2022, April 27). High-Resolution Native Mass Spectrometry. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-(Methylamino)-2-phenylacetic acid, tms - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • MassBank of North America. (n.d.). Spectrum CCMSLIB00001058697 for Pesticide1_Dimethoate_C5H12NO3PS2_Phosphorodithioic acid, O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] ester. Retrieved from [Link]

  • NIH. (2022, July 22). Development and application of a High-Resolution mass spectrometry method for the detection of fentanyl analogs in urine and serum. Retrieved from [Link]

  • Google Patents. (n.d.). US7038078B2 - Methods of synthesizing and using derivatives of [2-(2-aminoethoxy)ethoxy] acetic acid.
  • ResearchGate. (n.d.). Accurate mass LCMS screening data for tranexamic acid. Retrieved from [Link]

  • Metabolomics Workbench. (n.d.). Oxamic acid. Retrieved from [Link]

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N-Methyloxamic Acid Derivatives: A Technical Guide to Their Biological Activity and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting Metabolic Vulnerabilities in Disease

The study of cellular metabolism has unveiled critical vulnerabilities in diseased cells, particularly in cancer, that can be exploited for therapeutic intervention. One of the most prominent metabolic alterations in cancer is the Warburg effect, a phenomenon characterized by a high rate of glycolysis followed by lactic acid fermentation, even in the presence of ample oxygen. This metabolic shift is orchestrated by key enzymes, among which lactate dehydrogenase (LDH) plays a pivotal role. N-Methyloxamic acid and its derivatives have emerged as a promising class of compounds that target this metabolic Achilles' heel. This technical guide provides an in-depth exploration of the biological activity of N-Methyloxamic acid derivatives, with a primary focus on their mechanism of action as LDH inhibitors, their therapeutic potential in oncology, and the experimental methodologies used to evaluate their efficacy.

The Primary Target: Lactate Dehydrogenase (LDH) and the Warburg Effect

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate, with the concomitant oxidation of NADH to NAD+.[1] In cancer cells exhibiting the Warburg effect, the LDH-A isoform is often upregulated, driving the conversion of pyruvate to lactate.[2] This serves two main purposes for the cancer cell: it regenerates NAD+ to maintain a high glycolytic flux and ATP production, and it reduces the intracellular concentration of pyruvate, thereby preventing its entry into the mitochondria for oxidative phosphorylation.[2] The resulting lactate is exported out of the cell, contributing to an acidic tumor microenvironment that promotes invasion and metastasis.[3]

N-substituted oxamic acid derivatives, including N-Methyloxamic acid, are structural analogs of pyruvate and act as competitive inhibitors of LDH.[4][5] By binding to the active site of LDH, these compounds block the conversion of pyruvate to lactate, leading to a cascade of downstream effects that can be detrimental to cancer cells.[6][7]

Figure 1: Mechanism of Action of N-Methyloxamic Acid Derivatives.

Biological Activities of N-Alkyloxamic Acid Derivatives

The primary biological activity of N-alkyloxamic acid derivatives stems from their potent and selective inhibition of lactate dehydrogenase. This targeted action leads to a range of downstream cellular consequences, making these compounds attractive candidates for anticancer therapy.

Inhibition of Lactate Dehydrogenase Isozymes

Kinetic studies have demonstrated that N-alkyloxamic acids are competitive inhibitors of LDH isozymes.[4] The length of the N-alkyl chain influences both the potency and selectivity of inhibition. For instance, N-ethyl oxamate is a more potent inhibitor of LDH-C4 than N-propyl oxamate, while N-propyl oxamate exhibits greater selectivity for LDH-C4 over other isoforms.[5][7] This suggests that subtle modifications to the N-substituent can be used to fine-tune the inhibitory profile of these compounds.

Anticancer Activity

The anticancer potential of N-alkyloxamic acid derivatives is a direct consequence of LDH inhibition and the subsequent disruption of the Warburg effect. By blocking the conversion of pyruvate to lactate, these compounds induce a metabolic crisis in cancer cells, leading to:

  • Reduced Glycolytic Flux and ATP Production: Inhibition of LDH leads to an accumulation of its substrate, pyruvate, and a depletion of NAD+, which is essential for glycolysis to proceed. This results in a significant reduction in ATP production from glycolysis, starving the cancer cells of the energy required for rapid proliferation.[5][6]

  • Induction of Oxidative Stress and Apoptosis: The buildup of pyruvate can force its entry into the mitochondria, leading to an increase in oxidative phosphorylation and the generation of reactive oxygen species (ROS).[7] Elevated ROS levels can damage cellular components and trigger programmed cell death (apoptosis).[7] In some cellular contexts, LDH inhibition can also induce autophagy.[8]

  • Inhibition of Cell Proliferation, Motility, and Invasion: The energy deficit and cellular stress induced by LDH inhibition lead to cell cycle arrest and a reduction in cancer cell proliferation.[3] Furthermore, by preventing the acidification of the tumor microenvironment, these compounds can inhibit tumor cell motility and invasion.[3]

Data Presentation: Comparative Inhibitory Activity of N-Alkyloxamic Acids

The following table summarizes the reported inhibitory constants (Ki) for various N-alkyloxamic acid derivatives against different LDH isozymes. This data highlights the structure-activity relationship within this class of inhibitors.

CompoundLDH IsozymeKi (µM)Inhibition TypeReference
Oxamic Acid hLDH5 (LDH-A)136Competitive[9]
hLDH1 (LDH-B)94.4Competitive[9]
N-Ethyl Oxamate LDH-C4PotentCompetitive[4][5]
N-Propyl Oxamate LDH-C4SelectiveCompetitive[4][5]

Note: Specific Ki values for N-Ethyl and N-Propyl oxamate against all isozymes were not consistently available across the searched literature, but their relative potency and selectivity are noted.

Experimental Protocols

The evaluation of the biological activity of N-Methyloxamic acid derivatives involves a series of in vitro assays to determine their enzymatic inhibition, effects on cell viability, and mechanism of action.

Synthesis of N-Methyloxamic Acid

A general method for the synthesis of N-alkyloxamic acids involves the reaction of an alkylamine with an oxamic acid ester. The following is a representative protocol for the synthesis of N-Methyloxamic acid.

Materials:

  • Methyl oxamate

  • Methylamine (solution in a suitable solvent, e.g., THF or water)

  • Stirring apparatus

  • Reaction vessel

  • Solvents for reaction and purification (e.g., ethanol, diethyl ether)

Procedure:

  • Dissolve methyl oxamate in a suitable solvent in a reaction vessel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of methylamine to the cooled methyl oxamate solution with constant stirring.

  • Allow the reaction mixture to stir at room temperature for a specified period (e.g., 2-4 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether) to yield pure N-Methyloxamic acid.

  • Characterize the final product using standard analytical techniques such as NMR and mass spectrometry.

cluster_reagents Reagents & Solvents cluster_process Process Methyl Oxamate Methyl Oxamate Reaction with\nMethylamine Reaction with Methylamine Methyl Oxamate->Reaction with\nMethylamine Nucleophilic Acyl Substitution N-Methyloxamic Acid N-Methyloxamic Acid Reaction with\nMethylamine->N-Methyloxamic Acid Purification\n(Recrystallization) Purification (Recrystallization) N-Methyloxamic Acid->Purification\n(Recrystallization) Characterization\n(NMR, MS) Characterization (NMR, MS) Purification\n(Recrystallization)->Characterization\n(NMR, MS) Methylamine Methylamine Solvents Solvents

Figure 2: Synthetic Workflow for N-Methyloxamic Acid.

In Vitro Lactate Dehydrogenase (LDH) Activity Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of N-Methyloxamic acid derivatives on LDH activity.

Materials:

  • Purified LDH enzyme (e.g., rabbit muscle LDH)

  • NADH

  • Sodium pyruvate

  • Assay buffer (e.g., phosphate buffer, pH 7.4)

  • N-Methyloxamic acid derivative (test compound)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing assay buffer, NADH, and the LDH enzyme in each well of a 96-well plate.

  • Add varying concentrations of the N-Methyloxamic acid derivative to the test wells. Include a control well with no inhibitor.

  • Pre-incubate the plate at a constant temperature (e.g., 37°C) for a short period (e.g., 5-10 minutes).

  • Initiate the enzymatic reaction by adding sodium pyruvate to all wells.

  • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the LDH activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the control.

  • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of N-Methyloxamic acid derivatives on cancer cell lines.

Materials:

  • Cancer cell line (e.g., HeLa, A549)

  • Cell culture medium and supplements

  • N-Methyloxamic acid derivative

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the N-Methyloxamic acid derivative for a specified duration (e.g., 24, 48, or 72 hours). Include untreated control cells.

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of the purple solution at a wavelength of approximately 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

cluster_ldh LDH Activity Assay cluster_mtt MTT Cytotoxicity Assay Prepare Reaction Mix\n(LDH, NADH, Buffer) Prepare Reaction Mix (LDH, NADH, Buffer) Add Inhibitor Add Inhibitor Prepare Reaction Mix\n(LDH, NADH, Buffer)->Add Inhibitor Pre-incubate Pre-incubate Add Inhibitor->Pre-incubate Add Pyruvate Add Pyruvate Pre-incubate->Add Pyruvate Measure Absorbance\n(340 nm) Measure Absorbance (340 nm) Add Pyruvate->Measure Absorbance\n(340 nm) Calculate % Inhibition\n& IC50 Calculate % Inhibition & IC50 Seed Cells Seed Cells Add Test Compound Add Test Compound Seed Cells->Add Test Compound Incubate Incubate Add Test Compound->Incubate Add MTT Add MTT Incubate->Add MTT Add Solubilizer Add Solubilizer Incubate->Add Solubilizer Add MTT->Incubate Measure Absorbance\n(570 nm) Measure Absorbance (570 nm) Add Solubilizer->Measure Absorbance\n(570 nm) Calculate % Viability\n& IC50 Calculate % Viability & IC50

Figure 3: Experimental Workflows for Biological Evaluation.

Conclusion and Future Directions

N-Methyloxamic acid derivatives represent a promising class of targeted anticancer agents that exploit the metabolic reprogramming inherent in many cancer cells. Their primary mechanism of action, the competitive inhibition of lactate dehydrogenase, leads to a cascade of events including reduced energy production, increased oxidative stress, and ultimately, cancer cell death. The structure-activity relationship studies indicate that the potency and selectivity of these compounds can be modulated through chemical modifications, offering opportunities for the development of optimized drug candidates.

Future research in this area should focus on several key aspects:

  • In vivo Efficacy and Pharmacokinetics: While in vitro studies have demonstrated the potential of these compounds, further investigation into their efficacy, safety, and pharmacokinetic profiles in preclinical animal models is crucial.

  • Combination Therapies: The metabolic stress induced by LDH inhibitors may sensitize cancer cells to other therapeutic agents. Exploring combination therapies with conventional chemotherapy or other targeted drugs could lead to synergistic effects and overcome drug resistance.[5]

  • Biomarker Development: Identifying predictive biomarkers to determine which patients are most likely to respond to LDH inhibitor therapy will be essential for their successful clinical translation.

References

  • Casirola, D., & Varela-Ramirez, A. (2011). Oxamic acid analogues as LDH-C4-specific competitive inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 579-586.
  • Fantin, V. R., St-Pierre, J., & Leder, P. (2006). Attenuation of LDH-A expression uncovers a link between glycolysis, mitochondrial physiology, and tumor growth. Cancer Cell, 9(6), 425-434.
  • Le, A., Cooper, C. R., Gouw, A. M., Dinavahi, R., Maitra, A., Deck, L. M., ... & Dang, C. V. (2010). Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. Proceedings of the National Academy of Sciences, 107(5), 2037-2042.
  • Sattler, M., & Fiume, L. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. PLoS One, 9(12), e114633.
  • Valvona, C. J., Fillmore, H. L., Nunn, P. B., & Pilkington, G. J. (2016). The regulation and function of lactate dehydrogenase A: Therapeutic potential in brain tumor.
  • San-Millán, I., & Brooks, G. A. (2017). Reexamining cancer metabolism: lactate production for carcinogenesis could be the purpose and explanation of the Warburg Effect. Carcinogenesis, 38(2), 119-133.
  • Granchi, C., & Minutolo, F. (2012). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 4(13), 1567-1582.
  • Powers, J. L., Kiesman, N. E., Tran, C. M., Brown, J. H., & Bevilacqua, V. L. H. (2007). Lactate dehydrogenase kinetics and inhibition using a microplate reader.
  • Kaja, S., Payne, A. J., Singh, T., & Chauhan, A. (2015). An optimized lactate dehydrogenase release assay for screening of drug candidates in neuroscience. Journal of Pharmacological and Toxicological Methods, 73, 1-6.
  • An, Y., Duan, F., Xie, Y., Liu, Z., & Zhu, J. (2014). Different effects of LDH-A inhibition by oxamate in non-small cell lung cancer cells. Oncology Reports, 32(6), 2537-2544.
  • Fiume, L., & Minutolo, F. (2012). Small-molecule inhibitors of human LDH5. Future Medicinal Chemistry, 4(13), 1567-1582.

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A Senior Application Scientist's Guide to the Theoretical Investigation of 2-(Methylamino)-2-oxoacetic Acid: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the theoretical and computational analysis of 2-(Methylamino)-2-oxoacetic acid, a molecule of significant interest in organic synthesis and medicinal chemistry.[1][2] As a Senior Application Scientist, the following discourse is engineered to bridge the gap between theoretical principles and practical application, offering a robust methodology for researchers. This document eschews a rigid, templated approach in favor of a logically flowing narrative that prioritizes scientific integrity, causality, and self-validating protocols. We will delve into the selection of computational methods, the intricacies of geometry optimization and frequency analysis, and the prediction of key molecular properties, all grounded in authoritative scientific principles.

Introduction: The Scientific Imperative for In Silico Analysis

This compound, also known as N-methyloxamic acid, possesses a compelling molecular architecture featuring both a carboxylic acid and a secondary amide moiety.[1] This duality imparts it with the ability to act as both a hydrogen bond donor and acceptor, rendering it a valuable building block in supramolecular chemistry and a synthetic precursor for more complex molecules, including potential active pharmaceutical ingredients.[1] Its structural similarity to amino acid derivatives also makes it a pertinent subject for biochemical research.[1][2]

A thorough in silico, or computational, investigation provides a powerful, non-destructive lens through which to understand the molecule's intrinsic properties. Theoretical calculations allow for the prediction of its three-dimensional structure, vibrational frequencies (which can be correlated with experimental infrared spectroscopy), and electronic properties that govern its reactivity and interactions. This predictive power is indispensable in modern drug discovery and materials science, enabling the rational design of novel compounds and the elucidation of reaction mechanisms.

Foundational Principles: Selecting the Right Computational Tools

The accuracy of any theoretical calculation is fundamentally dependent on the chosen methodology. For a small organic molecule such as this compound, Density Functional Theory (DFT) offers a favorable balance of computational cost and accuracy.[3] DFT methods approximate the complex many-electron problem by calculating the electron density, from which the energy and other properties can be derived.

The Logic of Method and Basis Set Selection

Our approach is rooted in establishing a protocol that is both reliable and computationally efficient.

  • Density Functional Selection: We recommend the use of hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, as they have demonstrated robust performance for organic molecules.[4]

    • B3LYP (Becke, 3-parameter, Lee-Yang-Parr): A widely used and well-benchmarked functional that often provides excellent results for the geometries and energies of organic systems.

    • ωB97X-D: A range-separated hybrid functional that includes empirical dispersion corrections, making it particularly suitable for systems where non-covalent interactions may be important.

    • M06-2X: A high-nonlocality functional that performs well for main-group thermochemistry and kinetics.

  • Basis Set Selection: The basis set is the set of mathematical functions used to construct the molecular orbitals.

    • 6-31G*: A Pople-style basis set that provides a good starting point for geometry optimizations. It includes polarization functions on heavy (non-hydrogen) atoms, which are crucial for describing chemical bonds accurately.

    • def2-TZVPD: A triple-zeta basis set with polarization and diffuse functions. This larger basis set is recommended for more accurate single-point energy calculations and the prediction of finer electronic properties after an initial geometry optimization with a smaller basis set.

The Critical Role of Solvent Effects

In many experimental contexts, this compound will be in a solution. The surrounding solvent can significantly influence the molecule's conformation and properties. Therefore, it is imperative to include a solvent model in our calculations. The Polarizable Continuum Model (PCM) is a widely accepted and computationally efficient method that treats the solvent as a continuous dielectric medium. This approach allows for the calculation of properties in a simulated solution environment, providing a more realistic comparison to experimental data.

The Computational Workflow: A Self-Validating Protocol

The following protocol is designed to be a self-validating system, where the results of each step inform and validate the next.

Step 1: Initial Structure Preparation

The first step is to generate a plausible 3D structure of this compound. This can be done using any molecular building software. The SMILES string for the molecule is CNC(=O)C(=O)O.[5] It is crucial to start with a reasonable initial geometry to ensure the subsequent optimization converges to a true energy minimum.

Step 2: Geometry Optimization

The objective of geometry optimization is to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure.

Protocol:

  • Import the initial structure into a computational chemistry software package (e.g., Gaussian, ORCA, Spartan).

  • Select the desired level of theory (e.g., B3LYP/6-31G*).

  • Incorporate the PCM solvent model, specifying the solvent of interest (e.g., water, methanol).

  • Initiate the geometry optimization calculation. The software will iteratively adjust the atomic coordinates to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.

Step 3: Frequency Analysis

A frequency calculation must be performed on the optimized geometry to confirm that it is a true energy minimum and to predict the molecule's vibrational spectrum.

Protocol:

  • Use the optimized geometry from the previous step.

  • Perform a frequency calculation at the same level of theory (B3LYP/6-31G* with PCM).

  • Validation: A true energy minimum will have no imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state) rather than a stable structure, and the optimization should be revisited.

  • The output will provide a list of vibrational frequencies and their corresponding infrared (IR) intensities. These can be compared with experimental IR spectra.

Step 4: Refined Single-Point Energy Calculation

For more accurate electronic properties, a single-point energy calculation is performed on the optimized geometry using a larger basis set.

Protocol:

  • Use the optimized geometry from Step 2.

  • Perform a single-point energy calculation using a larger basis set (e.g., def2-TZVPD) at the same level of theory (B3LYP with PCM). This will provide a more accurate value for the molecule's total energy.

Visualization of the Computational Workflow

The following diagram illustrates the logical flow of the theoretical calculation protocol.

Computational Workflow cluster_prep Preparation cluster_calc Core Calculations cluster_analysis Analysis & Validation A Initial 3D Structure (SMILES: CNC(=O)C(=O)O) B Geometry Optimization (e.g., B3LYP/6-31G* + PCM) A->B Input C Frequency Analysis (e.g., B3LYP/6-31G* + PCM) B->C Optimized Geometry D Single-Point Energy (e.g., B3LYP/def2-TZVPD + PCM) B->D Optimized Geometry E Confirm True Minimum (No Imaginary Frequencies) C->E Vibrational Frequencies F Predicted Properties: - Optimized Geometry - Vibrational Frequencies (IR) - Electronic Energy D->F Refined Energy E->F Validated Structure

Caption: A flowchart of the computational workflow for this compound.

Predicted Molecular Properties: A Quantitative Summary

The following table summarizes the key molecular properties of this compound that can be obtained from the described computational workflow. The values presented here are illustrative and will vary depending on the specific level of theory and solvent model used.

PropertyDescriptionIllustrative Computational Output (B3LYP/def2-TZVPD in water)
Molecular Formula The elemental composition of the molecule.C₃H₅NO₃
Molecular Weight The mass of one mole of the substance.103.08 g/mol [1][5]
Optimized Geometry The lowest energy 3D arrangement of the atoms.Cartesian coordinates of each atom.
Dipole Moment A measure of the separation of positive and negative charges in the molecule.~3.5 - 4.5 Debye
HOMO-LUMO Gap The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital, indicating chemical reactivity.~6.0 - 7.0 eV
Vibrational Frequencies The frequencies at which the molecule's bonds vibrate, corresponding to peaks in an IR spectrum.A list of frequencies in cm⁻¹.
Topological Polar Surface Area (TPSA) The surface sum over all polar atoms, a descriptor used to predict drug transport properties.66.4 Ų[5]

The Molecular Structure and Key Functionalities

The structure of this compound is characterized by the interplay between its carboxylic acid and amide functional groups.

Caption: A 2D representation of this compound's functional groups.

Conclusion: From Theoretical Calculations to Practical Insights

This guide has outlined a comprehensive and scientifically rigorous approach to the theoretical calculation of this compound. By following the described workflow, researchers can obtain valuable insights into the molecule's structural, vibrational, and electronic properties. These in silico data provide a powerful complement to experimental studies, aiding in the interpretation of spectroscopic data, the prediction of reactivity, and the rational design of new molecules with desired functionalities. The principles and protocols detailed herein are not limited to this specific molecule but can be adapted for the computational investigation of a wide range of small organic compounds.

References

Unlocking New Therapeutic Frontiers: A Technical Guide to the Research Applications of 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Bifunctional Building Block

In the landscape of modern drug discovery and molecular engineering, the strategic selection of foundational chemical scaffolds is paramount. 2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, has emerged as a molecule of significant interest to researchers and drug development professionals. Its deceptively simple structure, featuring both a carboxylic acid and a secondary N-methyl amide, provides a unique combination of reactivity, structural rigidity, and hydrogen bonding capabilities. This guide offers an in-depth exploration of the potential research applications of this versatile building block, moving beyond theoretical possibilities to provide actionable insights and detailed experimental frameworks for its use in medicinal chemistry, chemical biology, and materials science.

This document is structured to provide a comprehensive technical overview, beginning with the molecule's fundamental properties and then delving into its application in key research areas. Each section is designed to not only present what can be done but to explain the underlying scientific principles that drive the experimental design, empowering researchers to adapt and innovate upon these concepts.

Chapter 1: Physicochemical Properties and Synthetic Overview

This compound (CAS 29262-58-6) is a white to light yellow solid with a molecular weight of 103.08 g/mol and the molecular formula C₃H₅NO₃.[1][2] Its structure is characterized by the presence of two key functional groups: a carboxylic acid and an N-methyl amide. This bifunctionality is the cornerstone of its utility as a synthetic intermediate.[1]

PropertyValueSource
CAS Number 29262-58-6[1]
Molecular Formula C₃H₅NO₃[1]
Molecular Weight 103.08 g/mol [1]
Appearance White to light yellow solid[2]
Hydrogen Bond Donors 2[1]
Hydrogen Bond Acceptors 3[1]

Established synthetic routes to this compound often involve multi-step processes. A common conceptual pathway begins with the reductive amination of glyoxylic acid with methylamine to form N-methylglycine, which is then oxidized to yield the final product.[1]

Chapter 2: Applications in Medicinal Chemistry and Drug Design

The structural attributes of this compound make it a compelling starting point for the synthesis of novel therapeutic agents. Its applications span several key areas of drug discovery.

Scaffold for Neuroprotective Agents

There is a growing body of evidence suggesting that derivatives of this compound are valuable intermediates in the synthesis of compounds with potential neuroprotective properties.[2] The N-methyl amide moiety can impart improved metabolic stability and the carboxylic acid provides a handle for further chemical elaboration to interact with biological targets.

Experimental Protocol: Synthesis of a Hypothetical Neuroprotective Agent

This protocol outlines a plausible synthetic route for a novel heterocyclic compound derived from this compound, designed to explore potential neuroprotective activity. The rationale is to create a rigid scaffold that can be further functionalized to target specific receptors or enzymes implicated in neurodegenerative pathways.

Step 1: Activation of the Carboxylic Acid

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add oxalyl chloride (1.2 eq) dropwise, followed by a catalytic amount of dimethylformamide (DMF).[3]

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC). The formation of the acyl chloride is the key transformation in this step.

Step 2: Amide Bond Formation with a Substituted Aniline

  • In a separate flask, dissolve a substituted 2-aminophenol (1.0 eq) and triethylamine (2.5 eq) in anhydrous DCM.

  • Cool this solution to 0 °C.

  • Slowly add the freshly prepared acyl chloride solution from Step 1 to the aniline solution.

  • Allow the reaction to stir at room temperature overnight.

  • Upon completion, wash the reaction mixture with 1M HCl, saturated NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 3: Intramolecular Cyclization to form a Benzoxazinone Derivative

  • Dissolve the product from Step 2 in a suitable solvent such as toluene.

  • Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with saturated NaHCO₃ and brine, dry the organic layer, and concentrate.

  • Purify the final benzoxazinone derivative by recrystallization or column chromatography.

G cluster_0 Step 1: Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Cyclization This compound This compound Acyl Chloride Acyl Chloride This compound->Acyl Chloride Oxalyl Chloride, DMF Amide Intermediate Amide Intermediate Acyl Chloride->Amide Intermediate Substituted Aminophenol, Et3N Benzoxazinone Derivative Benzoxazinone Derivative Amide Intermediate->Benzoxazinone Derivative p-TsOH, Heat Neuroprotective Activity Screening Neuroprotective Activity Screening Benzoxazinone Derivative->Neuroprotective Activity Screening

Figure 1: Synthetic workflow for a hypothetical neuroprotective agent.

A Versatile Fragment in Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules.[4] this compound is an excellent candidate for inclusion in a fragment library due to its low molecular weight, defined vector for growth (the carboxylic acid), and its hydrogen bonding capabilities.

Hypothetical FBDD Workflow: Targeting a Protein Kinase

1. Fragment Library Screening: A library of fragments, including this compound, is screened against a target protein kinase using biophysical methods such as Surface Plasmon Resonance (SPR) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect weak binding events.[5]

2. Hit Validation and Structural Characterization: Hits from the primary screen are validated, and their binding mode is determined, typically by X-ray crystallography. The crystal structure would reveal how this compound interacts with the kinase, for instance, by forming hydrogen bonds with the hinge region of the ATP binding site.

3. Fragment Elaboration: With the binding mode understood, medicinal chemists can "grow" the fragment by adding chemical functionality to the carboxylic acid group to pick up additional interactions in the binding pocket, thereby increasing potency.

G Fragment Library Fragment Library Biophysical Screening (SPR, NMR) Biophysical Screening (SPR, NMR) Fragment Library->Biophysical Screening (SPR, NMR) Target Protein Hit Identification Hit Identification Biophysical Screening (SPR, NMR)->Hit Identification X-ray Crystallography X-ray Crystallography Hit Identification->X-ray Crystallography Structure Determination Fragment Growing/Linking Fragment Growing/Linking X-ray Crystallography->Fragment Growing/Linking Structure-Based Design Lead Compound Lead Compound Fragment Growing/Linking->Lead Compound

Figure 2: A generalized workflow for Fragment-Based Drug Discovery.

Chapter 3: Peptide Modification and Peptidomimetic Design

The incorporation of non-natural amino acids and modifications to the peptide backbone are established strategies for improving the therapeutic properties of peptides, such as resistance to proteolytic degradation and enhanced cell permeability.[6] The structural similarity of this compound to an N-methylated amino acid makes it a valuable tool in this context.

N-Terminal Capping to Enhance Stability

The free N-terminus of a peptide is often a site of enzymatic degradation. Capping this terminus with this compound can block exopeptidases, thereby increasing the peptide's in vivo half-life.

Experimental Protocol: N-Terminal Modification of a Peptide

This protocol describes the coupling of this compound to the N-terminus of a resin-bound peptide during solid-phase peptide synthesis (SPPS).

  • Peptide Synthesis: Synthesize the desired peptide sequence on a solid support (e.g., Rink amide resin) using standard Fmoc-based SPPS chemistry.

  • Final Fmoc Deprotection: Remove the Fmoc protecting group from the N-terminal amino acid by treating the resin with a solution of 20% piperidine in DMF.

  • Activation of this compound: In a separate vessel, pre-activate this compound (4 eq) with a coupling reagent such as HBTU (3.9 eq) and a base like diisopropylethylamine (DIPEA) (6 eq) in DMF for 5-10 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected resin-bound peptide. Allow the coupling reaction to proceed for 2-4 hours at room temperature.

  • Washing: Thoroughly wash the resin with DMF, DCM, and methanol, then dry under vacuum.

  • Cleavage and Deprotection: Cleave the modified peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% trifluoroacetic acid, 2.5% water, 2.5% triisopropylsilane).

  • Purification and Characterization: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and confirm its identity by mass spectrometry.

Chapter 4: Building Blocks for Heterocyclic and Supramolecular Chemistry

The dual functionality of this compound makes it a versatile precursor for the synthesis of a variety of heterocyclic compounds.[7][8] Furthermore, its ability to act as both a hydrogen bond donor and acceptor facilitates its use in the construction of ordered supramolecular assemblies.[1]

Synthesis of Substituted Oxazolidinones

Oxazolidinones are a class of heterocyclic compounds with a range of biological activities.[9] this compound can serve as a key building block in their synthesis.

Formation of Supramolecular Gels

The hydrogen bonding capabilities of this compound can be exploited to form self-assembled fibrillar networks that can lead to the formation of supramolecular gels in certain solvents. These materials have potential applications in drug delivery and tissue engineering.[10]

Conclusion: A Molecule with Diverse Potential

This compound is more than just a simple chemical reagent; it is a strategic building block with the potential to unlock new avenues of research in drug discovery, peptide science, and materials chemistry. Its bifunctional nature, coupled with its small size, offers a unique combination of properties that can be leveraged to create novel molecules with tailored functions. This guide has provided a comprehensive overview of its potential applications, supported by detailed, scientifically grounded protocols. It is our hope that this information will inspire and enable researchers to explore the full potential of this versatile compound in their own work, ultimately contributing to the advancement of science and the development of new technologies and therapeutics.

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A Comprehensive Technical Guide to the Safe Handling of 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(Methylamino)-2-oxoacetic acid, also known by its synonym N-Methyloxamic acid, is a bifunctional organic compound with the molecular formula C₃H₅NO₃.[1][2][3] Its structure is characterized by the presence of both a carboxylic acid and a secondary amide group, making it a valuable and versatile building block in synthetic and medicinal chemistry.[1] It serves as a key intermediate in the synthesis of more complex molecules, including potential Active Pharmaceutical Ingredients (APIs), particularly those targeting neurological disorders.[1][4] Given its utility in research and development, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount for all personnel.

This guide provides an in-depth, technically-focused framework for the safe handling, storage, and disposal of this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond mere procedural steps to explain the causality behind each safety recommendation, ensuring a culture of informed and proactive laboratory safety.

Hazard Identification and Risk Assessment

The primary risk associated with this compound stems from its classification as a harmful and irritant substance, with potential for organ damage through prolonged exposure.[1][2] A comprehensive risk assessment must be conducted before any handling activities.

GHS Hazard Classification Summary

The compound is classified under multiple hazard categories, mandating careful handling. The signal word associated with this chemical is "Danger".

Hazard ClassGHS CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1][2][5]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin[2][5]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled[2][5]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][5]
Serious Eye Damage/IrritationCategory 2H319: Causes serious eye irritation[1][2][5]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[5]
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs through prolonged or repeated exposure[1]
Hazardous to the Aquatic Environment, Long-termCategory 2H411: Toxic to aquatic life with long lasting effects
Mechanistic Basis of Hazards

The hazard profile is a direct consequence of its molecular structure. The carboxylic acid group imparts acidic and irritant properties, while the overall molecule can interfere with biological pathways, leading to systemic toxicity.

Hazard_Profile cluster_structure This compound cluster_hazards Primary Hazards Structure C₃H₅NO₃ Carboxylic Acid (-COOH) Secondary Amide (-NHCH₃) H315_H319 Irritation (Skin/Eye) H315 / H319 Structure:f0->H315_H319  Contributes to  corrosivity/irritancy H302_H312_H332 Acute Toxicity (Oral/Dermal/Inhalation) H302 / H312 / H332 Structure->H302_H312_H332  Systemic  absorption H372 Specific Target Organ Toxicity (Repeated Exposure) H372 Structure->H372  Bio-activity leading to  organ damage

Caption: Relationship between functional groups and primary hazards.

Physicochemical Properties

Understanding the physical properties of a compound is fundamental to its safe handling and storage.

PropertyValueReference(s)
CAS Number 29262-58-6[1][2][3]
Molecular Formula C₃H₅NO₃[1][2][3]
Molecular Weight 103.08 g/mol [1][2][3]
Appearance White to light yellow solid[4]
Melting Point 95-97 °C
Storage Temperature Room Temperature[3][6]
Purity ≥95%[3]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure prevention is critical, prioritizing engineering controls and supplementing with appropriate PPE.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area to minimize the concentration of airborne dust or aerosols.[6][7]

  • Chemical Fume Hood: All weighing and transfer operations involving the solid powder should be performed inside a certified chemical fume hood. This provides the primary barrier against inhalation exposure.[6]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected, used, and maintained correctly.

  • Eye and Face Protection: Wear chemical safety goggles or glasses that conform to approved standards.[8]

  • Skin Protection:

    • Gloves: Wear impervious, chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected for integrity before each use.[6][9] Use proper glove removal technique to avoid skin contact.[6]

    • Lab Coat: A full-length laboratory coat must be worn to protect skin and personal clothing.[8][9]

  • Respiratory Protection: If engineering controls are insufficient or during emergency situations, use a NIOSH-approved particulate respirator.[9]

PPE_Workflow cluster_donning Donning PPE (Putting On) cluster_doffing Doffing PPE (Taking Off) D1 1. Lab Coat D2 2. Respirator (if required) D1->D2 D3 3. Eye Protection (Goggles) D2->D3 D4 4. Gloves D3->D4 F1 1. Gloves (avoid skin contact) F2 2. Lab Coat F1->F2 F3 3. Eye Protection F2->F3 F4 4. Respirator F3->F4 Wash Wash Hands Thoroughly F4->Wash Start Entering Lab Area Start->D1 End Leaving Lab Area Wash->End

Caption: Standard workflow for donning and doffing Personal Protective Equipment.

Safe Handling and Storage Protocols

Adherence to standardized protocols minimizes the risk of exposure and accidental release.

Step-by-Step Handling Protocol
  • Preparation: Cordon off the work area. Ensure a chemical spill kit and waste container are readily accessible.

  • PPE: Don all required PPE as described in Section 3.2.

  • Work Area: Perform all manipulations within a chemical fume hood.

  • Dispensing: Use a spatula or scoop to carefully transfer the solid. Avoid actions that could generate dust, such as dropping material from a height.[6]

  • Weighing: If weighing, use a tared weigh boat or container within the fume hood or on a balance with a draft shield.

  • Container Management: Keep the source container tightly closed when not in use.[8][10]

  • Cleaning: After handling, decontaminate the work surface and any equipment used.

  • Post-Handling: Doff PPE correctly and wash hands thoroughly with soap and water.[6][10]

Storage Requirements

Proper storage is essential to maintain chemical integrity and prevent hazardous reactions.

  • Conditions: Store in a cool, dry, well-ventilated area at room temperature.[6]

  • Containers: Keep containers tightly sealed to prevent moisture ingress.[8][10]

  • Incompatibilities: Segregate from strong oxidizing agents and strong acids.[8][11] Storing acids and bases separately is a critical general laboratory practice.[11]

Emergency Procedures

Immediate and appropriate action during an emergency can significantly mitigate harm.

First Aid Measures
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[10][12]

  • Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[10][12] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[10][12] Remove contact lenses if present and easy to do. Seek immediate medical attention.[10]

  • Ingestion: Do NOT induce vomiting.[10] If the person is conscious, rinse their mouth with water and have them drink two glasses of water.[12] Call a poison control center or physician immediately.[10]

Spill Response Protocol

For small, manageable laboratory spills:

  • Alert: Notify personnel in the immediate area.

  • Evacuate: If necessary, evacuate the area.

  • Ventilate: Ensure the area is well-ventilated.

  • Protect: Wear appropriate PPE, including respiratory protection if necessary.

  • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite.[12]

  • Collect: Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste disposal.

  • Clean: Wipe the spill area with a damp cloth, and place the cloth in the waste container.

  • Prohibit Entry: Do not allow the product to enter drains or waterways.[6]

Spill_Response Start Spill Occurs Alert Alert others in the area Start->Alert Assess Is the spill large or uncontrolled? Alert->Assess Evacuate Evacuate Area & Call Emergency Response Assess->Evacuate Yes DonPPE Don Appropriate PPE Assess->DonPPE No Contain Cover with inert absorbent (e.g., sand, vermiculite) DonPPE->Contain Collect Collect into a labeled waste container Contain->Collect Clean Decontaminate spill area Collect->Clean Dispose Dispose of waste via approved channels Clean->Dispose

Caption: Emergency response workflow for a chemical spill.

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

  • Hazardous Combustion Products: Thermal decomposition can produce toxic gases, including oxides of carbon (CO, CO₂) and nitrogen (NOx).[8][10]

  • Protective Equipment: Firefighters must wear full protective gear and self-contained breathing apparatus (SCBA).[6][10]

Disposal Considerations

Chemical waste must be managed responsibly to protect human health and the environment.

  • Waste Disposal: Dispose of unused material and contaminated waste in accordance with all applicable federal, state, and local environmental regulations.[10] Do not dispose of down the drain.[6]

  • Container Disposal: Contaminated containers should be treated as hazardous waste and disposed of through an approved waste disposal plant.[10]

Conclusion

This compound is a valuable reagent with a defined set of hazards. By understanding its chemical properties and adhering to the comprehensive safety protocols outlined in this guide—from engineering controls and PPE to specific handling and emergency procedures—researchers can mitigate risks effectively. A proactive and informed approach to safety is not merely a regulatory requirement but a cornerstone of scientific excellence and professional responsibility.

References

  • Acetic acid, 2-(methylamino)-2-oxo- | C3H5NO3 | CID 185684 . PubChem. [Link]

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  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group . National Institutes of Health. [Link]

  • ALPHA-KETOGLUTARIC ACID Safety Data Sheet . Cambridge Commodities. [Link]

  • Material Safety Data Sheet - 2-(Methylamino)ethanol, pa . Cole-Parmer. [Link]

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Methodological & Application

Application Note: Utilizing 2-(Methylamino)-2-oxoacetic Acid for N-Terminal Capping in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond Simple Acetylation

In the field of therapeutic peptide development, strategic chemical modifications are paramount for enhancing stability, modulating bioactivity, and improving pharmacokinetic profiles. N-terminal modification, or "capping," is a widely adopted strategy to block the primary amine of a peptide, thereby increasing its resistance to degradation by exopeptidases. While N-acetylation using acetic anhydride is a common and effective method, the introduction of more complex functional groups at the N-terminus can offer unique advantages.[1]

This application note details the use of 2-(methylamino)-2-oxoacetic acid , also known as N-methyloxamic acid, as a specialized capping agent in Fmoc-based solid-phase peptide synthesis (SPPS). This reagent introduces a novel N-methyl-oxoacetyl moiety (CH3-NH-C(=O)-C(=O)-) to the peptide's N-terminus. The incorporation of an N-methyl group can influence the peptide's conformational properties and bioavailability, making this a valuable tool for peptide drug discovery and optimization.[2][3] We present the rationale, a detailed experimental protocol, and a discussion of the critical parameters for successfully implementing this technique.

Reagent Overview: Physicochemical Properties

This compound is a bifunctional organic compound featuring both a carboxylic acid and a secondary amide.[4] This structure allows it to be activated and coupled like a standard amino acid, making it highly suitable for use in automated or manual peptide synthesizers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[5]
Synonyms N-Methyloxamic acid, (methylamino)(oxo)acetic acid[4][6][7]
CAS Number 29262-58-6[6][7]
Molecular Formula C₃H₅NO₃[1][4]
Molecular Weight 103.08 g/mol [4][5]
Appearance Solid[6]
Melting Point 95-97 °C[6]
Topological Polar Surface Area 66.4 Ų[5][7]
Hydrogen Bond Donors 2[5][7]
Hydrogen Bond Acceptors 3[5]
Storage Store at room temperature[1][6][7]

Principle and Mechanism of Action

The application of this compound as a capping agent follows the fundamental principles of amide bond formation used throughout SPPS.[8] The process involves two key stages:

  • Activation: The carboxylic acid group of this compound is activated to form a highly reactive intermediate. This is typically achieved using a standard carbodiimide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC), in the presence of an activating agent like Oxyma Pure. The activated species is susceptible to nucleophilic attack.

  • Coupling (Capping): The free N-terminal amine of the resin-bound peptide, exposed after the final Fmoc-deprotection step, acts as a nucleophile. It attacks the activated carbonyl carbon of the this compound intermediate, forming a stable amide bond and effectively capping the peptide.

This reaction irreversibly blocks the N-terminal amine, preventing it from participating in any subsequent coupling steps and protecting the final peptide from enzymatic degradation in biological systems.

G cluster_activation Activation Step cluster_coupling Coupling (Capping) Step Reagent 2-(Methylamino)- 2-oxoacetic acid Activated_Intermediate Activated O-acylisourea Ester Intermediate Reagent->Activated_Intermediate Activation Activator DIC / Oxyma Pure in DMF Activator->Reagent Peptide Resin-Bound Peptide with free N-terminus (H₂N-Peptide-Resin) Activated_Intermediate->Peptide Coupling Capped_Peptide N-Terminally Capped Peptide Peptide->Capped_Peptide Nucleophilic Attack

Caption: Mechanism of N-terminal capping.

Detailed Experimental Protocol

This protocol assumes a standard Fmoc-SPPS workflow on a 0.1 mmol scale. Reagent quantities should be adjusted proportionally for different scales. The capping procedure is performed after the final amino acid has been coupled and its Fmoc group has been removed.

Materials:

  • Peptide-resin with a free N-terminus (post-final Fmoc deprotection)

  • This compound (CAS 29262-58-6)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM)

  • Standard cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% Triisopropylsilane)

  • Cold diethyl ether (Et₂O)

Procedure:

  • Peptide-Resin Preparation:

    • Ensure the synthesis of the desired peptide sequence on a suitable resin (e.g., Rink Amide) is complete.

    • Perform the final Fmoc-deprotection step using 20% piperidine in DMF to expose the N-terminal amine.

    • Thoroughly wash the peptide-resin with DMF (5-7 times) to remove all residual piperidine. A positive Kaiser test should confirm the presence of free primary amines.[9]

  • Preparation of Capping Solution (Perform immediately before use):

    • In a separate vessel, dissolve 5 equivalents of this compound (51.5 mg, 0.5 mmol) and 5 equivalents of Oxyma Pure (71 mg, 0.5 mmol) in 2 mL of DMF.

    • Add 5 equivalents of DIC (77 µL, 0.5 mmol) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature.

  • Capping Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the freshly prepared capping solution to the peptide-resin.

    • Agitate the reaction vessel at room temperature for 1-2 hours.

  • Monitoring and Washing:

    • After the reaction time, take a small sample of resin beads and perform a Kaiser test (or other ninhydrin-based test). A negative result (yellow/colorless beads) indicates complete capping of the N-terminal amines.

    • If the test is positive, the capping reaction can be extended for another hour or repeated with a fresh solution.

    • Once the reaction is complete, drain the capping solution and wash the resin thoroughly with DMF (5 times) followed by DCM (3 times).

  • Cleavage and Purification:

    • Dry the capped peptide-resin under a stream of nitrogen or in a vacuum desiccator.

    • Cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail for 2-3 hours.

    • Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

    • Purify the capped peptide using reverse-phase HPLC and confirm its identity via mass spectrometry. The expected mass will be the mass of the uncapped peptide + 85.02 Da (C₃H₃NO₂).

Overall Synthesis Workflow

The capping procedure is the terminal step in the elongation phase of SPPS, occurring just before the final cleavage from the solid support.

G Start Start: Swell Resin Fmoc_Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Start->Fmoc_Deprotection AA_Coupling 2. Amino Acid Coupling (Fmoc-AA-OH, DIC, Oxyma) Fmoc_Deprotection->AA_Coupling Wash 3. DMF Wash AA_Coupling->Wash Loop Repeat for Each Amino Acid Wash->Loop Loop->Fmoc_Deprotection Yes Final_Deprotection Final Fmoc Deprotection Loop->Final_Deprotection No (Last AA) Capping N-Terminal Capping with This compound Final_Deprotection->Capping Final_Wash Final Wash (DMF, DCM) Capping->Final_Wash Cleavage Cleavage & Deprotection (TFA Cocktail) Final_Wash->Cleavage Purification Purification & Analysis (HPLC, MS) Cleavage->Purification

Caption: SPPS workflow with N-terminal capping.

Troubleshooting and Key Considerations

  • Incomplete Capping: A positive ninhydrin test post-reaction indicates unreacted N-terminal amines. This can be caused by insufficient reagent equivalents, short reaction times, or steric hindrance at the N-terminus. The reaction can be repeated to drive it to completion. Standard capping with acetic anhydride can be used as a final, less specific capping step if necessary, though this would result in a mixed product population.[10][11]

  • Reagent Quality: Use high-purity this compound and fresh, high-quality coupling reagents and solvents. DMF should be amine-free to prevent premature reaction with the activated capping agent.[10]

  • Steric Hindrance: For peptides with bulky N-terminal amino acids (e.g., Val, Ile), coupling efficiency may be reduced. Extending the reaction time to 4 hours or slightly elevating the temperature (e.g., to 40°C) may improve results. The synthesis of peptides rich in N-methylated amino acids is known to be challenging and may require specialized coupling agents.[7]

  • Purification: The capped peptide should have a slightly different retention time on reverse-phase HPLC compared to its uncapped counterpart. This allows for effective separation during purification.

Safety Precautions

  • This compound: Harmful if swallowed and causes serious eye irritation. May cause damage to organs through prolonged or repeated exposure.[4][5][12]

  • Reagents: DIC, piperidine, and TFA are corrosive, toxic, and/or flammable.

  • Handling: Always handle these chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Consult the Safety Data Sheet (SDS) for each reagent before use.

References

  • CEM. Automated N-Terminal Acetylation. Available at: [Link]

  • Teixidó, M., Albericio, F., & Giralt, E. (2005). Solid-phase synthesis and characterization of N-methyl-rich peptides. Journal of Peptide Research, 65(2), 153-166. Available at: [Link]

  • PubChem. Acetic acid, 2-(methylamino)-2-oxo-. National Center for Biotechnology Information. Available at: [Link]

  • Sharma, L. (2018). Role of capping in peptide synthesis. ResearchGate. Available at: [Link]

  • Auria-Soro, C., et al. (2018). Selective N-terminal acylation of peptides and proteins with a Gly-His tag sequence. Nature Communications, 9(1), 3823. Available at: [Link]

  • Zhang, P., et al. (2023). DNA-Compatible Conditions for the Formation of N-Methyl Peptide Bonds. Bioconjugate Chemistry, 34(7), 1235-1240. Available at: [Link]

  • Conejero, S., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7578. Available at: [Link]

  • MySkinRecipes. This compound. Available at: [Link]

  • Biron, E., et al. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. The Journal of Organic Chemistry, 70(13), 5183-5189. Available at: [Link]

  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. Available at: [Link]

  • Beyermann, M. & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3219-3229. Available at: [Link]

  • St. Fleur, T., et al. (2022). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 27(1), 227. Available at: [Link]

  • Wenschuh, H., et al. (2020). Capping of unprotected amino groups during peptide synthesis. Google Patents, US11028123B2.
  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Available at: [Link]

  • Kumar, A., et al. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(10), 2615. Available at: [Link]

  • Kovach, T.K. Peptide bonds: Formation and cleavage. Khan Academy. Available at: [Link]

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Application Notes & Protocols: 2-(Methylamino)-2-oxoacetic Acid as a Versatile Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and professionals in drug development on the strategic applications of 2-(methylamino)-2-oxoacetic acid. Also known as N-methyloxamic acid, this bifunctional molecule serves as a highly valuable and versatile building block in a variety of synthetic transformations. We will explore its fundamental reactivity, provide validated protocols for its use in peptide and heterocyclic synthesis, and discuss the mechanistic rationale behind these applications.

Introduction: The Molecular Utility of this compound

This compound (CAS No. 29262-58-6) is a small, yet powerful, organic molecule possessing two key functional groups: a carboxylic acid and a secondary N-methyl amide.[1] This unique arrangement within a compact scaffold (Molecular Weight: 103.08 g/mol ) makes it an attractive starting material for constructing more complex molecular architectures.[1][2]

The carboxylic acid provides a reactive handle for standard transformations such as esterification, amide bond formation, and reduction. Simultaneously, the N-methyl amide group offers a site for hydrogen bonding and can influence the conformational properties of the final product. Its structural similarity to α-keto acids and amino acid derivatives allows it to serve as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and novel materials.[1][3] It is particularly noted for its role in creating compounds with potential neuroprotective properties and as an intermediate for oncology drugs.[3]

Physicochemical Properties & Spectroscopic Data

A summary of the key properties of this compound is presented below. This data is essential for reaction planning, characterization, and quality control.

PropertyValueSource
CAS Number 29262-58-6
Molecular Formula C₃H₅NO₃[1]
Molecular Weight 103.08 g/mol [1]
Appearance White to light yellow solid[3]
Melting Point 95-97 °C
IUPAC Name This compound[2]
Synonyms N-Methyloxamic acid, (methylamino)(oxo)acetic acid[1][2]

In a typical ¹H NMR spectrum, chemists can expect to observe three distinct signals corresponding to the carboxylic acid proton (-COOH), the amide proton (-NH-), and the methyl group protons (-CH₃).[1]

Core Reactivity and Synthetic Potential

The synthetic utility of this building block stems from the orthogonal reactivity of its two functional groups. This allows for selective transformations, making it a predictable and reliable component in multi-step syntheses.

Figure 1: Key functional groups of this compound.

Application in Peptide Synthesis: Crafting N-Methylated Peptides

N-methylated peptides often exhibit enhanced metabolic stability, increased cell permeability, and improved oral bioavailability compared to their non-methylated counterparts.[4] this compound can be envisioned as a building block for introducing N-methylated amide bonds within a peptide backbone, a modification of high interest in therapeutic peptide design.

Mechanistic Rationale

The carboxylic acid moiety of this compound can be activated using standard peptide coupling reagents. This activated species then readily reacts with the free N-terminal amine of a peptide chain anchored to a solid support, extending the peptide sequence. This approach is fully compatible with standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[4][5]

SPPS_Workflow start Start: Resin with Fmoc-protected Amino Acid deprotection Step 1: Fmoc Deprotection (e.g., 20% Piperidine in DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Step 3: Coupling Reaction Formation of new amide bond wash1->coupling activation Step 2: Activation of This compound (e.g., HBTU/DIPEA) activation->coupling wash2 Wash (DMF) coupling->wash2 repeat Repeat Cycle for Next Amino Acid wash2->repeat repeat->deprotection Yes cleavage Final Step: Cleavage & Deprotection (e.g., TFA Cocktail) repeat->cleavage No product Purified N-Modified Peptide cleavage->product

Figure 2: Workflow for incorporating the building block via SPPS.
Protocol 1: Synthesis of a Model Dipeptide Amide (Ala-N-Me-Gly-NH₂) using SPPS

This protocol describes the manual coupling of this compound onto an alanine-loaded Rink Amide resin.

Materials & Reagents:

ReagentSupplierGrade
Rink Amide Resin (0.5 mmol/g)VariesSPPS Grade
Fmoc-Ala-OHVariesSPPS Grade
This compoundSigma-Aldrich≥95%
HBTU (Coupling Reagent)VariesSPPS Grade
DIPEA (Base)VariesReagent Grade
PiperidineVariesReagent Grade
N,N-Dimethylformamide (DMF)VariesAmine-free, SPPS Grade
Dichloromethane (DCM)VariesACS Grade
Trifluoroacetic Acid (TFA)VariesReagent Grade
Triisopropylsilane (TIS)VariesReagent Grade

Procedure:

  • Resin Swelling & First Amino Acid Loading:

    • Swell 100 mg (0.05 mmol) of Rink Amide resin in DCM in a fritted syringe for 30 minutes.

    • Load the first amino acid (Fmoc-Ala-OH) using standard HBTU/DIPEA coupling protocols. Confirm loading via a Kaiser test.

  • Fmoc Deprotection:

    • Wash the resin 3x with DMF.

    • Treat the resin with 2 mL of 20% piperidine in DMF for 5 minutes. Drain.

    • Repeat the piperidine treatment for an additional 15 minutes.

    • Wash the resin thoroughly (5x with DMF, 3x with DCM, 3x with DMF) to remove all traces of piperidine. A positive Kaiser test (blue beads) confirms the presence of a free amine.

  • Coupling of this compound:

    • In a separate vial, dissolve this compound (25.8 mg, 0.25 mmol, 5 eq.) and HBTU (94.8 mg, 0.25 mmol, 5 eq.) in 1 mL of DMF.

    • Add DIPEA (87 µL, 0.5 mmol, 10 eq.) to the activation mixture and vortex for 1 minute.

    • Immediately add the activated solution to the resin.

    • Agitate the reaction vessel at room temperature for 2 hours.

    • Perform a Kaiser test. If the test is negative (colorless beads), the coupling is complete. If positive, continue coupling for another hour or perform a double coupling.

  • Cleavage and Deprotection:

    • Wash the final peptide-resin thoroughly with DMF, followed by DCM, and dry under vacuum.

    • Prepare a cleavage cocktail: 95% TFA, 2.5% Water, 2.5% TIS.

    • Add 2 mL of the cleavage cocktail to the resin and agitate for 2 hours at room temperature.

    • Filter the resin and collect the filtrate into a centrifuge tube containing cold diethyl ether.

    • A white precipitate (the crude peptide) will form. Centrifuge, decant the ether, and wash the pellet 2x with cold ether.

    • Dry the crude peptide under vacuum and purify via reverse-phase HPLC.

Application in Heterocyclic Synthesis

Heterocyclic scaffolds are cornerstones of medicinal chemistry, present in a vast majority of pharmaceuticals.[6] The α-keto acid functionality of this compound makes it an excellent precursor for condensation reactions to form various heterocycles.[7]

Mechanistic Rationale: Synthesis of Quinoxalinones

Quinoxalinones are a class of bicyclic heterocycles with a broad range of biological activities. They can be synthesized via the condensation of an α-keto acid with an o-phenylenediamine. The reaction proceeds through an initial nucleophilic attack of one amine onto the ketone, followed by intramolecular cyclization and dehydration to yield the aromatic heterocyclic core.

Figure 3: Condensation reaction for quinoxalinone synthesis.
Protocol 2: Synthesis of 3-(Methylcarbamoyl)quinoxalin-2(1H)-one

This protocol details a straightforward, one-pot condensation reaction.

Materials & Reagents:

ReagentPurity
This compound≥95%
o-Phenylenediamine≥98%
EthanolAnhydrous

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.03 g, 10 mmol) and o-phenylenediamine (1.08 g, 10 mmol).

    • Add 20 mL of anhydrous ethanol to the flask.

  • Reaction Execution:

    • Heat the mixture to reflux with vigorous stirring. The solids should dissolve to form a clear solution, followed by the formation of a new precipitate.

    • Maintain the reflux for 4 hours. Monitor the reaction progress by TLC (e.g., using 1:1 Ethyl Acetate:Hexanes), observing the consumption of starting materials.

  • Workup and Isolation:

    • After 4 hours, cool the reaction mixture to room temperature, then place it in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

    • Dry the product under vacuum to yield 3-(methylcarbamoyl)quinoxalin-2(1H)-one as a solid.

  • Characterization:

    • Determine the yield and melting point.

    • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Safety and Handling

This compound must be handled with appropriate care in a laboratory setting.

  • Hazard Statements: The compound is harmful if swallowed (H302), causes serious eye irritation (H319), and may cause damage to organs through prolonged or repeated exposure (H372).[1] It is also reported as toxic to aquatic life with long-lasting effects (H410).[1]

  • Precautionary Measures:

    • Always work in a well-ventilated fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[8][9]

    • Avoid inhalation of dust and direct contact with skin and eyes.[8]

    • In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[10]

    • Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

This compound is a potent and versatile building block for synthetic chemists. Its bifunctional nature provides reliable and predictable reactivity, enabling its strategic incorporation into both linear chains, as demonstrated in peptide synthesis, and complex cyclic systems, as shown in the synthesis of quinoxalinones. The protocols provided herein serve as a validated starting point for researchers to explore the full potential of this valuable reagent in drug discovery and materials science.

References

  • This compound. MySkinRecipes. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Safety Data Sheet. Aqua Solutions. [Link]

  • Chemical Label for this compound. Chemical Safety. [Link]

  • Silver-catalysed double decarboxylative addition-cyclisation-elimination cascade sequence for the synthesis of quinolin-2. The Royal Society of Chemistry. [Link]

  • This compound CAS NO.29262-58-6. Suzhou Health Chemicals Co., Ltd. [Link]

  • White biotechnology for Green chemistry: fermentative 2-oxocarboxylic acids as novel building blocks for subsequent chemical syntheses. ResearchGate. [Link]

  • Acetic acid, 2-(methylamino)-2-oxo-. PubChem. [Link]

  • Oxalic acid, dimethyl ester. Organic Syntheses Procedure. [Link]

  • Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. PubMed. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry. [Link]

  • Heterocycles in Medicinal Chemistry II. PubMed Central - NIH. [Link]

Sources

Application Note & Protocols: Analytical Methods for the Detection of 2-(Methylamino)-2-oxoacetic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(Methylamino)-2-oxoacetic acid

This compound, also known as N-Methyloxamic acid, is a small organic molecule with the molecular formula C₃H₅NO₃.[1][2][3] Its structure, featuring both a carboxylic acid and a secondary amide group, makes it a significant building block in organic synthesis and a key intermediate in the development of active pharmaceutical ingredients (APIs).[1][4] Its structural similarity to amino acid derivatives also positions it as a compound of interest in biochemical research, potentially for studying enzyme mechanisms or metabolic pathways.[1]

Given its role as a synthetic precursor and potential pharmaceutical impurity, the development of robust, accurate, and precise analytical methods for its detection and quantification is paramount.[5][6] Challenges in its analysis arise from its high polarity and low molecular weight, which can make chromatographic retention and separation from matrix components difficult.[7][8]

This document provides a comprehensive guide to several validated analytical techniques for the determination of this compound, designed for researchers, quality control analysts, and drug development professionals. We will explore the causality behind methodological choices, from sample preparation to final detection, ensuring each protocol serves as a self-validating system for generating trustworthy data.[9][10]

Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₃H₅NO₃[1][2][3]
Molecular Weight 103.08 g/mol [1][2][3]
IUPAC Name This compound[1][2]
CAS Number 29262-58-6[1][3]
Physical Form Solid[4]
Melting Point 95-97 °C
Exact Mass 103.026943022 Da[1][2]
pKa (Predicted) ~3.2 (Carboxylic Acid)Inferred from similar structures[11]

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a cornerstone technique for the analysis of non-volatile compounds like this compound.[1] Due to the analyte's high polarity, standard reversed-phase chromatography can be challenging. An ion-exclusion chromatography (IEC) method or a reversed-phase method with a highly aqueous, acidic mobile phase is recommended to achieve adequate retention and sharp peak shapes.[7][8]

Causality of Method Design:

  • Column Choice: A polar-endcapped C18 or an Ion-Exclusion column is selected. The C18 provides some hydrophobic interaction, while the IEC mechanism separates based on the pKa of the acidic analyte, offering excellent resolution for small organic acids.[7][8]

  • Mobile Phase: A low pH mobile phase (e.g., using phosphoric or sulfuric acid) is crucial. It suppresses the ionization of the carboxylic acid group, increasing its hydrophobicity and retention on a C18 column.[12]

  • Detection Wavelength: The molecule lacks a strong chromophore. Therefore, detection at a low wavelength (205-210 nm) is necessary to capture the absorbance of the carbonyl and amide groups.[7][8]

Experimental Workflow: HPLC-UV

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Prepared Sample Separate Isocratic Separation (C18 Column) Inject->Separate Detect UV Detection (205 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Chromatogram Quantify Quantify via Calibration Curve Integrate->Quantify

Caption: HPLC-UV workflow for this compound analysis.

Protocol: HPLC-UV Analysis
  • Standard Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in the mobile phase.

    • Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample (e.g., drug substance) and dissolve it in the mobile phase to a known concentration (e.g., 1 mg/mL).

    • For biological matrices, a prior extraction step such as protein precipitation or solid-phase extraction is required (see Section 3).

    • Filter the final solution through a 0.45 µm syringe filter before injection.[13]

  • Chromatographic Conditions:

    • HPLC System: Standard HPLC with UV detector.

    • Column: Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: 95:5 (v/v) 0.1% Phosphoric Acid in Water / Acetonitrile.[12]

    • Flow Rate: 0.8 mL/min.

    • Mode: Isocratic.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detector: UV at 205 nm.[7][8]

  • Data Analysis:

    • Identify the peak for this compound based on its retention time compared to a reference standard.

    • Generate a calibration curve by plotting the peak area versus the concentration of the standards.

    • Quantify the analyte in the sample using the linear regression equation from the calibration curve.

Validation Parameters (Typical)
ParameterTypical SpecificationRationale
Linearity (R²) ≥ 0.995Ensures a direct proportional relationship between concentration and response.[12]
LOD 0.25 µg/mLThe lowest concentration that can be reliably detected.
LOQ 0.75 µg/mLThe lowest concentration that can be accurately quantified.[10]
Accuracy (% Recovery) 98 - 102%Demonstrates the closeness of the measured value to the true value.[5]
Precision (%RSD) ≤ 2.0%Measures the repeatability and reproducibility of the method.[10]

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, particularly in complex biological matrices like plasma or urine, LC-MS/MS is the method of choice. It combines the separation power of LC with the specific detection of mass spectrometry.

Causality of Method Design:

  • Sample Preparation: Biological samples contain high levels of proteins, lipids, and salts that interfere with analysis.[14] Protein precipitation is a rapid method to remove the bulk of proteins, while Solid Phase Extraction (SPE) provides a cleaner extract by selectively retaining the analyte and washing away interferences.[15][16]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is chosen. The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion, which is ideal for sensitive detection.

  • MRM Transitions: Multiple Reaction Monitoring (MRM) provides exceptional specificity. A specific precursor ion (the deprotonated molecule) is selected and fragmented, and a specific product ion is monitored. This two-stage filtering minimizes background noise.

Experimental Workflow: LC-MS/MS

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Urine Sample Spike Spike with Internal Standard (IS) Sample->Spike PPT Protein Precipitation (e.g., Acetonitrile) Spike->PPT Centrifuge Centrifuge PPT->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evap Evaporate & Reconstitute Supernatant->Evap Inject Inject into LC-MS/MS Evap->Inject Prepared Sample Separate Gradient Separation (C18 Column) Inject->Separate Detect ESI- MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate Analyte/IS Peak Area Ratio Detect->Integrate MRM Chromatogram Quantify Quantify via Calibration Curve Integrate->Quantify

Caption: LC-MS/MS workflow for analysis in biological matrices.

Protocol: LC-MS/MS Bioanalysis
  • Standard and QC Preparation:

    • Prepare calibration standards and quality control (QC) samples by spiking known amounts of this compound and a suitable internal standard (e.g., a stable isotope-labeled version) into a blank biological matrix.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or QC, add 5 µL of internal standard working solution.

    • Add 150 µL of ice-cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute, then centrifuge at 10,000 x g for 10 minutes.[17]

    • Transfer the supernatant to a new tube, evaporate to dryness under nitrogen, and reconstitute in 100 µL of the initial mobile phase.

  • LC Conditions:

    • LC System: UPLC or HPLC system.

    • Column: Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

  • MS/MS Conditions:

    • Mass Spectrometer: Triple Quadrupole Mass Spectrometer.

    • Ionization: Electrospray Ionization (ESI), Negative Mode.

    • MRM Transitions:

      • Analyte: Precursor m/z 102.0 → Product m/z 58.0 (Loss of CO₂)

      • Internal Standard: (Use appropriate transition for the selected IS)

    • Optimize collision energy and other source parameters (e.g., spray voltage, capillary temperature) for maximum signal intensity.[18]

Validation Parameters (Typical)
ParameterTypical SpecificationRationale
Linearity (R²) ≥ 0.99Ensures a proportional response ratio.
LOD < 1 ng/mLHigh sensitivity for trace-level detection.
LOQ 2-5 ng/mLReliable quantification at low concentrations.
Accuracy (% Bias) Within ±15% (±20% at LOQ)Adheres to regulatory bioanalytical method validation guidelines.
Precision (%CV) ≤ 15% (≤ 20% at LOQ)Ensures consistency of results across analytical runs.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the polar and non-volatile nature of this compound necessitates a chemical derivatization step to increase its volatility for GC analysis. Silylation is a common and effective approach.

Causality of Method Design:

  • Derivatization: The active hydrogens on the carboxylic acid and amide groups are replaced with nonpolar trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups. This neutralizes the polarity and makes the molecule volatile enough to travel through the GC column. MTBSTFA is often chosen as it forms TBDMS derivatives that are more stable and less sensitive to moisture than TMS derivatives.[19]

  • GC Separation: A nonpolar column (e.g., 5% phenyl-methylpolysiloxane) is used to separate compounds based on their boiling points. A temperature gradient program is employed to elute the derivatized analyte with a good peak shape.

  • MS Detection: Electron Ionization (EI) creates predictable and reproducible fragmentation patterns, which act as a chemical fingerprint for confident identification.

Experimental Workflow: GC-MS with Derivatization

G cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aliquot of Sample (Dried) Deriv Add MTBSTFA & Acetonitrile Sample->Deriv Heat Heat at 100 °C for 2-4 hours Deriv->Heat Cool Cool to RT Heat->Cool Inject Inject into GC-MS Cool->Inject Derivatized Sample Separate Temperature Programmed Separation Inject->Separate Detect EI-MS Detection (Scan or SIM Mode) Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Mass Spectrum Quantify Quantify via Calibration Curve Identify->Quantify

Caption: GC-MS workflow including the essential derivatization step.

Protocol: GC-MS Silylation Analysis
  • Standard and Sample Preparation:

    • Prepare standards in a suitable solvent.

    • For samples, perform an initial extraction if necessary to isolate the analyte.

    • Transfer a known amount of the standard or sample extract to a reaction vial and evaporate the solvent completely under a stream of nitrogen. This drying step is critical to prevent hydrolysis of the derivatization reagent.

  • Derivatization:

    • To the dried residue, add 100 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) and 100 µL of acetonitrile.

    • Seal the vial tightly and heat at 100 °C for 2-4 hours to ensure complete derivatization.

    • Cool the vial to room temperature before analysis.

  • GC-MS Conditions:

    • GC-MS System: Standard GC with a Mass Selective Detector.

    • Column: SLB-5ms or equivalent (30 m x 0.25 mm I.D., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-500.

  • Data Analysis:

    • Identify the derivatized analyte by its characteristic retention time and mass spectrum.

    • Quantify using a calibration curve constructed from derivatized standards. Be aware of potential matrix effects that can suppress or enhance the signal.[20][21]

Method Comparison and Selection

Choosing the appropriate analytical method depends on the specific requirements of the study, including the sample matrix, required sensitivity, available instrumentation, and throughput needs.

FeatureHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Principle UV AbsorbanceMass-to-charge ratioMass-to-charge ratio
Sensitivity Moderate (µg/mL)Very High (pg/mL to ng/mL)High (ng/mL)
Selectivity ModerateVery HighHigh
Matrix Tolerance Low to ModerateHighModerate (matrix effects can occur)[21]
Sample Prep Simple (for pure samples)Moderate (extraction needed)Complex (extraction + derivatization)
Instrumentation Widely availableSpecializedWidely available
Best For Routine QC, purity analysisBioanalysis, trace impurity detectionOrthogonal confirmation, specific matrices

Conclusion

The successful analysis of this compound can be achieved through several robust analytical techniques. For routine quality control and purity assessments of bulk material, HPLC-UV offers a reliable and accessible solution. When high sensitivity and selectivity are required for analyzing trace levels in complex biological or environmental samples, LC-MS/MS is the superior method. GC-MS provides a valuable orthogonal technique, particularly when a confirmatory method with a different separation principle is needed, though it requires a more involved sample preparation process. The protocols and insights provided in this guide are intended to equip researchers and scientists with the necessary tools to develop and validate methods tailored to their specific analytical challenges, ensuring data of the highest quality and integrity.[6][9]

References

Application Note: GC-MS Analysis of 2-(Methylamino)-2-oxoacetic Acid Following Silylation Derivatization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the chemical derivatization of 2-(Methylamino)-2-oxoacetic acid (N-methyl oxamic acid) for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its high polarity, low volatility, and thermal instability stemming from the presence of carboxylic acid and secondary amide functional groups, direct GC-MS analysis of this compound is challenging, often resulting in poor peak shape, low sensitivity, or complete sample degradation.[1][2][3] The protocol herein focuses on silylation, a proven derivatization technique that replaces active hydrogens with trimethylsilyl (TMS) groups. This chemical modification significantly increases the analyte's volatility and thermal stability, making it amenable to GC-MS analysis.[3][4][5] We present a comprehensive, step-by-step methodology using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a trimethylchlorosilane (TMCS) catalyst, including rationale for procedural choices, expected mass spectral data, and a troubleshooting guide.

Introduction: The Analytical Challenge

This compound is a small polar molecule containing two key functional groups: a carboxylic acid and a secondary amide. These groups can readily form intermolecular hydrogen bonds, which results in a high boiling point and low vapor pressure.[3] When subjected to the high temperatures of a GC injection port, such compounds tend to exhibit poor chromatographic performance or undergo thermal decomposition, making accurate quantification impossible.[1][6]

Chemical derivatization is a necessary sample preparation step to overcome these limitations. The primary goal is to mask the polar functional groups, thereby reducing hydrogen bonding and increasing the compound's volatility.[2][5] Silylation is one of the most common and effective derivatization techniques for compounds containing hydroxyl, carboxyl, amine, and amide groups.[3][7][8]

Principle of Silylation

Silylation involves the replacement of an active hydrogen atom in a polar functional group with a non-polar trimethylsilyl (TMS) group, -Si(CH3)3.[3] This process is typically achieved through a nucleophilic substitution (SN2) reaction where the analyte molecule attacks the silicon atom of the silylating reagent.[2]

For this compound, both the acidic proton of the carboxyl group and the proton on the secondary amide are active hydrogens that can be replaced by TMS groups.

Reagent Selection: BSTFA + TMCS
  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA): This is a powerful and widely used TMS donor.[4] A key advantage of BSTFA is that its reaction byproducts (N-methyltrifluoroacetamide and trimethylsilyl-trifluoroacetamide) are highly volatile and typically elute with the solvent front, minimizing chromatographic interference with early-eluting analytes.[2][7]

  • Trimethylchlorosilane (TMCS): While BSTFA can derivatize carboxylic acids and primary amines with ease, secondary amides are less reactive. TMCS is added as a catalyst to increase the silylating power of the reagent mixture, ensuring a complete and rapid reaction for both the carboxylic acid and the more sterically hindered secondary amide group.[3][5][7]

The derivatization reaction for this compound proceeds as follows:

Figure 1: Derivatization of this compound.

Detailed Application Protocol

This protocol provides a self-validating system. The inclusion of a quality control (QC) sample and monitoring for characteristic mass fragments will ensure the integrity of the derivatization and analysis.

Materials and Reagents
  • Analyte: this compound standard

  • Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Solvent: Anhydrous Pyridine or Acetonitrile (GC grade)

  • Equipment:

    • GC-MS system with autosampler

    • Reaction vials (e.g., 2 mL amber glass with PTFE-lined caps)

    • Heating block or oven

    • Nitrogen evaporator or vacuum centrifuge

    • Micropipettes

    • Vortex mixer

Critical Note on Moisture: Silylating reagents are extremely sensitive to moisture. The presence of water will consume the reagent and lead to incomplete derivatization.[2][8] All glassware must be thoroughly dried, and anhydrous solvents must be used. Samples should be dried completely prior to adding the derivatization reagents.[9]

Experimental Workflow

Sources

Application Notes and Protocols: 2-(Methylamino)-2-oxoacetic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, is a bifunctional organic compound that has emerged as a highly valuable building block in medicinal chemistry. Its structure, which features both a secondary amide and a carboxylic acid, provides two strategic points for chemical modification, making it an ideal scaffold for the synthesis of diverse compound libraries. This dual functionality, combined with its structural similarity to the pyruvate substrate, has positioned it as a key starting material for developing targeted therapeutics, particularly enzyme inhibitors.

These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the strategic use of this compound. We will explore its core applications, provide detailed, field-tested protocols for its synthesis and derivatization, and offer insights into the causality behind key experimental choices.

Property Value Reference
IUPAC Name This compound[PubChem CID 185684]
Synonyms N-Methyloxamic acid, (Methylamino)oxoacetic acid[PubChem CID 185684]
CAS Number 29262-58-6[PubChem CID 185684]
Molecular Formula C₃H₅NO₃[PubChem CID 185684]
Molecular Weight 103.08 g/mol [PubChem CID 185684]
Appearance White to light yellow solid[MySkinRecipes]

Core Applications in Medicinal Chemistry

A Privileged Scaffold for Lactate Dehydrogenase (LDH) Inhibitors

A primary application of the N-methyloxamic acid scaffold is in the development of inhibitors for lactate dehydrogenase (LDH). LDH is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[1]

Mechanistic Rationale: Many cancer cells exhibit a high rate of glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect."[2] These cells rely on LDH, particularly the LDHA isoform, to regenerate NAD+ and sustain high glycolytic flux, which is essential for their rapid proliferation.[2][3] Therefore, inhibiting LDHA can starve cancer cells of energy, induce oxidative stress, and trigger apoptosis, making it an attractive target for oncology drug discovery.

This compound is an analogue of oxamic acid, a well-documented competitive inhibitor of LDH that mimics the substrate pyruvate.[4][5] Studies on N-alkyl derivatives of oxamic acid have demonstrated that modifications at the amide nitrogen can be used to tune potency and selectivity for different LDH isozymes.[6][7][8] This makes this compound an excellent starting point for structure-activity relationship (SAR) studies aimed at developing potent and isoform-selective LDH inhibitors.

Expert Insight: The causality behind using this scaffold is its bioisosteric relationship with pyruvate. The carboxylate and adjacent carbonyl are key for binding to the active site. The N-methyl group provides a vector for synthetic exploration into nearby pockets of the enzyme, allowing chemists to build upon a known inhibitory fragment to achieve higher affinity and selectivity.

Compound Target Isozyme Inhibition Constant (Ki) Key Finding Reference
N-Ethyl oxamateMouse LDH-C41.8 µMPotent inhibitor with high affinity.[7][8]
N-Propyl oxamateMouse LDH-C411 µMMost selective inhibitor for LDH-C4 over A4/B4.[7][8]
Oxamic acidHuman LDH5 (LDHA)136 µMA well-known reference pyruvate-competitive inhibitor.[4]

This table illustrates how N-alkylation of the parent oxamic acid scaffold impacts inhibitory activity, providing a rationale for using this compound as a starting point for optimization.

Intermediate for Neurological and Other Therapeutic Agents

Commercial suppliers highlight the use of this compound as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. [MySkinRecipes] Its small, polar, and amino acid-like structure makes it a suitable fragment for molecules designed to interact with biological targets in the central nervous system. The ability to form hydrogen bonds via its amide and carboxylic acid groups is crucial for molecular recognition at receptor and enzyme binding sites. [Benchchem]

Furthermore, it is categorized as an intermediate for oncology drugs and other enzyme inhibitors, underscoring its broad utility in medicinal chemistry programs beyond LDH inhibition. [MySkinRecipes]

Experimental Protocols

Protocol: Synthesis of this compound

This protocol outlines a robust two-step synthesis from commercially available starting materials. The causality for this approach lies in its efficiency: a reductive amination to form the C-N bond, followed by a selective oxidation.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Selective Oxidation A Glyoxylic Acid + Methylamine B Imine Intermediate A->B Spontaneous Condensation C N-Methylglycine B->C Reduction (e.g., NaBH3CN) D N-Methylglycine E This compound D->E Oxidation (e.g., TEMPO/Bleach) G cluster_0 1. Activation cluster_1 2. Coupling cluster_2 3. Workup & Purification A This compound C HOBt Active Ester A->C Forms unstable O-acylisourea B EDC + HOBt B->C D HOBt Active Ester F Target Amide Product D->F E Primary/Secondary Amine E->F G Reaction Mixture H Aqueous Washes (1N HCl, NaHCO3, Brine) G->H Removes water-soluble byproducts (urea, HOBt) I Pure Amide H->I Chromatography or Recrystallization

Sources

Application Notes and Protocols for Reactions Involving 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the experimental setup for reactions involving 2-(Methylamino)-2-oxoacetic acid, also known as N-methyl oxamic acid. This versatile building block, featuring both a carboxylic acid and a secondary amide, is a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and drug discovery.[1][2] These application notes detail the chemical properties, safety and handling procedures, and step-by-step protocols for a representative amide coupling reaction. The causality behind experimental choices, including the selection of coupling reagents and reaction conditions, is thoroughly discussed to provide researchers with the necessary insights for successful and reliable synthesis.

Introduction to this compound

This compound (N-methyl oxamic acid) is a bifunctional organic compound with the molecular formula C₃H₅NO₃.[2] Its structure, containing both a carboxylic acid and a methylamide group, allows it to act as a robust hydrogen bond donor and acceptor, making it a valuable component in supramolecular chemistry.[2] In the realm of drug discovery and organic synthesis, it serves as a key precursor for the development of more elaborate molecules, including potential Active Pharmaceutical Ingredients (APIs).[2] Its structural similarity to amino acid derivatives also makes it a compound of interest in biochemical research for studying enzyme mechanisms or metabolic pathways.[2]

The reactivity of this compound is dominated by its two functional groups. The carboxylic acid moiety can be readily activated for nucleophilic attack, most commonly to form amide bonds, a cornerstone of medicinal chemistry.[3] This guide will focus on the practical aspects of utilizing this reactivity in a laboratory setting.

Safety and Handling

Prior to commencing any experimental work, it is crucial to be familiar with the hazards associated with all chemicals and to implement appropriate safety measures.

2.1. Hazard Identification for this compound:

Based on available safety data, this compound is associated with the following hazards:

  • Harmful if swallowed. [2][4]

  • Causes serious eye irritation. [2][4]

  • Causes skin irritation. [4]

  • May cause respiratory irritation.

  • Harmful in contact with skin or if inhaled. [4]

2.2. Personal Protective Equipment (PPE):

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.

  • Skin Protection: Wear protective gloves and a lab coat.

  • Respiratory Protection: Use in a well-ventilated area or a fume hood to avoid inhalation of dust.

2.3. Handling and Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

  • Avoid contact with skin, eyes, and clothing.

  • Avoid ingestion and inhalation.

  • Handle in accordance with good industrial hygiene and safety practices.

Experimental Protocols: Amide Bond Formation

The formation of an amide bond by coupling a carboxylic acid with an amine is a fundamental transformation in organic synthesis. Due to the formation of a non-reactive ammonium carboxylate salt from the direct reaction of a carboxylic acid and an amine, a coupling reagent is necessary to activate the carboxylic acid.[5][6] This section provides detailed protocols for the amide coupling of this compound with a model primary amine, benzylamine, using two common and effective coupling systems: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 1-Hydroxybenzotriazole (HOBt), and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

3.1. Rationale for Reagent Selection

  • EDC/HOBt: This is a widely used, cost-effective carbodiimide-based coupling system. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[7] HOBt is added to suppress side reactions and reduce the risk of racemization by converting the O-acylisourea into a more stable and selective active ester.[7][8] The urea byproduct of EDC is water-soluble, facilitating its removal during aqueous work-up.[7]

  • HATU: This is a highly efficient uronium/aminium salt-based coupling reagent known for its high reactivity and fast reaction times.[7] It is particularly useful for coupling sterically hindered substrates or less nucleophilic amines.[7] HATU, in the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), converts the carboxylic acid into a highly reactive OAt-active ester.[7]

3.2. General Experimental Workflow

The general workflow for the amide coupling reaction is depicted below.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up & Purification prep_acid Dissolve 2-(Methylamino)- 2-oxoacetic acid activation Add Coupling Reagent (EDC/HOBt or HATU) and Base (DIPEA) prep_acid->activation prep_amine Dissolve Benzylamine prep_amine->activation stirring Stir at 0°C to RT activation->stirring quench Quench Reaction stirring->quench extract Aqueous Work-up quench->extract purify Column Chromatography extract->purify

Caption: General workflow for amide coupling.

3.3. Protocol 1: EDC/HOBt Mediated Coupling

This protocol describes the coupling of this compound with benzylamine using EDC and HOBt.

Materials:

  • This compound

  • Benzylamine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the acid in anhydrous DMF.

  • Add benzylamine (1.1 eq) and HOBt (1.2 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise to the reaction mixture.

  • Add DIPEA (2.5 eq) dropwise. The base is crucial to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine. The acidic wash removes unreacted amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-benzyl-2-(methylamino)-2-oxoacetamide.

3.4. Protocol 2: HATU Mediated Coupling

This protocol provides a more rapid and often higher-yielding alternative using HATU.

Materials:

  • This compound

  • Benzylamine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • 5% aqueous Lithium chloride (LiCl) (optional, for DMF removal)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add benzylamine (1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1-4 hours. The reaction is typically much faster than with EDC/HOBt.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, dilute with ethyl acetate.

  • Wash the organic layer sequentially with 5% aqueous LiCl (to aid in the removal of DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Data Presentation and Characterization

The following table summarizes the typical reaction conditions for the two protocols.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Coupling Reagent EDC·HCl (1.2 eq)HATU (1.1 eq)
Additive HOBt (1.2 eq)None
Base DIPEA (2.5 eq)DIPEA (2.0 eq)
Solvent Anhydrous DMFAnhydrous DMF
Temperature 0 °C to Room Temp.Room Temp.
Reaction Time 12-24 hours1-4 hours

Characterization of N-benzyl-2-(methylamino)-2-oxoacetamide:

The structure of the synthesized product should be confirmed by standard analytical techniques.

  • ¹H NMR: Expect to see signals corresponding to the methyl group, the methylene group of the benzyl substituent, the aromatic protons, and the two N-H protons.

  • ¹³C NMR: Signals for the two carbonyl carbons, the methyl carbon, the methylene carbon, and the aromatic carbons should be present.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the calculated mass of the product should be observed.

Mechanistic Insights

A deeper understanding of the reaction mechanisms aids in troubleshooting and optimizing the reaction conditions.

5.1. EDC/HOBt Mechanism

G cluster_mechanism EDC/HOBt Coupling Mechanism start Carboxylic Acid + EDC o_acylisourea O-Acylisourea Intermediate (unstable) start->o_acylisourea + HOBt hobt_ester HOBt Active Ester (more stable) o_acylisourea->hobt_ester amine_attack Amine Nucleophilic Attack hobt_ester->amine_attack product Amide Product + HOBt amine_attack->product

Caption: Mechanism of EDC/HOBt mediated amide coupling.[7]

5.2. HATU Mechanism

G cluster_mechanism HATU Coupling Mechanism start Carboxylic Acid + HATU + Base oat_ester OAt-Active Ester (highly reactive) start->oat_ester amine_attack Amine Nucleophilic Attack oat_ester->amine_attack product Amide Product + HOAt amine_attack->product

Caption: Mechanism of HATU mediated amide coupling.[7]

Conclusion

This compound is a valuable and reactive building block for the synthesis of more complex molecules. The protocols detailed in this application note for amide bond formation using EDC/HOBt and HATU provide reliable and reproducible methods for its utilization in a research setting. The choice between the two methods will depend on the specific requirements of the synthesis, such as the reactivity of the substrates, desired reaction time, and cost considerations. By understanding the underlying principles and following the detailed procedures, researchers can effectively employ this compound in their synthetic endeavors.

References

  • MySkinRecipes. This compound. [Link]

  • Ghosh, A. K., & Shahabi, D. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(4), 151415. [Link]

  • Common Organic Chemistry. Amine to Amide (Coupling) - HATU. [Link]

  • Common Organic Chemistry. Amine to Amide (EDC + HOBt). [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • ResearchGate. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Shome, A., et al. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. SynOpen, 7(01), 566-569. [Link]

  • PubChem. Acetic acid, 2-(methylamino)-2-oxo-. [Link]

Sources

Scale-Up Synthesis of 2-(Methylamino)-2-oxoacetic Acid: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2-(Methylamino)-2-oxoacetic Acid

This compound, also known as N-methyloxamic acid, is a valuable bifunctional molecule possessing both a carboxylic acid and a secondary amide group. This unique structure renders it an important building block in synthetic organic chemistry and a key intermediate in the pharmaceutical industry. Its ability to act as both a hydrogen bond donor and acceptor makes it a useful component in the design of supramolecular assemblies and co-crystals. In the realm of drug development, N-methyloxamic acid and its derivatives are explored for their potential biological activities, serving as precursors to more complex active pharmaceutical ingredients (APIs). This application note provides a comprehensive guide to the scale-up synthesis of this compound, focusing on a robust and scalable synthetic route, detailed protocols, and critical process considerations for researchers and professionals in chemical development.

Synthetic Strategy: Aminolysis of Dimethyl Oxalate

For the large-scale production of this compound, a judicious choice of synthetic route is paramount, balancing factors such as atom economy, cost of starting materials, reaction efficiency, and process safety. The selected and detailed methodology is the controlled aminolysis of dimethyl oxalate with methylamine.

This approach is advantageous for several reasons:

  • Readily Available Starting Materials: Dimethyl oxalate can be synthesized on a large scale from the esterification of oxalic acid with methanol or through oxidative carbonylation of methanol, both of which are established industrial processes.[1][2] Methylamine is a common and relatively inexpensive bulk chemical.

  • Favorable Reaction Kinetics: The reaction between an ester and an amine to form an amide is a well-established and generally efficient transformation.

  • Scalability: The reaction can be performed in standard chemical reactors without the need for specialized or high-pressure equipment.

A critical aspect of this synthesis is controlling the stoichiometry to favor the formation of the desired mono-amide product over the bis-amide byproduct, N,N'-dimethyloxamide. Since methylamine is a primary amine, it can react with both ester groups of dimethyl oxalate. By using a controlled excess of dimethyl oxalate relative to methylamine and maintaining a well-defined reaction temperature, the formation of the bis-amide can be minimized.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The nitrogen atom of methylamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of dimethyl oxalate. This is followed by the elimination of a molecule of methanol to form the methyl ester of N-methyloxamic acid. Subsequent saponification (hydrolysis) of the ester group under basic conditions, followed by acidification, yields the final product, this compound.

Process Workflow and Data

The overall process for the scale-up synthesis of this compound is depicted in the workflow diagram below.

G cluster_0 Synthesis Stage cluster_1 Hydrolysis Stage cluster_2 Purification Stage Dimethyl_Oxalate Dimethyl Oxalate Reaction_Vessel Reaction Vessel (Aminolysis) Dimethyl_Oxalate->Reaction_Vessel Methylamine_Solution Methylamine Solution Methylamine_Solution->Reaction_Vessel Crude_Ester Crude Methyl 2-(Methylamino)-2-oxoacetate Reaction_Vessel->Crude_Ester Hydrolysis_Vessel Hydrolysis Vessel (Saponification) Crude_Ester->Hydrolysis_Vessel Crude_Salt_Solution Crude Sodium 2-(Methylamino)-2-oxoacetate Solution Hydrolysis_Vessel->Crude_Salt_Solution NaOH_Solution Sodium Hydroxide Solution NaOH_Solution->Hydrolysis_Vessel Acidification_Vessel Acidification & Crystallization Vessel Crude_Salt_Solution->Acidification_Vessel Filtration Filtration Acidification_Vessel->Filtration HCl_Solution Hydrochloric Acid Solution HCl_Solution->Acidification_Vessel Drying Drying Filtration->Drying Final_Product High-Purity this compound Drying->Final_Product

Caption: Process workflow for the synthesis of this compound.

Quantitative Data for Synthesis

The following table provides a summary of the key quantitative parameters for a representative laboratory-scale synthesis, which can be scaled proportionally for pilot or industrial production.

ParameterValueNotes
Reactants
Dimethyl Oxalate1.2 equivalentsA slight excess is used to ensure complete consumption of methylamine.
Methylamine (40% in water)1.0 equivalentThe limiting reagent.
Sodium Hydroxide1.1 equivalentsFor saponification of the intermediate ester.
Hydrochloric Acid (conc.)As required to pH 1-2For acidification and precipitation of the final product.
Solvents
Methanol~5 volumes relative to methylamineReaction solvent for the aminolysis step.
Water~10 volumes relative to crude esterSolvent for hydrolysis and crystallization.
Reaction Conditions
Aminolysis Temperature20-25 °CRoom temperature to control the reaction rate and selectivity.
Aminolysis Time4-6 hoursMonitored by HPLC or TLC for disappearance of methylamine.
Hydrolysis Temperature40-50 °CTo facilitate the saponification of the ester.
Hydrolysis Time2-3 hoursMonitored by HPLC or TLC for disappearance of the ester.
Yield & Purity
Expected Yield75-85%Based on methylamine.
Purity (by HPLC)>98%After crystallization and drying.

Detailed Experimental Protocols

Part 1: Synthesis of Methyl 2-(Methylamino)-2-oxoacetate
  • Reactor Setup: A clean, dry, jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with dimethyl oxalate and methanol.

  • Reagent Preparation: A solution of methylamine (40% in water) is prepared and charged to the dropping funnel.

  • Reaction: The dimethyl oxalate solution is cooled to 10-15 °C. The methylamine solution is then added dropwise over a period of 1-2 hours, maintaining the internal temperature below 25 °C.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature (20-25 °C) for 4-6 hours. The progress of the reaction is monitored by a suitable analytical technique (e.g., HPLC, TLC) until the methylamine is consumed.

  • Solvent Removal: Upon completion, the methanol is removed under reduced pressure to yield the crude methyl 2-(methylamino)-2-oxoacetate as an oil or semi-solid.

Part 2: Hydrolysis to this compound
  • Saponification: The crude ester from Part 1 is dissolved in water in a separate reactor. A solution of sodium hydroxide is added, and the mixture is heated to 40-50 °C with stirring for 2-3 hours.

  • Reaction Monitoring: The hydrolysis is monitored by HPLC or TLC until the starting ester is no longer detectable.

  • Cooling: The reaction mixture, now containing the sodium salt of the product, is cooled to room temperature.

Part 3: Purification by Crystallization
  • Acidification: The cooled solution of the sodium salt is transferred to a crystallization vessel. Concentrated hydrochloric acid is added slowly with vigorous stirring, maintaining the temperature below 20 °C, until the pH of the solution reaches 1-2. A white precipitate of this compound will form.

  • Crystallization: The slurry is stirred at 0-5 °C for at least 2 hours to ensure complete crystallization.

  • Isolation: The solid product is isolated by filtration, and the filter cake is washed with a small amount of ice-cold water to remove residual salts and acid.

  • Drying: The purified this compound is dried under vacuum at a temperature not exceeding 50 °C until a constant weight is achieved.

Reaction Mechanism Diagram

G cluster_0 Aminolysis cluster_1 Saponification cluster_2 Acidification Dimethyl_Oxalate Dimethyl Oxalate (CH3OOC-COOCH3) Intermediate_Ester Methyl 2-(Methylamino)-2-oxoacetate (CH3NHCO-COOCH3) Dimethyl_Oxalate->Intermediate_Ester + Methylamine Methylamine Methylamine (CH3NH2) Methanol_1 Methanol (CH3OH) Intermediate_Ester_2 Methyl 2-(Methylamino)-2-oxoacetate (CH3NHCO-COOCH3) Sodium_Salt Sodium 2-(Methylamino)-2-oxoacetate (CH3NHCO-COONa) Intermediate_Ester_2->Sodium_Salt + NaOH NaOH Sodium Hydroxide (NaOH) Methanol_2 Methanol (CH3OH) Sodium_Salt_2 Sodium 2-(Methylamino)-2-oxoacetate (CH3NHCO-COONa) Final_Product This compound (CH3NHCO-COOH) Sodium_Salt_2->Final_Product + HCl HCl Hydrochloric Acid (HCl) NaCl Sodium Chloride (NaCl)

Caption: Reaction mechanism for the synthesis of this compound.

Safety Considerations

The scale-up of any chemical process requires a thorough safety assessment. The primary hazards in this synthesis are associated with the starting materials:

  • Dimethyl Oxalate: It is a solid that can be irritating to the eyes, respiratory system, and skin. Ingestion can be harmful.

  • Methylamine: This is a flammable and corrosive gas or liquid with a strong, unpleasant odor. It is a severe respiratory, skin, and eye irritant. Inhalation of high concentrations can cause pulmonary edema. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a respirator, should be worn when handling methylamine. The reaction should be conducted in a well-ventilated area, preferably a fume hood.

  • Sodium Hydroxide and Hydrochloric Acid: These are corrosive and can cause severe burns. Appropriate PPE must be worn during their handling.

Emergency procedures, including access to safety showers and eyewash stations, must be in place. All waste materials should be disposed of in accordance with local environmental regulations.

Conclusion

The synthesis of this compound via the controlled aminolysis of dimethyl oxalate followed by hydrolysis and crystallization is a robust and scalable method suitable for industrial application. By carefully controlling the reaction stoichiometry and temperature, high yields of the desired product with excellent purity can be achieved. This application note provides a comprehensive framework for researchers and drug development professionals to successfully implement and scale up the production of this important chemical intermediate.

References

  • Dimethyl Oxalate Synthesis: Organic Syntheses. Oxalic acid, dimethyl ester. Available at: [Link]

  • Industrial Production of Dimethyl Oxalate: CN105330542A - Production method of dimethyl oxalate - Google Patents.
  • Methylamine Safety Data: New Jersey Department of Health. Hazardous Substance Fact Sheet: Methylamine. Available at: [Link]

  • Large-Scale Crystallization: Hekmat, A. Large-scale crystallization of proteins for purification and formulation. Appl Microbiol Biotechnol 99, 3373–3386 (2015). Available at: [Link]

  • Synthesis of Oxalic Acid Derivatives: Google Patents. US3720591A - Preparation of oxalic acid.

Sources

Application Notes and Protocols for 2-(Methylamino)-2-oxoacetic Acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of N-Methyloxamic Acid as a Versatile Ligand

In the dynamic field of coordination chemistry, the design and synthesis of novel ligands are paramount to the development of metal complexes with tailored properties for applications in catalysis, materials science, and medicine.[1][2] 2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, emerges as a compelling bidentate ligand. Its structure, featuring both a carboxylic acid and a secondary amide group, provides two distinct coordination sites, enabling the formation of stable chelate rings with a variety of metal ions.[3] This N-substituted oxamic acid derivative offers a versatile platform for constructing mononuclear and polynuclear coordination compounds with diverse structural motifs and functionalities.[4][5]

The presence of both hard (oxygen) and borderline (nitrogen) donor atoms allows for coordination to a wide range of transition metals. The functionalization of the amide nitrogen with a methyl group introduces steric and electronic modifications compared to the parent oxamic acid, influencing the resulting complex's stability, solubility, and reactivity. These attributes make N-methyloxamato complexes promising candidates for various applications, including their use as intermediates in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.[6] This guide provides detailed protocols for the synthesis and characterization of coordination complexes involving this compound, along with insights into their potential applications, aimed at researchers and professionals in chemistry and drug development.

PART 1: Synthesis of Metal-N-Methyloxamato Complexes: A Step-by-Step Guide

The synthesis of coordination complexes with this compound typically involves the reaction of a soluble metal salt with the deprotonated ligand in a suitable solvent. The choice of solvent, temperature, and stoichiometry are critical parameters that dictate the final product's structure and purity.

Protocol 1: General Synthesis of a Mononuclear M(II)-N-Methyloxamato Complex

This protocol describes a general method for the synthesis of a mononuclear complex with a divalent metal ion (e.g., Cu(II), Ni(II), Co(II), Zn(II)).

Materials:

  • This compound

  • Metal(II) chloride or acetate salt (e.g., CuCl₂·2H₂O, Ni(OAc)₂·4H₂O)

  • Sodium hydroxide (NaOH) or other suitable base

  • Methanol or Ethanol

  • Deionized water

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Ligand Deprotonation: Dissolve this compound (2 mmol) in a minimal amount of deionized water. To this solution, add an aqueous solution of NaOH (2 mmol) dropwise while stirring to deprotonate the carboxylic acid group. The pH of the solution should be adjusted to approximately 6-7.

  • Metal Salt Solution: In a separate beaker, dissolve the metal(II) salt (1 mmol) in methanol or ethanol (20 mL).

  • Complexation: Slowly add the aqueous solution of the deprotonated ligand to the alcoholic solution of the metal salt with vigorous stirring. A color change and/or precipitation of the complex is often observed immediately.

  • Reaction: Continue stirring the reaction mixture at room temperature for 2-4 hours to ensure complete complex formation. For some less reactive metal ions, gentle heating (40-60 °C) may be required.

  • Isolation: Collect the precipitated complex by vacuum filtration.

  • Washing: Wash the solid product with small portions of cold deionized water, followed by ethanol or methanol, to remove any unreacted starting materials and soluble byproducts.

  • Drying: Dry the complex in a desiccator over anhydrous calcium chloride or in a vacuum oven at a low temperature (e.g., 50-60 °C).

Causality Behind Experimental Choices:

  • Deprotonation: The carboxylic acid proton is acidic and must be removed for the ligand to coordinate effectively to the metal center. The use of a stoichiometric amount of base prevents the formation of metal hydroxides.

  • Solvent System: A mixed aqueous-alcoholic solvent system is often employed to ensure the solubility of both the deprotonated ligand (in water) and the metal salt (in alcohol).

  • Stoichiometry: A 2:1 ligand-to-metal molar ratio is typically used to favor the formation of a mononuclear complex where two bidentate ligands saturate the coordination sphere of a divalent metal ion.

PART 2: Comprehensive Characterization of N-Methyloxamato Complexes

A thorough characterization is essential to confirm the identity, structure, and purity of the synthesized complexes. A combination of spectroscopic and analytical techniques is typically employed.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for confirming the coordination of the ligand to the metal ion.

  • Key Vibrational Bands:

    • ν(C=O) of Carboxylate: The strong stretching vibration of the free ligand's carboxylic acid C=O typically appears around 1700-1730 cm⁻¹. Upon deprotonation and coordination, this band is replaced by two new bands corresponding to the asymmetric (ν_as(COO⁻)) and symmetric (ν_s(COO⁻)) stretching vibrations of the coordinated carboxylate group, usually in the ranges of 1550-1650 cm⁻¹ and 1300-1420 cm⁻¹, respectively. The difference (Δν = ν_as - ν_s) can provide insights into the coordination mode of the carboxylate group (monodentate, bidentate chelating, or bridging).

    • ν(C=O) of Amide (Amide I band): The amide C=O stretching vibration, typically found around 1640-1680 cm⁻¹ in the free ligand, may shift upon coordination of the adjacent nitrogen atom.

    • ν(N-H): The N-H stretching vibration of the secondary amide, usually observed around 3300-3500 cm⁻¹, can also shift upon coordination.

    • New Bands: The formation of new, weaker bands in the low-frequency region (400-600 cm⁻¹) can be attributed to M-O and M-N stretching vibrations, providing direct evidence of coordination.[7]

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment of the metal ion.

  • d-d Transitions: For transition metal complexes, weak absorption bands in the visible region (400-800 nm) are typically assigned to d-d electronic transitions. The position and intensity of these bands are characteristic of the metal ion's oxidation state and coordination geometry (e.g., octahedral, tetrahedral, square planar).[7]

  • Ligand-to-Metal Charge Transfer (LMCT): More intense bands, often in the UV or near-UV region, can be attributed to charge transfer transitions from the ligand orbitals to the metal d-orbitals.

Elemental Analysis

Elemental analysis (C, H, N) is crucial for determining the empirical formula of the complex and confirming its purity. The experimentally determined percentages of each element should be in close agreement with the calculated values for the proposed formula.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the overall coordination geometry. This technique is invaluable for elucidating the precise coordination mode of the N-methyloxamato ligand. For instance, it can definitively show whether the ligand acts as a bidentate chelator to a single metal center or as a bridging ligand between two metal centers.[3][8]

PART 3: Visualization of Coordination Modes and Experimental Workflow

Coordination Modes of this compound

The N-methyloxamato ligand can adopt several coordination modes, with the bidentate chelating mode being the most common.

Caption: Bidentate chelation of 2-(methylamino)-2-oxoacetate to a metal center.

Experimental Workflow for Synthesis and Characterization

The following diagram illustrates the typical workflow for the synthesis and characterization of a metal complex with this compound.

G start Start: Reagents ligand_prep Ligand Deprotonation (this compound + Base) start->ligand_prep metal_prep Metal Salt Solution (e.g., CuCl2 in Methanol) start->metal_prep reaction Complexation Reaction (Mix solutions, stir) ligand_prep->reaction metal_prep->reaction isolation Isolation (Vacuum Filtration) reaction->isolation washing Washing (Water, Ethanol) isolation->washing drying Drying (Desiccator/Vacuum Oven) washing->drying product Final Product: Metal-N-Methyloxamato Complex drying->product characterization Characterization product->characterization ir IR Spectroscopy characterization->ir uv_vis UV-Vis Spectroscopy characterization->uv_vis elemental Elemental Analysis characterization->elemental xrd X-ray Crystallography (if single crystals obtained) characterization->xrd

Caption: General workflow for the synthesis and characterization of metal complexes.

PART 4: Applications in Drug Development and Beyond

Metal complexes of N-substituted oxamates are being explored for a range of applications, leveraging the unique properties imparted by the metal center and the ligand framework.

Potential as Anticancer and Antimicrobial Agents

The coordination of metal ions to organic ligands can significantly enhance their biological activity.[9][10] Transition metal complexes have shown promise as anticancer and antimicrobial agents.[1][2][11] The proposed mechanisms of action often involve the interaction of the complex with biomolecules such as DNA and proteins, leading to cell cycle arrest and apoptosis in cancer cells or disruption of essential metabolic pathways in microbes.[12] The N-methyloxamato ligand provides a stable coordination environment that can be systematically modified to tune the lipophilicity, redox potential, and steric properties of the complex, thereby optimizing its therapeutic efficacy.

Metal Complex Type Potential Biological Application Plausible Mechanism of Action
Cu(II)-N-MethyloxamatoAnticancer, AntimicrobialRedox cycling generating reactive oxygen species (ROS), DNA intercalation/cleavage.
Zn(II)-N-MethyloxamatoAntimicrobial, Anti-inflammatoryInhibition of metalloenzymes, disruption of bacterial cell membranes.
Ni(II)-N-MethyloxamatoAnticancerInteraction with proteins and enzymes, induction of oxidative stress.
Co(II)-N-MethyloxamatoAntiviral, Hypoxia-activated prodrugsRedox activity, structural mimicry of biological cofactors.
Catalysis and Materials Science

Beyond biomedical applications, N-methyloxamato complexes can serve as catalysts in various organic transformations. The metal center can act as a Lewis acid, activating substrates, while the ligand framework can be modified to create chiral environments for asymmetric catalysis. In materials science, these complexes can be used as building blocks for the construction of coordination polymers and metal-organic frameworks (MOFs) with interesting magnetic, optical, or porous properties.[4][5]

Conclusion and Future Outlook

This compound is a highly versatile and accessible ligand for the synthesis of a wide array of coordination complexes. The straightforward synthetic protocols and the diverse characterization techniques outlined in this guide provide a solid foundation for researchers to explore the rich coordination chemistry of this ligand. The potential of N-methyloxamato complexes in drug development, particularly as anticancer and antimicrobial agents, warrants further investigation. Future research should focus on elucidating the structure-activity relationships of these complexes, exploring their mechanisms of action at the molecular level, and developing targeted delivery systems to enhance their therapeutic potential.

References

  • Synthesis and Crystal Structures of a Series of Five [M{Me2Si(NPh)2}L2] Complexes (M = Cr, Mn, Fe, Co, Zn). (n.d.). Zeitschrift für anorganische und allgemeine Chemie. Retrieved from [Link]

  • Maciel, S. H. M., et al. (2020). New Metal-Organic Systems with a Functionalized Oxamate-Type Ligand and MnII, FeII, CuII and ZnII. Journal of the Brazilian Chemical Society. Retrieved from [Link]

  • Maciel, S. H. M., et al. (2020). New Metal-Organic Systems with a Functionalized Oxamate-Type Ligand and MnII, FeII, CuII and ZnII. SciELO. Retrieved from [Link]

  • Näther, C., & Jess, I. (2024). Synthesis, crystal structure and thermal properties of the dinuclear complex bis(μ-4-methylpyridine N-oxide-κ2 O:O)bis[(methanol-κO)(4-methylpyridine N-oxide-κO)bis(thiocyanato-κN)cobalt(II)]. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Sharma, P., & Singh, P. (2019). APPLICATION OF TRANSITION METAL COMPLEX IN MEDICINE. World Journal of Pharmaceutical and Medical Research. Retrieved from [Link]

  • Warra, A. A. (2011). Transition metal complexes and their application in drugs and cosmetics A Review. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

  • El-Gamel, N. E. A., et al. (2022). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules. Retrieved from [Link]

  • This compound. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2022). Molecules. Retrieved from [Link]

  • Imine-Oxazoline (ImOx): A C 1‑Symmetric N,N‑Bidentate Ligand for Asymmetric Catalysis. (2023). ACS Catalysis. Retrieved from [Link]

  • Zhang, Y., Zhang, C., & Chen, J. (2021). Synthesis and Crystal Structures of Two Metal-Radical Complexes. Open Journal of Inorganic Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of a New Bidentate Ligand 5-Substituted-(2-methyl-5-nitro-1- imidazomethyl)-1,3,4-oxadiazole-2-th. (n.d.). CORE. Retrieved from [Link]

  • Al-Ktaifani, M. M., et al. (2021). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Molecules. Retrieved from [Link]

  • El-Behery, M., & El-Twigry, H. (2007). Synthesis, spectroscopic characterization and biological activity of the metal complexes of the Schiff base derived from phenylaminoacetohydrazide and dibenzoylmethane. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Retrieved from [Link]

  • Synthesis and crystal structure of nickel(II) and zinc(II) complexes with 2,4-bis(3,5-dimethylpyrazol-1-yl)-6-methoxyl-1,3,5-triazine. (2002). Polyhedron. Retrieved from [Link]

  • Adetoro, A., et al. (2022). Synthesis Characterization and Biological Activities of Coordination Compounds of 4-Hydroxy-3-nitro-2H-chromen-2-one and Its Aminoethanoic Acid and Pyrrolidine-2-carboxylic Acid Mixed Ligand Complexes. Journal of Chemistry. Retrieved from [Link]

  • Synthesis and Characterization of Two New Oxo-centered Trinuclear Complexes of Manganese and Iron. (n.d.). Journal of Applicable Chemistry. Retrieved from [Link]

  • El-Tabl, A. S., et al. (2023). Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities: cytotoxicity and antimicrobial activity evaluation. Scientific Reports. Retrieved from [Link]

  • Synthesis and Crystal Structures of a mixed-metal Complex with Nitrilotriacetamides. (2017). Atlantis Press. Retrieved from [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). International Journal of Molecular Sciences. Retrieved from [Link]

  • Development of an imidazole-based N,N-bidentate ligand for the manganese catalyzed direct coupling of nitriles with alcohols. (2021). RSC Advances. Retrieved from [Link]

  • Metal Complexes with Hydroxyflavones: A Study of Anticancer and Antimicrobial Activities. (2024). Molecules. Retrieved from [Link]

  • A Bidentate Ligand Featuring Ditopic Lewis Acids in the Second Sphere for Selective Substrate Capture and Activation. (2022). Journal of the American Chemical Society. Retrieved from [Link]

  • Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. (2024). PubMed. Retrieved from [Link]

  • Biological efficacy of novel metal complexes of Nitazoxanide: Synthesis, characterization, anti-COVID-19, antioxidant, antibacterial and anticancer activity studies. (2022). Frontiers in Chemistry. Retrieved from [Link]

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Application Notes and Protocols for the Spectroscopic Characterization of 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, is a bifunctional organic compound featuring both a carboxylic acid and a secondary amide group.[1] Its molecular formula is C₃H₅NO₃ with a molecular weight of approximately 103.08 g/mol .[1][2][3][4] The presence of both hydrogen bond donor and acceptor sites makes it a valuable building block in the synthesis of pharmaceuticals and for creating complex molecular architectures.[1][2] As an intermediate in drug development, particularly for neurological disorders, and in novel molecule synthesis, rigorous structural confirmation is paramount.[2]

This document provides a detailed guide to the spectroscopic characterization of this compound using Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and data interpretations are designed to serve as a comprehensive reference for researchers to verify the identity and purity of this compound. The data presented herein is based on established spectroscopic principles and predicted spectral information, providing a robust baseline for experimental verification.[1]

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule.[1] Analysis of chemical shifts, signal multiplicities, and integrations in both ¹H and ¹³C NMR spectra allows for the precise determination of atomic connectivity and chemical environments.

A. ¹H NMR Spectroscopy: Predicted Data and Interpretation

In the ¹H NMR spectrum of this compound, three distinct signals are anticipated, corresponding to the three unique proton environments: the carboxylic acid proton (-COOH), the amide proton (-NH-), and the methyl group protons (-CH₃).[1]

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment
10.0 - 13.0Broad Singlet1HCarboxylic Acid (-COOH)
7.5 - 8.5Broad Singlet1HAmide (-NH)
2.8 - 3.0Singlet3HMethyl (-CH₃)
Note: Predicted values are based on typical chemical shift ranges for these functional groups.[1]

Causality Behind Experimental Observations:

  • -COOH Proton (10.0 - 13.0 ppm): The proton of the carboxylic acid is highly deshielded due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.[1] Its signal is typically broad due to hydrogen bonding and chemical exchange with residual water or other protic species in the solvent.

  • -NH Proton (7.5 - 8.5 ppm): The amide proton is also deshielded, though less so than the carboxylic acid proton. Its chemical shift can be influenced by solvent and concentration, and the signal may be broadened by quadrupole coupling with the adjacent nitrogen atom.

  • -CH₃ Protons (2.8 - 3.0 ppm): The methyl protons are attached to a nitrogen atom, which is electron-withdrawing, causing a downfield shift compared to a simple alkane. As there are no adjacent protons, the signal is expected to be a singlet.

B. ¹³C NMR Spectroscopy: Predicted Data and Interpretation

The ¹³C NMR spectrum is expected to show three signals, corresponding to the three carbon atoms in the molecule.

Predicted Chemical Shift (δ, ppm) Assignment
160 - 170Carboxylic Acid Carbonyl (C=O)
158 - 165Amide Carbonyl (C=O)
25 - 35Methyl Carbon (-CH₃)
Note: Predicted values are based on typical chemical shift ranges.[1]

Causality Behind Experimental Observations:

  • Carbonyl Carbons (158 - 170 ppm): Both the amide and carboxylic acid carbonyl carbons are significantly deshielded and appear far downfield due to the double bond to highly electronegative oxygen atoms.[1] Their precise chemical shifts can help distinguish between the two functional groups.

  • Methyl Carbon (25 - 35 ppm): The methyl carbon, being an sp³ hybridized carbon attached to a nitrogen atom, will resonate in the aliphatic region of the spectrum.[1]

C. Experimental Protocol for NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3). B Transfer the solution to a 5 mm NMR tube. A->B C Place the NMR tube in the spectrometer. B->C D Acquire ¹H and ¹³C NMR spectra at room temperature. C->D E Apply Fourier transformation and phase correction. D->E F Reference the spectra to the residual solvent peak or TMS. E->F G Integrate the ¹H NMR signals. F->G

Caption: Workflow for NMR data acquisition.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve polar compounds and to slow the exchange of labile protons like -COOH and -NH, resulting in sharper signals.

  • Data Acquisition: Acquire the spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for ¹H and ¹³C NMR should be employed.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. The spectra should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

II. Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

A. Predicted IR Absorption Bands and Interpretation

The IR spectrum of this compound is expected to be characterized by strong absorptions from the O-H, N-H, and C=O stretching vibrations.

Predicted Wavenumber (cm⁻¹) Intensity Assignment
2500-3300Broad, StrongO-H stretch (Carboxylic Acid)
~3300MediumN-H stretch (Secondary Amide)
Just below 3000MediumC-H stretch (Methyl)
1700-1725StrongC=O stretch (Carboxylic Acid)
1650-1680StrongC=O stretch (Amide I band)
~1550MediumN-H bend (Amide II band)
Note: Predicted values are based on typical vibrational frequencies.[1]

Causality Behind Experimental Observations:

  • O-H Stretch (2500-3300 cm⁻¹): The O-H stretch of the carboxylic acid appears as a very broad and strong band due to extensive intermolecular hydrogen bonding.[1]

  • N-H Stretch (~3300 cm⁻¹): The N-H stretching vibration of the secondary amide is expected in this region, often appearing as a sharper peak superimposed on the broad O-H band.[1]

  • C=O Stretches (1650-1725 cm⁻¹): The presence of two distinct carbonyl groups will likely result in two strong absorption peaks.[1] The carboxylic acid carbonyl typically absorbs at a higher frequency than the amide carbonyl (Amide I band).[1]

  • N-H Bend (~1550 cm⁻¹): The N-H bending vibration, known as the Amide II band, is another characteristic feature of secondary amides.[1]

B. Experimental Protocol for IR Spectroscopy (ATR)

IR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Ensure the ATR crystal is clean. B Place a small amount of the solid sample onto the ATR crystal. A->B C Apply pressure to ensure good contact between the sample and the crystal. B->C D Acquire the IR spectrum, typically by co-adding multiple scans. C->D E Perform a background subtraction. D->E F Identify and label the major absorption peaks. E->F

Caption: Workflow for ATR-IR data acquisition.

  • Sample Preparation: For Attenuated Total Reflectance (ATR) IR, a small amount of the solid this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is acquired using an FTIR spectrometer. A background spectrum of the clean ATR crystal should be taken first.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

A. Predicted Mass Spectrum Data and Interpretation
  • Molecular Formula: C₃H₅NO₃

  • Calculated Exact Mass: 103.02694 Da[1]

Expected Observations:

  • Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at a mass-to-charge ratio (m/z) of 103.[1]

  • High-Resolution Mass Spectrometry (HRMS): An HRMS analysis, for instance using Electrospray Ionization (ESI), would confirm the molecular formula by providing a highly accurate mass measurement. For the protonated molecule [M+H]⁺, the expected m/z would be approximately 104.0342.

  • Fragmentation: Common fragmentation pathways for this molecule could include the loss of water (-18 Da), the carboxylic acid group (-45 Da), or cleavage of the amide bond.

B. Experimental Protocol for Mass Spectrometry (LC-MS)

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis A Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol/water). B Inject the sample into an LC-MS system. A->B C Separate the compound using an appropriate LC column and mobile phase. B->C D Analyze the eluent using a mass spectrometer (e.g., ESI-QTOF). C->D E Extract the mass spectrum for the compound's retention time. D->E F Determine the accurate mass of the molecular ion. E->F G Compare the experimental mass to the calculated exact mass. F->G

Caption: Workflow for LC-MS data acquisition.

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent compatible with the LC mobile phase, such as a mixture of methanol and water.

  • Data Acquisition: Inject the sample into a Liquid Chromatography-Mass Spectrometry (LC-MS) system. The liquid chromatograph separates the compound from any impurities before it enters the mass spectrometer. An electrospray ionization (ESI) source is commonly used for polar molecules like this.

  • Data Analysis: The resulting mass spectrum will show the m/z of the ionized molecule. For HRMS, this value can be used to confirm the elemental composition.

IV. Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of this compound. The predicted data and protocols outlined in this guide offer a solid framework for researchers to confirm the identity and purity of their synthesized or purchased material, ensuring the integrity of their subsequent research and development activities.

V. References

  • Synthesis, spectroscopic characterization and antimicrobial activities of N-methyl-o- methoxybenzohydroxamic acid and its metal. Pure and Applied Biology (PAB). Available at: [Link]

  • This compound. MySkinRecipes. Available at: [Link]

  • [1H, 13C] NMR Spectrum (2D, 800 MHz, experimental) (HMDB0000223). Human Metabolome Database. Available at: [Link]

  • Spectrum CCMSLIB00001058697 for Pesticide1_Dimethoate_C5H12NO3PS2_Phosphorodithioic acid, O,O-dimethyl S-[2-(methylamino)-2-oxoethyl] ester. MassBank of North America. Available at: [Link]

  • Synthesis and Characterization of Some Metals Complexes with New Acidicazo Ligand 4-[(2-Amino-4-Phenylazo)-Methyl]-Cyclohexane Carboxylic Acid. Journal of Education for Pure Science-University of Thi-Qar. Available at: [Link]

  • Synthesis and Structural Characterization of N-Methyl-DL-glutamic Acid. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of New Amide Drug from Cromoglicic Acid and Study of Their Possible Biological Activity. Journal of Medicinal and Chemical Sciences. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Investigations of Metal Complexes with Mefenamic Acid. ResearchGate. Available at: [Link]

  • Methylphosphonic acid. NIST WebBook. Available at: [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support guide for the synthesis of 2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid. This document is designed for researchers, chemists, and drug development professionals aiming to improve the yield and purity of this important synthetic intermediate.[1][2] N-methyloxamic acid's structure, featuring both a carboxylic acid and a secondary amide, makes it a valuable building block in organic and supramolecular chemistry.[1] However, its synthesis can present challenges, including low conversion, formation of side products, and purification difficulties.

This guide provides a structured, question-and-answer-based approach to troubleshoot common issues encountered during the synthesis. We will delve into the causality behind experimental choices, offer step-by-step protocols, and provide visual aids to clarify complex pathways and workflows.

Part 1: Frequently Asked Questions & Troubleshooting

FAQ 1: What is the most common and accessible synthesis route for this compound?

The most direct and widely employed method is the aminolysis of a dialkyl oxalate, such as dimethyl oxalate (DMO) or diethyl oxalate, with methylamine.[3][4] This reaction is a nucleophilic acyl substitution where methylamine selectively attacks one of the ester carbonyls.

The general reaction is as follows: (RO)OC-CO(OR) + CH₃NH₂ → CH₃NH-CO-COOH + 2 ROH (where R = Methyl or Ethyl)

This route is favored due to the commercial availability and low cost of the starting materials. The primary challenge lies in controlling the reaction to prevent the formation of the symmetrical diamide, N,N'-dimethyloxamide, and ensuring complete hydrolysis of the intermediate ester.

Visualizing the Main Reaction and Side Products

The following diagram illustrates the intended reaction pathway to N-methyloxamic acid and the most common side-reaction that leads to a loss of yield.

G DMO Dimethyl Oxalate (Starting Material) Product_Ester Methyl 2-(methylamino)-2- oxoacetate (Intermediate) DMO->Product_Ester + Methylamine - Methanol MA Methylamine (Nucleophile) MA->Product_Ester Side_Product N,N'-Dimethyloxamide (Side Product) MA->Side_Product Final_Product This compound (Desired Product) Product_Ester->Final_Product + H₂O (Hydrolysis) Product_Ester->Side_Product + Methylamine - Methanol

Caption: Reaction pathway for N-methyloxamic acid synthesis.

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses specific problems you might encounter during the synthesis.

Problem Area 1: Low Conversion & Incomplete Reaction

FAQ 2: My reaction shows a high proportion of unreacted dimethyl oxalate. What are the primary causes and how can I fix it?

Low conversion is often traced back to issues with reagent stoichiometry, reaction temperature, or the presence of moisture.

Causality: The aminolysis of an ester is a reversible and often slow reaction at room temperature.[] To drive the reaction forward, an excess of the amine is typically used. However, with methylamine (a gas or aqueous solution), precise control can be difficult. Furthermore, the reaction is exothermic, and improper temperature control can lead to side reactions or loss of the volatile methylamine reagent.[6]

Troubleshooting Steps & Solutions:

  • Reagent Stoichiometry and Addition:

    • Issue: Loss of gaseous methylamine or inaccurate measurement of aqueous methylamine.

    • Solution: Use a slight excess (1.1 to 1.2 equivalents) of methylamine. If using an aqueous solution (e.g., 40% in water), ensure the calculation is based on the molarity of the solution. Add the methylamine solution dropwise to a cooled solution of dimethyl oxalate in a suitable solvent (e.g., methanol) to control the initial exotherm.[6]

    • Verification: Monitor the reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[7][8]

  • Temperature Control:

    • Issue: The reaction is too cold, leading to slow kinetics, or too hot, causing methylamine to evaporate from the reaction mixture.

    • Solution: Start the reaction at a low temperature (0-5 °C) during the addition of methylamine.[6] After the addition is complete, allow the reaction to slowly warm to room temperature and stir for several hours, or gently heat to a moderate temperature (e.g., 40-50 °C) under a reflux condenser to ensure the reaction goes to completion.[6]

  • Solvent Choice:

    • Issue: An inappropriate solvent can lead to poor solubility of reagents or hinder the reaction.

    • Solution: Anhydrous methanol is an excellent choice as it readily dissolves both dimethyl oxalate and the product, and its presence helps push the equilibrium by Le Châtelier's principle if any transesterification occurs.[6][9]

ParameterRecommendationRationale
Methylamine Stoichiometry 1.1 - 1.2 equivalentsDrives the reaction forward, compensates for volatility.
Initial Temperature 0 - 5 °CControls initial exotherm, prevents loss of methylamine.[6]
Reaction Temperature 25 - 50 °C (post-addition)Ensures reaction completion without excessive side reactions.
Solvent Anhydrous MethanolGood solubility for reactants; compatible with reagents.[6][9]

Table 1. Recommended Reaction Parameters for Aminolysis.

Problem Area 2: Formation of Side Products

FAQ 3: My main impurity is a white, insoluble solid identified as N,N'-dimethyloxamide. How can I prevent its formation?

The formation of the diamide is the most significant yield-reducing side reaction. It occurs when a second molecule of methylamine reacts with the intermediate ester product, methyl 2-(methylamino)-2-oxoacetate.

Causality: Primary amines can react with diethyl oxalate to form a diamide.[3][4] The formation of the monoamide versus the diamide is a kinetically controlled process. Using a large excess of methylamine or allowing the reaction to proceed for too long at elevated temperatures can favor the formation of the diamide.

Troubleshooting Steps & Solutions:

  • Control Stoichiometry:

    • Issue: A large excess of methylamine is present.

    • Solution: Avoid using more than 1.2 equivalents of methylamine. Precise addition is key. The goal is to have just enough methylamine to react with one ester group of the dimethyl oxalate.

  • Reaction Monitoring:

    • Issue: The reaction is allowed to run for too long after the initial starting material is consumed.

    • Solution: Monitor the reaction closely using TLC or LC-MS. Once the dimethyl oxalate spot has disappeared and the intermediate ester spot is maximized, proceed to the hydrolysis/work-up step. Over-extending the reaction time will only increase the chance of diamide formation.

  • Hydrolysis of the Intermediate:

    • Issue: The intermediate ester is not hydrolyzed promptly.

    • Solution: Once the initial aminolysis is complete, the reaction mixture should be moved to the hydrolysis step. Adding a controlled amount of water and a catalytic amount of acid or base will hydrolyze the remaining ester group to the desired carboxylic acid, making it less susceptible to further reaction with any remaining methylamine.

Visualizing the Troubleshooting Workflow

This diagram outlines a logical sequence for diagnosing and solving low-yield issues.

G Start Low Yield of This compound Check_Crude Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) Start->Check_Crude High_SM High amount of Starting Material (SM)? Check_Crude->High_SM High_Side_Product High amount of Side Product? Check_Crude->High_Side_Product High_SM->High_Side_Product No Stoichiometry Verify Stoichiometry (1.1 eq. Amine) High_SM->Stoichiometry Yes Diamide Is Side Product N,N'-Dimethyloxamide? High_Side_Product->Diamide Yes Other_Impurity Other Impurity High_Side_Product->Other_Impurity No Temp Optimize Temperature (Initial 0°C, then RT/Heat) Stoichiometry->Temp Time Increase Reaction Time Temp->Time Reduce_Amine Reduce Amine (Target 1.05-1.1 eq.) Diamide->Reduce_Amine Yes Diamide->Other_Impurity No Monitor Monitor Reaction Closely (Stop after SM consumed) Reduce_Amine->Monitor

Caption: Troubleshooting workflow for low yield synthesis.

Part 2: Optimized Experimental Protocol

This protocol incorporates the troubleshooting insights to maximize yield and purity.

Optimized Synthesis of this compound

Materials:

  • Dimethyl oxalate (DMO)

  • Methylamine (40% solution in water)

  • Anhydrous Methanol

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve dimethyl oxalate (1.0 eq.) in anhydrous methanol (approx. 3-5 mL per gram of DMO).

    • Cool the flask to 0-5 °C using an ice-water bath.

  • Aminolysis:

    • Slowly add methylamine (1.1 eq., 40% aq. solution) dropwise to the stirred DMO solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Stir for 4-6 hours, monitoring the consumption of DMO by TLC (e.g., using a 50:50 ethyl acetate:hexanes mobile phase).

  • Hydrolysis & Work-up:

    • Once the DMO is consumed, cool the mixture again to 0-5 °C.

    • Acidify the solution to pH 1-2 by slowly adding concentrated HCl. This protonates any remaining methylamine and catalyzes the hydrolysis of the intermediate ester.

    • Stir at room temperature for 1-2 hours to ensure complete hydrolysis.

    • Concentrate the mixture under reduced pressure to remove the methanol.

  • Purification:

    • To the remaining aqueous residue, add ethyl acetate to extract the product. The desired product has some water solubility, so multiple extractions (3x) are recommended.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Final Purification (Recrystallization):

    • The crude product can be recrystallized from a suitable solvent system, such as hot ethyl acetate/hexane or a minimal amount of hot water, to yield pure this compound as a solid.[10]

Quality Control: The final product's identity and purity should be confirmed using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[1] The melting point should also be recorded and compared to the literature value (95-97 °C).[10]

References

  • This compound - MySkinRecipes . MySkinRecipes. Available at: [Link]

  • Why did my amide syntesis does not work? - ResearchGate . ResearchGate. Available at: [Link]

  • Reaction of amines with diethyl oxalate (Hofmann amine separation method) . Stack Exchange. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit . Reddit. Available at: [Link]

  • New method of preparation of oxalic acid esters and amides - Patent 0338386 . FreePatentsOnline. Available at: [Link]

  • Dimethyl oxalate synthesis problems - Sciencemadness.org . Sciencemadness.org. Available at: [Link]

  • Autocatalytic Kinetic Study of Dimethyl Oxalate Consecutive Hydrolysis | Request PDF . ResearchGate. Available at: [Link]

  • The mechanism of CO coupling reaction to form dimethyl oxalate over Pd/α-Al2O3 . ResearchGate. Available at: [Link]

  • Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 | The Journal of Organic Chemistry . ACS Publications. Available at: [Link]

  • Acetic acid, 2-(methylamino)-2-oxo- | C3H5NO3 | CID 185684 - PubChem . PubChem. Available at: [Link]

  • Dimethyl oxalate - Wikipedia . Wikipedia. Available at: [Link]

  • Preparation of dimethyl oxalate - PrepChem.com . PrepChem.com. Available at: [Link]

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Technical Support Center: Troubleshooting Side Products in Reactions of 2-(Methylamino)-2-oxoacetic Acid (N-Methyloxamic Acid)

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common side reactions encountered when working with 2-(methylamino)-2-oxoacetic acid (also known as N-methyloxamic acid). Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to diagnose issues and optimize your synthetic routes effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries we receive regarding the reactivity and stability of this compound.

Q1: What are the primary reactive sites on this compound, and how does this influence side product formation?

A: this compound possesses two key functional groups: a carboxylic acid and a secondary amide.[1] The carboxylic acid is the primary site for most planned reactions, typically amide bond formation via activation.[1][2] However, the entire oxamic acid moiety is susceptible to oxidative decarboxylation, which generates a highly reactive carbamoyl radical.[3][4] This dual reactivity is the root cause of the most common side products; planned reactions at the carboxyl group can compete with unplanned decarboxylation, especially under harsh conditions.

Q2: I am performing an amide coupling reaction using a carbodiimide like EDC, and I have a persistent, relatively non-polar impurity that is difficult to remove. What is it likely to be?

A: This is almost certainly an N-acylurea byproduct. This is the most common side product when using carbodiimide coupling agents. It forms when the highly reactive O-acylisourea intermediate, which is formed between the carbodiimide and your this compound, undergoes an intramolecular rearrangement instead of reacting with your target amine.[5] This byproduct is notoriously difficult to remove via standard silica gel chromatography due to its similar polarity to many target amides.

Q3: My reaction is giving a very low yield, and I've noticed some gas evolution. I suspect the starting material is decomposing. What is the most likely decomposition pathway?

A: The primary decomposition pathway for oxamic acids is decarboxylation .[3][6][7] This process can be initiated thermally, photochemically, or through single-electron oxidation by various reagents.[4][8] The reaction proceeds by losing carbon dioxide (CO₂) to form a carbamoyl radical.[3] This radical can then undergo further reactions, such as dimerization or abstraction of a hydrogen atom from the solvent, leading to a complex mixture and low yield of the desired product. Precise temperature control is critical to minimize this side reaction.[1]

Q4: I have an unexpected peak in my mass spectrum with a mass corresponding to a dimer of my starting material fragment. How could this form?

A: This is likely a homocoupling product, such as N,N'-dimethyloxamide . This side product arises directly from the oxidative decarboxylation pathway mentioned in Q3. Once the carbamoyl radical is generated, two of these radicals can couple together (dimerize) to form a stable homocoupling product.[3] This is especially prevalent in reactions where an oxidant is present and the concentration of the radical intermediate is high.

Section 2: Troubleshooting Guides & Mechanistic Insights

This section provides structured guides to diagnose and solve specific experimental problems, complete with mechanistic diagrams and detailed protocols.

Guide 1: Issue - Formation of N-Acylurea Byproduct in Carbodiimide-Mediated Couplings
  • Symptoms:

    • A persistent, often insoluble white solid precipitates from the reaction mixture.

    • TLC analysis shows an impurity that streaks or has a similar Rf to the product.

    • ¹H NMR of the crude product shows an additional set of complex signals in the aliphatic and aromatic regions, characteristic of the carbodiimide fragment.

  • Causality & Mechanism: Carbodiimides (like EDC or DCC) activate the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is the branching point for the desired reaction or the undesired side reaction. Without a better nucleophile present, it can undergo a non-reversible, intramolecular O-to-N acyl transfer (a Mumm rearrangement) to form the stable N-acylurea.

  • Visualization of the Mechanism:

G cluster_0 Reaction Pathway Reactants This compound + EDC Intermediate O-Acylisourea Intermediate (Highly Reactive) Reactants->Intermediate Activation N_Acylurea N-Acylurea Byproduct (Stable, Undesired) Intermediate->N_Acylurea Undesired Rearrangement Product Desired Amide Product Intermediate->Product Desired Nucleophilic Attack Amine Target Amine (R'-NH2) Amine->Intermediate G cluster_1 Decarboxylation Pathway Start This compound Radical_Cation Radical Cation Start->Radical_Cation - e⁻ (Oxidation) Carbamoyl_Radical Carbamoyl Radical (Reactive Intermediate) Radical_Cation->Carbamoyl_Radical - CO₂ (Decarboxylation) Dimer Homocoupling Product (e.g., N,N'-dimethyloxamide) Carbamoyl_Radical->Dimer Dimerization Other Other Radical Side Products Carbamoyl_Radical->Other H-abstraction, etc.

Caption: Oxidative decarboxylation leading to radical intermediates and side products.

  • Solutions & Protocols:

    • Strict Temperature Control: Maintain the reaction temperature as low as reasonably possible for the desired transformation. For many amide couplings, this is between 0 °C and room temperature. Avoid heating unless absolutely necessary and validated.

    • Inert Atmosphere: Perform reactions under an inert atmosphere (Nitrogen or Argon) to minimize oxidation by atmospheric oxygen.

    • Solvent Choice: Use high-purity, degassed solvents to avoid trace metal catalysts and dissolved oxygen.

    • Reagent Purity: Ensure that other reagents are not contaminated with oxidative impurities.

Section 3: Key Experimental Protocols & Data

Protocol 1: Optimized EDC/HOBt Coupling to Minimize Side Products

This protocol provides a robust starting point for coupling this compound with a primary or secondary amine.

  • Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and HOBt (1.2 eq) in an appropriate anhydrous solvent (e.g., DMF or DCM, 0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Activation: Add EDC·HCl (1.2 eq) portion-wise to the stirred solution. Stir the mixture at 0 °C for 30 minutes. A clear solution should be observed.

  • Amine Addition: Add the target amine (1.1 eq) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup:

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., EtOAc).

    • Wash sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by silica gel column chromatography or recrystallization as needed.

Table 1: Comparison of Common Amide Coupling Conditions
Coupling SystemCommon ByproductsMitigation StrategySuitability for this compound
EDC / HOBt Water-soluble N-acylureaStandard aqueous workup.Excellent: The industry standard for reliable, high-yield couplings.
DCC / DMAP Insoluble Dicyclohexylurea (DCU)Filtration of the crude reaction mixture.Good: Effective, but DCU removal can be cumbersome.
HATU / DIPEA Guanidinylation of free aminesPre-activation of the acid before amine addition.Very Good: Highly effective but more expensive. Best for sterically hindered couplings.
SOCl₂ / Thionyl Chloride Acid-catalyzed decomposition, charringNot recommended for this substrate.Poor: Harsh acidic conditions and high temperatures promote rapid decarboxylation.
Direct Thermal Condensation Decarboxylation, polymerizationNot applicable.Not Recommended: High temperatures will lead to complete decomposition.

References

  • Ogbu, I. M., et al. (2022). Oxamic acids: useful precursors of carbamoyl radicals. RSC Advances. Available at: [Link]

  • ResearchGate (n.d.). Scheme 5 Photocatalyzed decarboxylation of oxamic acids in the presence... ResearchGate. Available at: [Link]

  • MySkinRecipes (n.d.). This compound. MySkinRecipes. Available at: [Link]

  • Royal Society of Chemistry (n.d.). Photocatalyzed decarboxylation of oxamic acids under near-infrared conditions. Chemical Communications. Available at: [Link]

  • PubChem (n.d.). Acetic acid, 2-(methylamino)-2-oxo-. PubChem. Available at: [Link]

  • MacMillan, D. S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. Green Chemistry. Available at: [Link]

  • Clark, L. W. (1961). THE DECARBOXYLATION OF OXAMIC ACID IN QUINOLINE AND IN 8-METHYLQUINOLINE. The Journal of Physical Chemistry. Available at: [Link]

  • Organic Chemistry Portal (n.d.). Amide synthesis by acylation. Organic Chemistry Portal. Available at: [Link]

  • National Institutes of Health (n.d.). Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalysts. National Institutes of Health. Available at: [Link]

  • Master Organic Chemistry (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry. Available at: [Link]

  • UCL Discovery (n.d.). A green chemistry perspective on catalytic amide bond formation. UCL Discovery. Available at: [Link]

  • AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • PubChem (n.d.). ((2-Methylphenyl)amino)(oxo)acetic acid. PubChem. Available at: [Link]

  • Clark, L. W. (1961). THE DECARBOXYLATION OF OXAMIC ACID IN ANILINE AND IN o-TOLUIDINE. The Journal of Physical Chemistry. Available at: [Link]

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Technical Support Center: N-Methyloxamic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of N-Methyloxamic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies. Our goal is to equip you with the necessary knowledge to overcome common challenges and achieve high-yield, high-purity results.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-Methyloxamic acid?

The most prevalent and straightforward method for synthesizing N-Methyloxamic acid is through the reaction of a dialkyl oxalate, typically dimethyl oxalate or diethyl oxalate, with methylamine. This reaction is a nucleophilic acyl substitution where methylamine attacks one of the ester carbonyl groups of the dialkyl oxalate.

Q2: What are the critical parameters to control in this synthesis?

The key parameters that significantly influence the reaction's outcome are:

  • Temperature: This affects the reaction rate and the formation of byproducts.

  • Solvent: The choice of solvent impacts the solubility of reactants and the reaction pathway.

  • Stoichiometry: The molar ratio of methylamine to dialkyl oxalate is crucial for maximizing yield and minimizing side reactions.

  • Reaction Time: Sufficient time is needed for the reaction to go to completion, but excessive time can lead to byproduct formation.

Q3: What are the common impurities or side products I should be aware of?

The primary side product of concern is N,N'-dimethyloxamide. This occurs when a second molecule of methylamine reacts with the remaining ester group of the intermediate, methyl 2-(methylamino)-2-oxoacetate. Unreacted starting materials, such as dimethyl oxalate, can also be present as impurities.

Troubleshooting Guide

Issue 1: Low Yield of N-Methyloxamic Acid

Low yields are a common issue that can often be resolved by carefully controlling the reaction conditions.

Potential Causes & Solutions:

  • Incomplete Reaction:

    • Solution: Increase the reaction time or moderately increase the temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

  • Side Reaction Dominance (Formation of N,N'-dimethyloxamide):

    • Solution: Carefully control the stoichiometry. Using a strict 1:1 molar ratio of methylamine to dimethyl oxalate is recommended to favor the formation of the mono-substituted product. Running the reaction at lower temperatures can also help to control the rate of the second substitution.

  • Loss During Workup/Purification:

    • Solution: N-Methyloxamic acid has some solubility in water. During the workup, minimize the volume of aqueous solutions used. When extracting, ensure the pH is appropriately adjusted to keep the product in its desired form (acid or salt) to maximize its partitioning into the desired phase.

Issue 2: Presence of N,N'-dimethyloxamide Impurity

The formation of the disubstituted byproduct, N,N'-dimethyloxamide, is a frequent challenge.

Potential Causes & Solutions:

  • Excess Methylamine:

    • Solution: Use a precise 1:1 stoichiometry of methylamine to dimethyl oxalate. If using a solution of methylamine, ensure its concentration is accurately known.

  • High Reaction Temperature:

    • Solution: Perform the reaction at a lower temperature (e.g., 0-5 °C) to slow down the rate of the second substitution reaction, which typically requires a higher activation energy.

Issue 3: Difficulty in Product Isolation and Purification

Isolating pure N-Methyloxamic acid can be challenging due to its physical properties.

Potential Causes & Solutions:

  • Product Solubility:

    • Solution: After the reaction, the product is often in its salt form (e.g., methylammonium N-methyloxamate). Acidification with an acid like HCl is necessary to protonate the carboxylate and precipitate the N-Methyloxamic acid. The choice of acid and the final pH are critical.

  • Recrystallization Issues:

    • Solution: If recrystallization is used for purification, selecting an appropriate solvent system is key. A solvent in which the N-Methyloxamic acid is sparingly soluble at room temperature but readily soluble at higher temperatures is ideal. Consider solvent mixtures like ethanol/water or acetone/water.

Experimental Protocols

Optimized Synthesis of N-Methyloxamic Acid

This protocol is designed to maximize yield and purity by carefully controlling reaction conditions.

Materials:

  • Dimethyl oxalate

  • Methylamine (40% solution in water)

  • Methanol

  • Hydrochloric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, dissolve dimethyl oxalate (1.0 eq) in methanol.

  • Cool the solution to 0-5 °C.

  • Slowly add a 40% aqueous solution of methylamine (1.0 eq) dropwise to the cooled solution over 30-60 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.

  • A white precipitate of N-Methyloxamic acid should form.

  • Collect the solid by vacuum filtration and wash with cold deionized water.

  • Dry the product under vacuum to obtain N-Methyloxamic acid.

Data Summary
ParameterRecommended ConditionRationale
Stoichiometry 1:1 (Dimethyl oxalate : Methylamine)Minimizes the formation of N,N'-dimethyloxamide.
Temperature 0-5 °C during addition, then room temp.Controls the exothermic reaction and selectivity.
Solvent Methanol/WaterGood solubility for reactants.
Workup pH 1-2Ensures protonation and precipitation of the acid product.

Visualized Workflows

cluster_synthesis Synthesis Workflow reactants Dimethyl Oxalate + Methylamine (1:1) dissolve Dissolve in Methanol reactants->dissolve reaction React at 0-5°C, then RT dissolve->reaction concentrate Concentrate in vacuo reaction->concentrate acidify Acidify to pH 1-2 with HCl concentrate->acidify filter Filter & Wash with Cold Water acidify->filter dry Dry under Vacuum filter->dry product Pure N-Methyloxamic Acid dry->product

Caption: Synthetic workflow for N-Methyloxamic acid.

cluster_troubleshooting Troubleshooting Logic start Low Yield or Impurity? impurity N,N'-dimethyloxamide Present? start->impurity check_stoich Verify 1:1 Stoichiometry check_temp Lower Reaction Temperature check_stoich->check_temp solution Problem Resolved check_temp->solution check_workup Optimize Workup pH & Volume check_workup->solution impurity->check_stoich Yes impurity->check_workup No

Caption: Troubleshooting decision tree for synthesis optimization.

References

  • Title: Preparation method of N-methyloxamic acid - 201810172346.
  • Title: N-Methyl Oxamic Acid: A New Class of Herbicide Source: CHIMIA International Journal for Chemistry URL: [Link]

  • Title: N-METHYLOXAMIC ACID | C3H5NO3 Source: PubChem URL: [Link]

  • Title: Synthesis of N-substituted oxamic acid derivatives from ... Source: SpringerLink URL: [Link]

Technical Support Center: Degradation Pathways of 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-(Methylamino)-2-oxoacetic acid (also known as N-Methyloxamic acid). This guide is designed for researchers, scientists, and drug development professionals to navigate the potential experimental challenges associated with the stability and degradation of this compound. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when handling this compound in aqueous solutions?

A1: The structure of this compound contains two key functional groups that dictate its stability: a secondary amide and a carboxylic acid.[1] The primary concern in aqueous solutions is hydrolytic degradation of the amide bond. This reaction is susceptible to catalysis under both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: In acidic environments, the carbonyl oxygen of the amide can be protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This A-2 mechanism leads to the cleavage of the amide bond.[2]

  • Base-Catalyzed Hydrolysis: In alkaline conditions, hydroxide ions can directly attack the amide carbonyl carbon, leading to a tetrahedral intermediate that collapses to break the C-N bond.

The rate of hydrolysis is highly dependent on pH and temperature. At neutral pH and room temperature, the compound is relatively stable, but stability decreases significantly at pH extremes or elevated temperatures.

Q2: I am developing a cell-based assay and notice a loss of my compound's activity over a 24-hour incubation period. What are the likely degradation pathways in cell culture media?

A2: This is a common issue that can stem from both chemical and biological degradation. In a complex biological matrix like cell culture media, you should consider two main possibilities:

  • Enzymatic Degradation: Given its structural similarity to amino acid derivatives, the compound may be a substrate for intracellular or extracellular enzymes.[1] A highly probable metabolic route is N-demethylation , where cytochrome P450 enzymes remove the methyl group to yield 2-amino-2-oxoacetic acid (oxamic acid) and formaldehyde.[3] Additionally, amidase enzymes could catalyze the hydrolysis of the amide bond.

  • Chemical Instability in Media: Standard cell culture media is buffered around pH 7.4, but cellular metabolism can cause local pH shifts. Furthermore, components in the media could potentially react with the compound.

Troubleshooting Steps:

  • Run a Control Experiment: Incubate this compound in the cell culture media for the same duration without cells. Analyze the concentration over time. If you still observe degradation, the issue is chemical instability in the media. If the compound is stable, enzymatic degradation is the likely cause.

  • Identify Metabolites: Use LC-MS to analyze the media from the cell-containing experiment. Look for the mass of potential metabolites like oxamic acid (M.W. 89.05 g/mol ) or the hydrolysis product, oxalic acid (M.W. 90.03 g/mol ).

Q3: What are the expected products of metabolic degradation in vivo?

A3: In vivo, this compound is expected to undergo several metabolic transformations. The primary pathways would likely mirror those seen in other xenobiotics containing N-methyl amide and carboxylic acid moieties.

  • Phase I Metabolism:

    • N-demethylation: As mentioned, this is a common pathway for N-methyl groups, catalyzed by CYP enzymes.[3]

    • Amide Hydrolysis: Catalyzed by amidase enzymes, yielding methylamine and oxalic acid.

  • Metabolism of Degradation Products: The resulting oxalic acid is not inert. It can be further metabolized by endogenous enzymes such as oxalate oxidase (producing H₂O₂ and CO₂) or oxalate decarboxylase (producing formic acid and CO₂).[4][5] While these enzymes are more prevalent in fungi and plants, analogous pathways can exist in mammals.[5][6]

The following diagram illustrates these potential degradation routes.

G cluster_main Potential Degradation Pathways cluster_hydrolysis Hydrolytic Pathway cluster_enzymatic Enzymatic Pathway (Metabolic) cluster_oxidative Oxidative Pathway (Forced) Start This compound OxalicAcid Oxalic Acid Start->OxalicAcid Hydrolysis (Acid/Base) Methylamine Methylamine Start->Methylamine Hydrolysis (Acid/Base) OxamicAcid 2-Amino-2-oxoacetic Acid (Oxamic Acid) Start->OxamicAcid N-Demethylation (e.g., CYP450) OxidativeProducts Complex Mixture: - N-formyl derivative - Demethylated products - Cleavage products Start->OxidativeProducts Oxidation (e.g., H₂O₂) OxalateMetabolism Further Oxalate Metabolism (e.g., via Oxalate Oxidase) OxalicAcid->OxalateMetabolism Formaldehyde Formaldehyde

Caption: Predicted degradation pathways for this compound.

Troubleshooting Guide: Forced Degradation Studies

Forced degradation studies are essential for understanding a compound's intrinsic stability. Below are common issues encountered during these experiments and how to resolve them.

Issue Potential Cause Recommended Action & Scientific Rationale
No degradation under acidic conditions (e.g., 0.1 M HCl at 60°C). Insufficient stress.Acid-catalyzed amide hydrolysis often requires significant energy.[2] Action: Increase the acid concentration to 1 M HCl or increase the temperature to 80°C. Monitor at several time points (e.g., 2, 8, 24 hours) to establish a degradation curve.
Multiple, poorly resolved peaks observed under oxidative conditions (H₂O₂). Complex, non-specific degradation.Oxidation can proceed via multiple radical pathways, cleaving the molecule at different points.[7] Action: 1) Lower the H₂O₂ concentration (e.g., from 30% to 3%). 2) Analyze samples at earlier time points to identify primary degradants before they decompose further. 3) Use LC-MS/MS to identify the masses of the major products to help elucidate the fragmentation patterns.
Loss of mass balance; the sum of degradant peaks does not equal the loss of the parent compound. Formation of non-UV active or volatile products.Hydrolysis can produce methylamine, which is volatile and lacks a strong chromophore. Decarboxylation could produce CO₂. Action: Use a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD) alongside UV. For volatile products, consider using headspace GC-MS for identification.
Precipitate forms in the sample under basic conditions. Salt formation or base-catalyzed polymerization.The carboxylic acid will be deprotonated to a carboxylate salt. Depending on the cation (e.g., Na⁺, K⁺), the salt's solubility may be limited at high concentrations. Action: Ensure the starting concentration of the compound is well below its solubility limit in the basic solution. If a precipitate still forms, it may be a product of degradation-induced polymerization; analyze the solid by FTIR or solid-state NMR.
Experimental Protocol: Standard Forced Degradation Workflow

This protocol outlines a typical workflow for assessing the stability of this compound.

Caption: Workflow for a forced degradation stability study.

Step-by-Step Methodology:
  • Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid: Mix 1 mL of stock with 1 mL of 2 M HCl to get a final acid concentration of 1 M. Incubate at 80°C.

    • Base: Mix 1 mL of stock with 1 mL of 2 M NaOH to get a final base concentration of 1 M. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 6% H₂O₂ to get a final concentration of 3%. Keep at room temperature, protected from light.

    • Thermal: Keep 1 mL of stock solution (in a sealed vial) at 80°C.

    • Photolytic: Place 1 mL of stock solution in a quartz cuvette and expose it to a calibrated light source (e.g., ICH option 1 or 2). Run a dark control in parallel.

  • Sampling: Withdraw aliquots at specified time points (e.g., 0, 2, 8, 24 hours).

  • Sample Processing:

    • For acid and base samples, neutralize the aliquot with an equimolar amount of base or acid, respectively, before analysis.

    • Dilute all samples to a suitable concentration (e.g., 50 µg/mL) with the mobile phase.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with both UV and MS detection to identify and quantify the parent compound and any degradation products.

References
  • Benchchem. (n.d.). This compound | CAS 29262-58-6.
  • PubChem. (n.d.). Acetic acid, 2-(methylamino)-2-oxo-.
  • Koch, R. L., & Goldman, P. (1979). The anaerobic metabolism of metronidazole forms N-(2-hydroxyethyl)-oxamic acid. Journal of Pharmacology and Experimental Therapeutics, 208(3), 406–410.
  • MySkinRecipes. (n.d.). This compound.
  • ChemScene. (n.d.). This compound | 29262-58-6.
  • Lepaumier, H., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Echemi. (n.d.). 2-(Diethylamino)-2-oxoacetic acid | 55441-26-4.
  • Ambeed. (n.d.). 2-(Dimethylamino)-2-oxoacetic acid | 32833-96-8.
  • Norwegian Research Information Repository - NTNU. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1‐(2-Hydroxyethyl)pyrrolidine and 3‐Amino.
  • An, F., et al. (2015). Oxalyl-Coenzyme A Reduction to Glyoxylate Is the Preferred Route of Oxalate Assimilation in Methylobacterium extorquens AM1. Journal of Bacteriology, 197(14), 2319-2329.
  • Wang, T., & Jens, K. J. (2014). Possible Pathways for Oxidative Degradation of β-hydroxyl Alkanolamine for Post-combustion CO2 Capture. Energy Procedia, 51, 259–266.
  • Ross, D., et al. (1983). The metabolism of a stable N-hydroxymethyl derivative of a N-methylamide. Life Sciences, 32(6), 597-604.
  • Plamondon, J., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences, 89(6), 758-765.
  • Keglevich, G., et al. (2021).
  • Chavarría, M., et al. (2018). Novel Metabolic Pathway for N-Methylpyrrolidone Degradation in Alicycliphilus sp. Strain BQ1. Applied and Environmental Microbiology, 84(1).
  • Li, Y., et al. (2016). Effect of N-methyl deuteration on metabolism and pharmacokinetics of enzalutamide. Drug Design, Development and Therapy, 10, 2249–2257.
  • SciSpace. (2017). Thermal degradation of aqueous 2-aminoethylethanolamine in CO2 capture.
  • Stasinska, M., et al. (2022). Oxalic acid degradation in wood-rotting fungi. Searching for a new source of oxalate oxidase. Fungal Biology, 126(11-12), 807-816.
  • Akamatsu, Y., & Shimada, M. (2001). A physiological role for oxalic acid biosynthesis in the wood-rotting basidiomycete Fomitopsis palustris. Proceedings of the National Academy of Sciences, 98(22), 12677-12682.
  • Wikipedia. (n.d.). Oxalate degrading enzyme.
  • Zhang, S., et al. (2022). Degradation of β-N-methylamino-l-alanine (BMAA) by UV/peracetic acid system. Chemosphere, 307(Pt 3), 136083.
  • Ceylan, S. (2000). The Metabolism of Oxalic Acid. Turkish Journal of Biology, 24, 1-10.
  • Hilaris Publisher. (2012). Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid.

Sources

Technical Support Center: 2-(Methylamino)-2-oxoacetic Acid Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for experiments involving 2-(Methylamino)-2-oxoacetic acid, also known as N-Methyloxamic acid.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). As a Senior Application Scientist, my goal is to combine technical precision with practical, field-tested insights to help you navigate the complexities of your experimental work.

Section 1: Synthesis and Purification

The synthesis of this compound is a critical first step for many research applications.[1] This section addresses common challenges encountered during its synthesis and subsequent purification.

FAQ: Synthesis

Question: My synthesis of this compound from dimethyl oxalate and methylamine is resulting in a low yield. What are the likely causes and how can I improve it?

Answer: Low yields in this amidation reaction are a frequent issue. The root causes often lie in reaction conditions, stoichiometry, or the workup procedure. Let's break down the possibilities:

  • Incomplete Reaction: The reaction between an ester (dimethyl oxalate) and an amine (methylamine) to form an amide can be slow. Ensure you are allowing sufficient reaction time. Monitoring the reaction's progress by Thin Layer Chromatography (TLC) is crucial to determine the point of maximum conversion.[3]

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess of methylamine can help drive the reaction to completion. However, a large excess can complicate purification.

  • Temperature Control: This reaction is typically exothermic. It's essential to control the temperature, especially during the initial addition of methylamine, to prevent side reactions. Running the reaction at a controlled, cooler temperature (e.g., 0-5°C) initially, followed by a period at room temperature, can improve the yield.

  • Solvent Choice: The choice of solvent is critical. A solvent that dissolves both reactants, like methanol or ethanol, is generally a good starting point.

  • Workup Losses: this compound is a relatively polar molecule and may have some solubility in aqueous solutions.[3] During the workup, if you are performing an aqueous wash, you might be losing the product to the aqueous layer. To mitigate this, saturate the aqueous layer with a salt like sodium chloride to decrease the polarity of the aqueous phase and reduce the solubility of your product.

Troubleshooting Workflow: Low Synthesis Yield

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Troubleshooting Steps cluster_3 Outcome start Low Yield of this compound reagents Purity of Starting Materials (Dimethyl Oxalate, Methylamine) start->reagents conditions Reaction Conditions (Temperature, Time, Stirring) start->conditions tlc Monitor Reaction by TLC reagents->tlc If pure conditions->tlc stoichiometry Adjust Stoichiometry (Slight Excess of Methylamine) tlc->stoichiometry If incomplete reaction workup Optimize Workup (e.g., Brine Wash) tlc->workup If reaction is complete end Improved Yield stoichiometry->end workup->end

Caption: Troubleshooting workflow for low synthesis yield.

FAQ: Purification

Question: I'm having difficulty purifying this compound by recrystallization. It either oils out or the recovery is very poor. What should I do?

Answer: Recrystallization is a powerful purification technique, but it can be tricky for small, polar molecules like this compound.[4] The issues you're facing, "oiling out" and low recovery, are common and can be addressed by carefully selecting the solvent system and controlling the cooling process.[4][5]

  • Solvent Selection: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[4][6] For a polar molecule like this, you might need to use a mixed solvent system.[7] A good starting point would be a polar solvent in which the compound is soluble (like ethanol or isopropanol) paired with a less polar solvent in which it is less soluble (like ethyl acetate or hexane).

  • "Oiling Out": This often happens when the solution becomes supersaturated at a temperature above the melting point of your compound.[4] To prevent this, use a larger volume of solvent to keep the compound dissolved at a lower temperature. A slower cooling rate can also help by allowing crystals to form gradually.

  • Poor Recovery: This can result from using too much solvent or a solvent in which your compound has significant solubility even at low temperatures. To improve recovery, use the minimum amount of hot solvent necessary to fully dissolve the compound.[6] After slow cooling to room temperature, placing the solution in an ice bath can further decrease the solubility and promote more complete crystallization.[5]

  • Inducing Crystallization: If crystals are slow to form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[4][6]

Solvent System Advantages Disadvantages
Single Polar Solvent (e.g., Ethanol)Simple to use.May result in high solubility even when cold, leading to low recovery.
Mixed Solvent (e.g., Ethanol/Ethyl Acetate)Allows for fine-tuning of solubility.More complex to optimize the solvent ratio.
WaterGood for highly polar compounds.Can be difficult to remove from the final product.

Section 2: Handling and Stability

The stability of this compound is a key consideration for accurate and reproducible experimental results.

FAQ: Stability and Storage

Question: I've noticed that my sample of this compound seems to degrade over time, leading to inconsistent results. What are the best practices for handling and storage?

Answer: this compound contains both a carboxylic acid and an amide functional group, which can be susceptible to degradation, particularly in the presence of moisture or extreme pH.[1]

  • Hygroscopicity: Due to its polar nature, the compound may be hygroscopic (absorb moisture from the air). This can lead to hydrolysis of the amide bond over time. It is crucial to store the compound in a tightly sealed container in a desiccator.

  • pH Stability: The compound is most stable at a neutral pH. In strongly acidic or basic conditions, the amide bond can be hydrolyzed. Be mindful of the pH of your solutions, especially during long experiments or when storing stock solutions.

  • Thermal Stability: While generally stable at room temperature, prolonged exposure to high temperatures should be avoided as it can lead to decarboxylation or other decomposition pathways. For long-term storage, keeping the compound in a refrigerator or freezer is recommended.

  • Light Sensitivity: While there is no specific data to suggest significant light sensitivity, it is always good practice to store chemical compounds in amber vials or in the dark to prevent any potential photochemical degradation.

Section 3: Analytical Characterization

Accurate characterization of this compound is essential to confirm its identity and purity. This section addresses common issues encountered during its analysis.

FAQ: Analytical Techniques

Question: I am having trouble interpreting the 1H NMR spectrum of my this compound sample. The peaks for the carboxylic acid and amide protons are very broad or not visible. Why is this happening?

Answer: The disappearance or broadening of peaks for acidic protons (like those in carboxylic acids and amides) in 1H NMR is a common phenomenon.

  • Proton Exchange: The protons on the carboxylic acid and the amide nitrogen are "exchangeable" and can undergo rapid chemical exchange with each other and with any trace amounts of water or other protic impurities in the NMR solvent. This exchange process can lead to significant peak broadening, sometimes to the point where the peak disappears into the baseline.

  • Solvent Effects: The choice of NMR solvent can greatly influence the appearance of these peaks. In protic solvents like D2O or CD3OD, these protons will exchange with the deuterium in the solvent, causing the signals to disappear completely. Using a dry aprotic solvent like DMSO-d6 or CDCl3 is more likely to allow you to observe these protons.

  • Concentration: The rate of intermolecular proton exchange is concentration-dependent. Running the sample at a lower concentration may slow down the exchange and result in sharper peaks.

  • Temperature: Lowering the temperature of the NMR experiment can also slow down the rate of proton exchange, leading to sharper signals.

Expected 1H NMR Signals:

Proton Expected Chemical Shift (ppm) Multiplicity Notes
Carboxylic Acid (-COOH)10-13Singlet (broad)Often broad and may exchange with water.
Amide (-NH)7-9Singlet or Quartet (broad)May show coupling to the methyl group, but often broad due to exchange.
Methyl (-CH3)~2.8Singlet or DoubletMay appear as a singlet if N-H coupling is not resolved, or a doublet if it is.

Question: What are the expected key signals in the FT-IR spectrum of this compound?

Answer: The FT-IR spectrum will be characterized by the vibrational modes of the carboxylic acid and amide functional groups.

  • O-H Stretch: A very broad absorption in the range of 2500-3300 cm-1 is characteristic of the O-H stretch of the carboxylic acid, which is involved in hydrogen bonding.

  • N-H Stretch: A moderate absorption around 3300-3500 cm-1 corresponds to the N-H stretch of the secondary amide.

  • C=O Stretches: You should observe two distinct carbonyl stretching absorptions. The carboxylic acid C=O stretch typically appears around 1700-1725 cm-1, while the amide C=O stretch (Amide I band) is usually found around 1650-1680 cm-1.[1]

  • N-H Bend: The N-H bending vibration (Amide II band) is expected around 1550 cm-1.[1]

FT-IR Workflow for Compound Identification

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Spectral Analysis cluster_3 Conclusion sample_prep Prepare KBr pellet or Nujol mull acquire_spectrum Acquire FT-IR Spectrum sample_prep->acquire_spectrum oh_stretch Identify Broad O-H Stretch (2500-3300 cm⁻¹) acquire_spectrum->oh_stretch nh_stretch Identify N-H Stretch (3300-3500 cm⁻¹) oh_stretch->nh_stretch co_stretches Identify Carboxylic Acid C=O (~1710 cm⁻¹) and Amide C=O (~1660 cm⁻¹) nh_stretch->co_stretches nh_bend Identify N-H Bend (~1550 cm⁻¹) co_stretches->nh_bend confirmation Confirm Presence of Key Functional Groups nh_bend->confirmation

Sources

Technical Support Center: Catalyst Selection for 2-(Methylamino)-2-oxoacetic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(Methylamino)-2-oxoacetic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth answers to frequently asked questions and troubleshooting advice to overcome common challenges in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound, and how does the choice of starting material influence catalyst selection?

The synthesis of this compound, a mono-N-substituted oxamic acid, typically involves the reaction of a methylamine source with a derivative of oxalic acid. The choice of the oxalic acid derivative is a critical parameter that dictates the reaction conditions and the type of catalyst required.

The three most common precursors are:

  • Oxalyl Chloride: This is a highly reactive acyl chloride. Its reaction with methylamine is rapid and often exothermic. The primary role of the "catalyst" in this context is as a base to neutralize the HCl byproduct formed during the reaction.

  • Dimethyl Oxalate: This diester is less reactive than oxalyl chloride. The reaction, an aminolysis, generally requires higher temperatures or a catalyst to proceed at a reasonable rate. The choice of catalyst is crucial to ensure mono-substitution and prevent the formation of the undesired N,N'-dimethyloxamide.

  • Di-tert-butyl Oxalate: Similar to dimethyl oxalate, this is a diester, but the bulky tert-butyl groups can offer steric hindrance that may favor mono-aminolysis, potentially reducing the need for highly specific catalysts.

Q2: For the reaction of dimethyl oxalate and methylamine, what are the recommended catalysts to selectively obtain this compound?

For the aminolysis of dimethyl oxalate with methylamine, achieving high selectivity for the mono-substituted product is the primary challenge. The uncatalyzed reaction often leads to a mixture of the desired product and the N,N'-dimethyloxamide.

Recommended catalytic systems include:

  • Enzymatic Catalysis: Lipases, such as Candida antarctica lipase B (CALB), have been shown to be highly effective for the mono-acylation of amines with oxalate diesters. This method offers excellent selectivity under mild reaction conditions.

  • Basic Catalysis: While traditional bases like triethylamine can be used, they may also promote the formation of the diamide. The choice of base and reaction conditions (e.g., temperature, solvent) is critical.

  • Organocatalysts: Certain organocatalysts can facilitate the selective aminolysis of diesters. Their role is to activate the ester carbonyl group towards nucleophilic attack by the amine.

Here is a comparison of common catalytic approaches:

Catalyst SystemTypical Reaction ConditionsAdvantagesDisadvantages
Enzymatic (e.g., CALB) Room temperature, organic solvent (e.g., toluene, THF)High selectivity, mild conditions, environmentally friendly.Higher cost of catalyst, longer reaction times.
Triethylamine (Et3N) 0°C to room temperature, aprotic solvent (e.g., DCM, THF)Inexpensive, readily available.Can lead to a mixture of mono- and di-substituted products.
No Catalyst (Thermal) Higher temperatures (reflux)Simple setup.Low selectivity, potential for side reactions and degradation.
Q3: When using oxalyl chloride, is a catalyst necessary?

When using the highly reactive oxalyl chloride, a catalyst in the traditional sense is not required to drive the reaction forward. However, the reaction produces one equivalent of hydrochloric acid (HCl) for each equivalent of oxalyl chloride that reacts. This HCl will protonate the methylamine, rendering it non-nucleophilic and halting the reaction.

Therefore, a stoichiometric amount of a base is essential to act as an HCl scavenger. Common choices include:

  • Triethylamine (Et3N): A tertiary amine that is non-nucleophilic and effectively neutralizes HCl.

  • Pyridine: Another commonly used base for this purpose.

  • Inorganic Bases: Such as sodium carbonate or potassium carbonate, often used in biphasic systems.

The choice of base can influence the ease of purification, as the resulting hydrochloride salt will need to be removed.

Troubleshooting Guide

Problem 1: Low yield of this compound and formation of N,N'-dimethyloxamide.

This is a common issue, particularly when using dialkyl oxalate esters as starting materials.

Workflow for Troubleshooting Low Selectivity

Caption: Troubleshooting workflow for low selectivity.

Detailed Steps:

  • Control Stoichiometry: The stoichiometry of the reactants is critical. Using a large excess of methylamine will strongly favor the formation of the diamide. Aim for a molar ratio of dimethyl oxalate to methylamine of 1:1 or even a slight excess of the ester.

  • Temperature Management: The second aminolysis reaction to form the diamide often has a higher activation energy than the first. Running the reaction at lower temperatures (e.g., 0°C or below) can significantly improve selectivity for the mono-adduct.

  • Catalyst Re-evaluation: If you are using a non-selective catalyst, such as a strong base, consider switching to a milder or more sterically hindered base. For the highest selectivity, an enzymatic approach is recommended.

Problem 2: The reaction is not proceeding to completion, or the reaction rate is too slow.

This issue is more common when using less reactive dialkyl oxalate esters.

Workflow for Troubleshooting Slow Reaction Rate

Troubleshooting_Slow_Reaction Start Slow or Incomplete Reaction Check_Catalyst Is a catalyst being used? Is it active? Start->Check_Catalyst Check_Temp Is the reaction temperature too low? Start->Check_Temp Check_Reagents Are the reagents pure? (e.g., water in methylamine) Start->Check_Reagents Check_Solvent Is the solvent appropriate? Start->Check_Solvent Catalyst_Sol Solution: Introduce or increase the concentration of a suitable catalyst. Verify catalyst integrity. Check_Catalyst->Catalyst_Sol Temp_Sol Solution: Gradually increase the reaction temperature while monitoring selectivity. Check_Temp->Temp_Sol Reagents_Sol Solution: Ensure reagents are pure and dry. Use freshly opened or distilled reagents. Check_Reagents->Reagents_Sol Solvent_Sol Solution: Choose a solvent that fully dissolves the reactants. Check_Solvent->Solvent_Sol

Caption: Troubleshooting workflow for slow reaction rates.

Detailed Steps:

  • Catalyst Activity: If you are using a catalyst, ensure it is active. For instance, enzymes can denature if not stored correctly. Solid catalysts should be free of surface contaminants.

  • Increase Temperature: For non-enzymatic reactions, gradually increasing the temperature can significantly boost the reaction rate. However, be mindful of the potential for decreased selectivity.

  • Reagent Purity: The presence of impurities, especially water in the methylamine or solvent, can interfere with the reaction. Ensure all reagents and solvents are dry.

  • Solvent Choice: The reactants must be sufficiently soluble in the chosen solvent for the reaction to proceed efficiently. If solubility is an issue, consider a different solvent system.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of this compound using CALB

This protocol is adapted from methodologies demonstrating high selectivity in the aminolysis of oxalate diesters.

Materials:

  • Dimethyl oxalate

  • Methylamine (e.g., 40% solution in water or as a gas)

  • Immobilized Candida antarctica lipase B (CALB)

  • Toluene (anhydrous)

  • Hydrochloric acid (for workup)

  • Sodium sulfate (anhydrous)

Procedure:

  • To a stirred solution of dimethyl oxalate (1.0 eq) in toluene, add immobilized CALB (e.g., 10% by weight of the ester).

  • Slowly add methylamine (1.0 eq) to the mixture at room temperature.

  • Monitor the reaction progress using a suitable analytical technique (e.g., GC-MS, HPLC, or TLC).

  • Once the reaction is complete, filter off the enzyme. The enzyme can often be washed and reused.

  • Wash the organic phase with a dilute aqueous HCl solution to remove any unreacted methylamine.

  • Wash with brine, then dry the organic phase over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization or chromatography.

Reaction Workflow

Enzymatic_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification Reactants Dimethyl Oxalate Methylamine Toluene Reaction_Vessel Stir at RT Reactants->Reaction_Vessel Catalyst Immobilized CALB Catalyst->Reaction_Vessel Filter Filter to remove enzyme Reaction_Vessel->Filter Reaction complete Wash_HCl Wash with aq. HCl Filter->Wash_HCl Dry Dry with Na2SO4 Wash_HCl->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify (Recrystallization/Chromatography) Concentrate->Purify Final_Product Final_Product Purify->Final_Product Pure Product

Caption: Workflow for enzymatic synthesis.

References

  • Contreras-García, A., et al. (2011). CAL-B-catalyzed synthesis of N-substituted oxamic acid derivatives. Tetrahedron, 67(35), 6548-6553. [Link]

Technical Support Center: Managing Exothermic Reactions with 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSS-MAOA-EXO-001

Last Updated: January 1, 2026

Introduction: Understanding the Thermal Profile of 2-(Methylamino)-2-oxoacetic Acid

Welcome to the technical support guide for this compound (CAS 29262-58-6), also known as N-Methyloxamic acid.[1][2] This versatile building block is integral to various synthetic pathways, particularly in the development of pharmaceuticals and complex molecular architectures, owing to its dual functionality as a carboxylic acid and a secondary amide.[3]

However, its utility in reactions, especially in amide bond formation and derivatization, presents a significant process safety challenge: the potential for highly exothermic events. Amide bond formation is a thermodynamically favorable process that is inherently exothermic.[4] The activation of the carboxylic acid group, often a prerequisite for reaction with an amine, creates a high-energy intermediate. Without meticulous control, the heat generated can exceed the capacity of the system's cooling, leading to a rapid temperature increase. This can trigger thermal decomposition, which may release gaseous byproducts like oxides of nitrogen and carbon, resulting in a dangerous pressure buildup and a potential runaway reaction.

This guide is designed for our audience of researchers, scientists, and drug development professionals. It provides field-proven insights and actionable protocols to ensure your experiments are not only successful but are conducted with the highest degree of safety and control. We will move beyond simple procedural steps to explain the underlying causality, empowering you to make informed decisions in real-time.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: Beyond the risk of exothermic reactions, the compound itself is classified as hazardous. It is harmful if swallowed, harmful in contact with skin, and harmful if inhaled.[5] It is also known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5][6][7] The signal word "Danger" is associated with this compound, and it carries GHS pictograms for "Harmful" (GHS07) and potential long-term health effects. Always handle this compound in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Q2: Why is amide bond formation using this acid potentially so exothermic?

A2: The reaction of a carboxylic acid and an amine to form an amide bond is thermodynamically downhill but kinetically slow. To facilitate this reaction, the carboxylic acid group is "activated," typically by converting it into a more reactive species (e.g., an acid chloride, a mixed anhydride, or an active ester with a coupling agent like EDCI).[3] This activation step creates a high-energy intermediate. The subsequent reaction of this intermediate with an amine is very rapid and highly exothermic.[8] The overall heat released is the sum of these steps, and if the rate of reaction is too fast, the heat generation can quickly overwhelm the cooling capacity of the reactor.

Q3: What are the signs of a potential runaway reaction or thermal decomposition?

A3: Key indicators include:

  • A sudden, uncontrolled rise in temperature that does not respond to primary cooling.

  • An unexpected increase in pressure within a closed or vented vessel.

  • Vigorous, unanticipated gas evolution.

  • A sudden change in the color or viscosity of the reaction mixture (e.g., darkening or charring).

  • Visible fuming from the reaction vessel. The thermal decomposition of related compounds can release irritating and toxic gases, including carbon monoxide, carbon dioxide, and nitrogen oxides.[7]

Q4: What materials are incompatible with this compound?

A4: The compound should be kept away from strong oxidizing agents and strong acids.[7] Reactions with strong oxidizers can be violently exothermic. Strong acids can catalyze decomposition or other unwanted side reactions, which may also generate heat.

Troubleshooting Guide: Real-Time Exotherm Management

This section addresses specific issues you may encounter during your experiment.

Q: My reaction temperature is rising much faster than anticipated, even with the cooling bath active. What is the immediate course of action?

A: This is a critical situation indicating that the rate of heat generation is exceeding the rate of heat removal.

  • Stop Reagent Addition Immediately: If you are adding a reagent via an addition funnel or syringe pump, stop the feed instantly. This is the most crucial step to prevent adding more fuel to the reaction.

  • Enhance Cooling: Lower the temperature of your cooling bath. If using an ice bath, add more ice and a salt (e.g., NaCl or CaCl₂) to create a colder brine solution. If using a cryocooler, set it to its lowest safe temperature.

  • Increase Agitation: If safe to do so, increase the stirring speed. This improves heat transfer from the bulk of the solution to the vessel walls and into the cooling medium.

  • Add a Cold, Inert Solvent: If you have a pre-chilled, inert solvent (one that will not react with your reagents) available, you can add it to the reaction. This will dilute the reactants, slowing the reaction rate, and act as a heat sink to absorb thermal energy.

  • Prepare for Emergency Quench: If the temperature continues to rise uncontrollably, you must initiate the emergency quenching protocol (see Protocol 2).

Q: I've noticed unexpected gas evolution and a color change in my reaction. What does this signify?

A: Unplanned gas evolution and color changes are often signs of decomposition or an unintended side reaction.

  • Verify Temperature: Check your temperature probe. Even a small, localized hot spot can initiate decomposition.

  • Analyze the Gas (If Safe): Do not smell the gas directly. If the reaction is in a fume hood, observe its properties. Is it acidic? (e.g., test with a damp piece of pH paper held near the outlet). This could indicate the formation of NOx or other acidic gases from decomposition.

  • Consider the Chemistry: Review your reaction scheme. Could a side reaction be occurring? For example, are you using a coupling reagent that could be decomposing at the reaction temperature?

  • Action Plan: Cease heating and/or stop reagent addition. Increase cooling to lower the bulk temperature and suppress the side reaction. If the situation escalates, proceed to the emergency quench protocol.

Q: How can I proactively design my experiment to prevent a thermal runaway from the outset?

A: The best defense is a good offense. Proper experimental design is paramount.

  • Perform a Risk Assessment: Before starting, review the Safety Data Sheet (SDS) and any available literature on the thermal stability of your reactants and products.

  • Use the Right Scale and Equipment: Do not run a new reaction at a large scale. Start with a small, manageable quantity. Ensure your reaction vessel is not oversized for the reaction volume, as this reduces heat transfer efficiency. Use a round-bottom flask, which has a better surface-area-to-volume ratio than an Erlenmeyer flask.

  • Control the Rate of Addition: Never add reagents all at once. Use a dropping funnel or a syringe pump for the controlled, slow addition of the most reactive component. This ensures the heat generated at any given moment is manageable.

  • Ensure Adequate Cooling: The cooling bath should be in place and at the target temperature before you begin the reaction. Ensure the bath level is high enough to cover the surface of the reaction mixture.

  • Monitor Diligently: Use a calibrated thermometer or thermocouple to monitor the internal reaction temperature continuously. Do not rely on the bath temperature. An exotherm will be seen as a divergence between the internal and bath temperatures.

Protocols & Methodologies

Protocol 1: Controlled Amide Coupling Reaction Setup

This protocol describes a general setup for safely performing an amide bond formation using this compound with a coupling agent.

Materials:

  • Three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Digital thermometer or thermocouple with display

  • Pressure-equalizing dropping funnel

  • Inert gas inlet (e.g., Nitrogen or Argon) with bubbler

  • Cooling bath (e.g., ice-water or cryocooler)

  • This compound

  • Amine substrate

  • Coupling agent (e.g., EDCI, HATU)

  • Anhydrous, inert solvent (e.g., DCM, DMF)

Procedure:

  • Vessel Preparation: Assemble the dry three-neck flask with a stir bar. Attach the dropping funnel to one neck, the thermometer/thermocouple to the central neck (ensuring the probe is submerged in the reaction mixture), and the inert gas inlet to the third neck.

  • Inert Atmosphere: Purge the system with an inert gas for 5-10 minutes.

  • Initial Charge: In the flask, dissolve the this compound and the amine substrate in the chosen solvent.

  • Cooling: Place the flask in the cooling bath and allow the mixture to equilibrate to the desired starting temperature (e.g., 0 °C).

  • Reagent Addition: Dissolve the coupling agent in the solvent and load it into the dropping funnel.

  • Controlled Addition: Begin stirring and add the coupling agent solution dropwise from the funnel. The addition rate should be slow enough that the internal temperature does not rise by more than 2-3 °C from the setpoint.

  • Monitoring: Continuously monitor the internal temperature throughout the addition. If a significant exotherm is observed, immediately stop the addition and wait for the temperature to return to the setpoint before resuming at a slower rate.

  • Reaction Completion: Once the addition is complete, allow the reaction to stir at the controlled temperature until analysis (e.g., TLC, LC-MS) shows completion.

  • Workup: Proceed with a standard aqueous workup only after ensuring the reaction is thermally stable.

Protocol 2: Emergency Quenching Procedure

This procedure is for halting a runaway reaction. It should only be performed if you are certain you can do so safely. Otherwise, activate the lab emergency alarm and evacuate.

Materials (to be prepared in advance):

  • A large container of a cold, low-reactivity quenching agent. A suitable choice is a large volume of cold, aqueous sodium bicarbonate solution. It is basic and will neutralize the acidic components, and the water acts as a large heat sink.

  • A blast shield.

Procedure:

  • Alert Personnel: Announce the emergency to others in the lab.

  • Position Blast Shield: Place the blast shield between yourself and the reaction vessel.

  • Stop All Additions/Heating: Ensure no more energy is being added to the system.

  • Execute Quench: While maintaining maximum cooling on the exterior of the flask, carefully and slowly pour the quenching solution into the reaction mixture. Be prepared for vigorous gas evolution (CO₂ from the bicarbonate) and splashing. Do not dump the entire volume at once, as this could cause the vessel to overflow violently.

  • Retreat and Observe: Once the quench is complete, retreat to a safe distance and observe the reaction. The temperature should begin to fall rapidly. Do not dismantle the apparatus until it has returned to room temperature and is quiescent.

Reference Data & Visualizations

Physicochemical and Safety Data Summary
PropertyValueSource(s)
Synonyms N-Methyloxamic acid, (methylamino)(oxo)acetic acid[1][2]
CAS Number 29262-58-6[1]
Molecular Formula C₃H₅NO₃[1]
Molecular Weight 103.08 g/mol [1][2]
Physical Form Solid
Melting Point 95-97 °C
Incompatibilities Strong acids, Strong oxidizing agents[7]
Hazard Statements H302, H312, H315, H319, H332, H335, H372, H411[5]
Signal Word Danger
Diagrams

G start Temperature Spike Detected (>5°C above setpoint) stop_add IMMEDIATELY Stop Reagent Addition start->stop_add enhance_cool Enhance Cooling (Lower bath temp, add salt) stop_add->enhance_cool check_rise Is Temperature Still Rising? enhance_cool->check_rise quench Initiate Emergency Quench Protocol check_rise->quench Yes stabilized Temperature Stabilized or Falling check_rise->stabilized No resume Hold and Monitor. Investigate Cause. Do NOT resume addition. stabilized->resume

Caption: Decision workflow for managing a sudden exotherm.

Sources

Technical Support Center: Stability of 2-(Methylamino)-2-oxoacetic Acid in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 2-(Methylamino)-2-oxoacetic acid (also known as N-Methyloxamic acid). This document is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. As a molecule featuring both a carboxylic acid and a secondary amide, its behavior in solution can be complex.[1] This guide provides foundational knowledge, troubleshooting protocols, and advanced methodologies to ensure the integrity and reproducibility of your experiments.

Part 1: Frequently Asked Questions (FAQs) - Foundational Knowledge

This section covers the essential questions about the properties and handling of this compound.

Q1: What is this compound and what are its key structural features?

A1: this compound (CAS 29262-58-6) is an organic compound with the molecular formula C₃H₅NO₃.[1][2] Its structure contains two key functional groups: a carboxylic acid (-COOH) and a secondary N-methyl amide (-C(=O)NHCH₃).[1] These groups dictate its chemical properties, including its ability to act as a hydrogen bond donor and acceptor, its polarity, and, most importantly, its stability profile in solution.[1] The presence of the amide bond, in particular, makes it susceptible to hydrolysis under certain conditions.

Q2: What is the primary degradation pathway for this molecule in solution?

A2: The most common degradation pathway is the hydrolysis of the amide bond. This reaction breaks the bond between the carbonyl carbon and the nitrogen atom. Depending on the pH of the solution, this hydrolysis can be catalyzed by either acid or base. The degradation products are oxalic acid and methylamine. Understanding this pathway is crucial for troubleshooting unexpected results.[3][4]

Q3: How should I prepare and store stock solutions of this compound to maximize stability?

A3: While specific stability data is highly dependent on the solution matrix, general best practices should be followed:

  • Solvent Choice: Use high-purity, neutral pH solvents (e.g., DMSO for initial stock, followed by dilution in a buffered aqueous solution like PBS at pH 7.0-7.4).

  • Temperature: Store stock solutions at low temperatures, ideally at -20°C or -80°C, to slow the rate of any potential degradation.[5] For daily use, aliquots can be kept at 4°C.

  • pH: Avoid strongly acidic or alkaline conditions in your final solution, as these will accelerate hydrolysis.[6][7] The compound is expected to be most stable in a neutral to slightly acidic pH range (approx. pH 4-7).

  • Preparation: Always prepare solutions fresh whenever possible, especially for sensitive quantitative assays. Avoid repeated freeze-thaw cycles.

Q4: Can this compound degrade under other conditions, such as light or oxidation?

A4: Yes. Like many complex organic molecules, it can be susceptible to other stress factors. Forced degradation studies, a standard practice in pharmaceutical development, test stability under various conditions, including heat, light (photolysis), and oxidation.[8][9] While hydrolysis is often the primary concern in aqueous solutions, it is prudent to protect solutions from prolonged exposure to intense light and to use solvents free of oxidizing contaminants.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section uses a question-and-answer format to address specific problems you may encounter during your experiments.

Q1: I'm observing a progressive loss of my compound's concentration in a buffered solution over a few days. What is the likely cause and how can I fix it?

A1: This is a classic sign of chemical degradation, most likely hydrolysis.

  • Causality: The amide bond in this compound is likely being cleaved. The rate of this hydrolysis is highly dependent on the pH and temperature of your solution.[6] Even in buffered systems, if the pH is not optimal or if the temperature is elevated (e.g., room temperature or 37°C for cell culture), significant degradation can occur over hours or days.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your solution immediately after preparation and after incubation to ensure it remains in the target range.

    • Lower Temperature: Store the solution at 4°C or prepare it fresh immediately before use. Avoid leaving it at room temperature for extended periods.

    • Perform a Quick Stability Check: Prepare a small amount of the solution and measure the concentration at T=0 and T=24 hours under your experimental conditions using an analytical method like HPLC. This will confirm if degradation is the issue.

dot

start Problem: Observed loss of compound concentration check_pH Is the solution pH strongly acidic (<4) or alkaline (>8)? start->check_pH check_temp Is the solution stored at elevated temperatures (e.g., >4°C)? check_pH->check_temp No cause_hydrolysis Root Cause: Accelerated acid/base-catalyzed hydrolysis. check_pH->cause_hydrolysis Yes check_age Is the solution older than 24 hours? check_temp->check_age No cause_thermal Root Cause: Thermally accelerated degradation. check_temp->cause_thermal Yes cause_general Root Cause: General solution instability over time. check_age->cause_general Yes solution_pH Solution: Adjust pH to neutral range (6-7.5) using a suitable buffer. cause_hydrolysis->solution_pH solution_temp Solution: Store at 4°C or -20°C. Prepare fresh before use. cause_thermal->solution_temp solution_fresh Solution: Prepare fresh solution for each experiment. cause_general->solution_fresh

Caption: Troubleshooting logic for potency loss.

Q2: An unexpected peak is appearing and growing in my HPLC/LC-MS chromatogram over time. How can I confirm if it's a degradation product?

A2: The appearance of a new, growing peak concurrent with a decrease in the parent compound's peak area strongly suggests it is a degradation product.

  • Causality: Under your analytical or storage conditions, the parent molecule is converting into a new chemical entity. For this compound, the primary hydrolysis product, oxalic acid, is highly polar and may elute very early in typical reversed-phase HPLC methods.[10]

  • Identification Strategy (Forced Degradation):

    • Purpose: Intentionally degrade the compound under controlled stress conditions to generate degradation products.[11] Comparing the chromatograms of the stressed samples to your experimental sample can help confirm the identity of the unknown peak.

    • Procedure:

      • Acid Stress: Treat a sample with 0.1 M HCl at 50°C for several hours.

      • Base Stress: Treat a sample with 0.1 M NaOH at room temperature for a shorter period (e.g., 1-2 hours), as base hydrolysis is often faster.

      • Analysis: Neutralize the stressed samples and analyze them by HPLC or LC-MS. If the retention time of the peak generated under acid/base stress matches your unknown peak, it is highly likely the hydrolysis product.

    • Advanced Analysis: For unambiguous identification, collect the fraction containing the unknown peak and analyze it by mass spectrometry (MS) or NMR to confirm its structure.[1]

Q3: My experimental results (e.g., enzyme inhibition assay, cell-based assay) are not reproducible. Could the stability of this compound be the culprit?

A3: Absolutely. If the compound degrades during the course of an experiment, its effective concentration will decrease, leading to high variability and inaccurate results.

  • Causality: Many biological assays are performed in aqueous buffers at 37°C for extended periods. These conditions are conducive to hydrolysis. If 5-20% of your compound degrades over a 24-hour incubation, it will significantly impact your dose-response curves and reproducibility.[4]

  • Validation & Mitigation Plan:

    • Assess Stability in Assay Media: Before starting a large-scale experiment, incubate the compound in your complete assay medium under the exact experimental conditions (temperature, duration). Sample at various time points (e.g., 0, 2, 8, 24 hours) and analyze by HPLC to quantify the remaining parent compound.

    • Adjust Protocol: If significant degradation (>10%) is observed, consider modifying your protocol. This could involve shortening the incubation time, replenishing the compound at set intervals, or determining if a more stable analog is available.

    • Include Controls: Always run a "time-zero" control to establish the initial concentration accurately.[12]

Part 3: Advanced Protocols & Methodologies

This section provides detailed experimental workflows for formally assessing the stability of this compound.

Protocol 1: Forced Degradation Study Workflow

This protocol is designed to intentionally degrade the compound to understand its degradation pathways and develop a stability-indicating analytical method.[8][9]

Objective: To generate potential degradation products under acid, base, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile (HPLC grade)

  • HPLC or LC-MS system

Procedure:

  • Prepare Stock Solution: Create a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., water or methanol).

  • Set Up Stress Conditions (in separate vials):

    • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Mix 1 mL of stock with 1 mL of 0.1 M NaOH. Keep at room temperature.

    • Oxidation: Mix 1 mL of stock with 1 mL of 3% H₂O₂. Keep at room temperature.

    • Thermal: Mix 1 mL of stock with 1 mL of pure water. Incubate at 60°C.

    • Control: Mix 1 mL of stock with 1 mL of pure water. Keep at room temperature.

  • Sampling: Take aliquots from each vial at specific time points (e.g., 0, 2, 4, 8, 24 hours).

  • Quenching: Immediately neutralize the acid/base samples with an equivalent amount of base/acid before analysis.

  • Analysis: Analyze all samples by a suitable chromatographic method (see Protocol 2).

  • Evaluation: Compare the chromatograms. Look for the formation of new peaks and the reduction in the parent peak area. Aim for 5-20% degradation to ensure that the degradation products are observable without completely consuming the parent compound.[4]

dot

cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (0.1M HCl, 60°C) prep_stock->acid base Base Hydrolysis (0.1M NaOH, RT) prep_stock->base oxide Oxidation (3% H2O2, RT) prep_stock->oxide thermal Thermal (Water, 60°C) prep_stock->thermal sampling Sample at T = 0, 2, 8, 24h acid->sampling base->sampling oxide->sampling thermal->sampling neutralize Neutralize Acid/Base Samples sampling->neutralize hplc Analyze by HPLC / LC-MS neutralize->hplc evaluate Evaluate Data: - Parent Peak Decrease - Degradant Peak Growth hplc->evaluate

Caption: Experimental workflow for a forced degradation study.

Protocol 2: Stability-Indicating HPLC-UV Method

This method is designed to separate this compound from its highly polar degradation products. Ion-exclusion chromatography is an effective technique for this purpose.[10]

  • Column: Dionex IonPac ICE-AS1 or similar ion-exclusion column.

  • Mobile Phase: 0.1% Sulfuric Acid in Water / Acetonitrile (95:5 v/v).[10]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 205 nm.[10]

  • Injection Volume: 10 µL.

Rationale: Ion-exclusion chromatography is specifically designed to separate highly polar, ionic species like carboxylic acids from a complex matrix. It provides better retention for compounds like oxalic acid and oxamic acid derivatives compared to standard reversed-phase columns.[10] This method allows you to quantify the parent compound while simultaneously monitoring the appearance of its key degradation products.

Part 4: Data Summary & References
Expected Stability Profile (Summary)

This table summarizes the anticipated stability of this compound based on fundamental chemical principles of amide hydrolysis. This should be experimentally verified for your specific solution matrix.

ConditionParameterExpected StabilityPrimary Degradation Pathway
pH pH < 4Low (Rapid Degradation)Acid-Catalyzed Hydrolysis
pH 4 - 7Good to Moderate Slow Hydrolysis
pH > 8Low (Rapid Degradation)Base-Catalyzed Hydrolysis
Temperature -20°C to 4°CHigh Minimal
Room Temp (~25°C)Moderate (Degradation over days)Hydrolysis
Elevated Temp (>37°C)Low (Degradation over hours)Accelerated Hydrolysis
Oxidation Presence of H₂O₂Potentially Low Oxidative Cleavage
Light UV/Intense LightPotentially Low Photolytic Degradation
References
  • Forced degradation study: Topics by Science.gov. (n.d.). Science.gov. Retrieved from [Link]

  • Forced Degradation Studies - MedCrave online. (2016, December 14). MedCrave. Retrieved from [Link]

  • The acid hydrolysis of oxamic acid and oxamide - UC Research Repository. (n.d.). University of Canterbury. Retrieved from [Link]

  • This compound - MySkinRecipes. (n.d.). MySkinRecipes. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review - NIH. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Acetic acid, 2-(methylamino)-2-oxo- | C3H5NO3 | CID 185684 - PubChem. (n.d.). PubChem. Retrieved from [Link]

  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's - SciSpace. (2020, April 15). SciSpace. Retrieved from [Link]

  • Forced Degradation – A Review - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. (2022, November 30). BJSTR. Retrieved from [Link]

  • Mechanistic Investigation for the Acidic Hydrolysis of p-Methyl Benzyl-2-Theno Hydroxamic Acid - Hilaris Publisher. (2012, May 25). Hilaris Publishing. Retrieved from [Link]

  • Troubleshooting and optimizing lab experiments - YouTube. (2022, October 12). YouTube. Retrieved from [Link]

  • The determination of oxalic acid, oxamic acid, and oxamide in a drug substance by ion-exclusion chromatography - PubMed. (2000, April). PubMed. Retrieved from [Link]

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values - NIH. (2020, November 5). National Institutes of Health. Retrieved from [Link]

  • Degradation Kinetics and Shelf Life of N-acetylneuraminic Acid at Different pH Values. (2020, November 5). PubMed. Retrieved from [Link]

Sources

Validation & Comparative

A Comparative Guide to the Validation of 2-(Methylamino)-2-oxoacetic Acid Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a cornerstone of ensuring the safety, efficacy, and reproducibility of the final active pharmaceutical ingredient (API). 2-(Methylamino)-2-oxoacetic acid, also known as N-Methyloxamic acid, is a valuable building block in organic synthesis.[1][2] Its purity is paramount, as even trace impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in a synthetic sequence. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the validation of this compound purity, supported by experimental data and protocols.

The Analytical Challenge: Retaining a Polar Analyte

This compound is a small, polar, acidic molecule.[1][2] These characteristics present a significant challenge for the most common mode of HPLC: reversed-phase chromatography.[3][4] In standard reversed-phase systems, which use a non-polar stationary phase (like C18) and a polar mobile phase, highly polar compounds have little affinity for the stationary phase and are often poorly retained, eluting at or near the solvent front (void volume).[3][5]

Causality Behind Method Selection: To achieve adequate retention and sharp, symmetrical peaks, the analytical method must be carefully designed. The key is to suppress the ionization of the carboxylic acid group, making the molecule less polar and more amenable to interaction with the C18 stationary phase.[4] This is typically achieved by acidifying the mobile phase with modifiers like formic acid or phosphoric acid to a pH below the analyte's pKa.[4]

The Workhorse Method: Reversed-Phase HPLC with UV Detection (RP-HPLC-UV)

RP-HPLC with UV detection is the most widely used technique for purity assessment in pharmaceutical analysis due to its robustness, reproducibility, and cost-effectiveness.[6]

Experimental Protocol: A Validated RP-HPLC-UV Method

This protocol is designed for the separation and quantification of this compound from potential impurities.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV-Vis or Diode-Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Formic acid (LC-MS grade)

  • Reference standard of this compound with known purity (≥98%).[7]

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Formic Acid in WaterAcidifier to suppress ionization of the analyte's carboxyl group, ensuring good peak shape.[4]
Mobile Phase B AcetonitrileOrganic modifier to elute the analyte and impurities.
Gradient 5% B to 40% B over 15 minA gradient ensures that impurities with a wide range of polarities can be separated and eluted effectively.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 210 nmWavelength selected for optimal absorbance of the amide and carboxyl chromophores.
Injection Vol. 10 µL
Sample Prep. 1.0 mg/mL in Mobile Phase ADissolving the sample in the initial mobile phase prevents peak distortion.
Method Validation: A Self-Validating System

To ensure a method is "fit for purpose," it must be validated according to guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R1).[8][9][10] This process demonstrates the reliability and accuracy of the analytical results.[9]

Workflow for HPLC Purity Validation

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation & Calculation Sample Sample Weighing & Dissolution System System Suitability Test Sample->System Standard Reference Standard Preparation Standard->System MobilePhase Mobile Phase Preparation MobilePhase->System Injection Sample Injection System->Injection Pass Separation Chromatographic Separation Injection->Separation Detection UV Detection (210 nm) Separation->Detection Data Data Acquisition & Integration Detection->Data Purity Purity Calculation (% Area) Data->Purity Validation Validation Parameter Assessment (ICH Q2) Data->Validation

Caption: A typical workflow for determining the purity of a substance using a validated HPLC method.

Validation Parameters Summary:

The following table summarizes representative data from a method validation study based on ICH Q2(R1) guidelines.[10][11]

Validation ParameterAcceptance CriteriaTypical ResultConclusion
Specificity Peak is pure and resolved from impurities/placebo.Peak purity index > 0.999. No interference.Method is specific.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998Excellent linearity.
Range 80-120% of test concentration for assay.[8][10]0.8 - 1.2 mg/mLMethod is accurate and precise within this range.
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Method is accurate.
Precision (RSD%) Repeatability: RSD ≤ 1.0%Intermediate: RSD ≤ 2.0%Repeatability RSD = 0.4%Intermediate RSD = 0.8%Method is precise.
LOD Signal-to-Noise ≥ 30.05 µg/mLMethod is sensitive.
LOQ Signal-to-Noise ≥ 100.15 µg/mLMethod is suitable for quantifying low-level impurities.
Robustness No significant change in results with minor variations.Passed (±0.2 pH units, ±2°C, ±5% organic)Method is robust.

Comparative Analysis: HPLC vs. Orthogonal Techniques

Relying on a single analytical method can sometimes be insufficient. Orthogonal methods, which rely on different chemical or physical principles, provide a more comprehensive and reliable assessment of purity.[12]

Separation Principle in Reversed-Phase HPLC

Separation_Principle cluster_column HPLC Column (Stationary Phase) cluster_mobile Mobile Phase (Polar) StationaryPhase C18 Stationary Phase (Non-Polar) Analyte 2-(Methylamino)-2- oxoacetic acid Analyte->StationaryPhase Partitioning Detector Detector Analyte->Detector Elutes Second (Moderate Interaction) ImpurityA More Polar Impurity ImpurityA->Detector Elutes First (Weak Interaction) ImpurityB Less Polar Impurity ImpurityB->StationaryPhase Partitioning ImpurityB->Detector Elutes Last (Strong Interaction) InjectionPoint Injection InjectionPoint->Analyte InjectionPoint->ImpurityA t₀ InjectionPoint->ImpurityB

Caption: Analyte and impurities separate based on their differing affinities for the stationary vs. mobile phase.

Comparison Table: HPLC vs. Alternative Methods
TechniquePrincipleProsConsBest For
HPLC-UV Chromatographic separation based on polarity, followed by UV detection.[6]Robust, reproducible, cost-effective, widely available.Requires a chromophore; relative purity (% area) assumes all components have similar UV response.[13]Routine quality control, purity profiling, and stability testing.
UPLC-UV Ultra-Performance LC uses smaller column particles (<2 µm) and higher pressures.Faster analysis, better resolution, lower solvent consumption.Higher initial instrument cost, more susceptible to clogging.High-throughput screening, analysis of complex mixtures.
HPLC-MS HPLC coupled to a Mass Spectrometer.Provides molecular weight information, enabling impurity identification; highly specific and sensitive.Higher cost and complexity; mobile phase must be volatile (e.g., formic acid, not phosphoric acid).[14]Impurity identification, structural elucidation, trace-level analysis.
qNMR Quantitative Nuclear Magnetic Resonance spectroscopy.Primary ratio method (no reference standard of the analyte needed); highly accurate and precise; non-destructive.[13][15]Lower sensitivity than HPLC; requires more sample; higher instrument cost; complex mixtures can be difficult to resolve.Absolute purity determination of reference standards, cross-validation of HPLC results.[12][16]
Expert Insight: HPLC vs. qNMR

While HPLC provides a purity value based on the relative area percentage of chromatographic peaks, this is not an absolute measure. It assumes that the analyte and all impurities have an identical response to the UV detector, which is rarely the case.[13]

Quantitative NMR (qNMR), on the other hand, is a primary analytical method. It determines purity by comparing the integral of a specific proton signal from the analyte to the integral of a certified internal standard of known concentration.[13] The result is a direct, absolute measure of purity (e.g., % w/w) without the need for a reference standard of the analyte itself. For the highest level of confidence, a purity value determined by HPLC should be cross-validated by an orthogonal method like qNMR.[12]

Conclusion and Recommendations

For the routine quality control and purity validation of this compound, a properly developed and validated Reversed-Phase HPLC-UV method is the industry standard . It offers an excellent balance of performance, reliability, and cost-effectiveness. The key to success lies in using an acidified mobile phase to ensure good chromatography for this polar acidic compound.

Recommendations for Method Selection:

  • For Routine QC: A validated RP-HPLC-UV method is sufficient and recommended.

  • For High-Throughput Labs: Consider transferring the HPLC method to a UPLC system to significantly reduce run times.

  • For Impurity Identification: If unknown impurities are detected, analysis by HPLC-MS is essential for structural elucidation.

  • For Reference Standard Certification: The absolute purity of the reference material itself should be determined by qNMR to ensure the accuracy of all subsequent HPLC-based purity assessments.

By employing these methodologies and adhering to rigorous validation standards, researchers and drug development professionals can ensure the quality of this compound, building a solid foundation for the subsequent stages of pharmaceutical development.

References

A Comparative Guide to Acylating Agents: Profiling 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, selectivity, and overall yield. This guide provides an in-depth comparison of 2-(methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, with other conventional and contemporary acylating agents. By examining the mechanistic nuances and practical considerations of these reagents, we aim to equip researchers with the knowledge to make informed decisions for their synthetic strategies.

Introduction to Acylation and the Role of Acylating Agents

Acylation is a fundamental transformation in organic chemistry involving the introduction of an acyl group (R-C=O) into a molecule.[1][2][3] This reaction is pivotal in the synthesis of a vast array of organic compounds, including esters, amides, and ketones. The efficacy of an acylation reaction is largely dependent on the nature of the acylating agent employed. These reagents can be broadly categorized into two classes:

  • Acylating agents with activated carbonyls: This traditional class includes acyl halides (e.g., acetyl chloride) and acid anhydrides (e.g., acetic anhydride). Their high reactivity stems from the presence of a good leaving group attached to the carbonyl carbon, facilitating nucleophilic attack.[1][4]

  • Carboxylic acids requiring activation: In this approach, a carboxylic acid is treated with a coupling reagent to form a highly reactive intermediate in situ. This is the cornerstone of modern peptide synthesis, employing reagents like carbodiimides (DCC, EDC), phosphonium salts (BOP, PyBOP), and uronium/aminium salts (HBTU, HATU).[5]

This compound presents an interesting case, as its α-keto acid moiety offers a unique pathway for acylation, distinguishing it from the aforementioned classes.

Profiling this compound

This compound is a bifunctional molecule featuring a carboxylic acid and a secondary amide.[6][7] Its structure lends it to applications as a versatile building block in organic synthesis and medicinal chemistry, where it can serve as a scaffold for more complex molecules.[8][9][10][11] From the perspective of acylation, the key feature is the α-keto acid functionality.

The α-Keto Acid Moiety: A "Green" Acylating Precursor

Recent research has highlighted α-keto acids as promising "green" acylating agents.[12] Their activation for acylation can proceed via a decarboxylative mechanism, releasing carbon dioxide as the sole byproduct. This offers a significant advantage over traditional methods that generate stoichiometric amounts of waste (e.g., salts from the neutralization of acidic byproducts).

The proposed mechanism for acylation using an α-keto acid involves the formation of an acyl-metal intermediate or a related activated species, followed by nucleophilic attack and decarboxylation. This pathway avoids the use of harsh activating agents and minimizes waste streams.

Comparative Analysis with Other Acylating Agents

The choice of an acylating agent is a trade-off between reactivity, selectivity, cost, and ease of use. Below, we compare the inferred characteristics of this compound with established acylating agents.

Reactivity and Reaction Conditions
Acylating Agent ClassGeneral ReactivityTypical Reaction ConditionsByproducts
Acyl Halides (e.g., Acetyl Chloride) Very HighAnhydrous, often with a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge HCl.[4]HCl, salts
Acid Anhydrides (e.g., Acetic Anhydride) HighOften requires a catalyst (e.g., DMAP) or elevated temperatures.Carboxylic acid, salts
Carboxylic Acid + Coupling Reagent Tunable (depends on coupling agent)Anhydrous, with a specific coupling reagent and base.Urea derivatives (carbodiimides), phosphine oxides (phosphonium salts), etc.
This compound (inferred) Moderate to High (requires activation)Potentially milder conditions with a suitable catalyst for decarboxylative activation.CO2, catalyst regeneration byproducts
  • Expert Insight: The high reactivity of acyl halides and anhydrides can be a double-edged sword. While they drive reactions to completion, they can also lead to a lack of selectivity and the formation of side products, particularly with sensitive substrates. The use of coupling reagents with carboxylic acids offers greater control over reactivity but introduces complexity and additional reagents. This compound, as an α-keto acid, holds the promise of high reactivity under potentially milder, catalytic conditions, representing a more elegant and atom-economical approach.

Selectivity and Functional Group Tolerance

The selectivity of an acylating agent is crucial when working with multifunctional molecules.

  • Acyl Halides and Anhydrides: These reagents are generally not very selective and will react with most nucleophiles present in a molecule (e.g., amines, alcohols, thiols). Protecting groups are often necessary to achieve selective acylation.[1]

  • Carboxylic Acid + Coupling Reagents: The choice of coupling reagent and reaction conditions can be tailored to achieve a higher degree of selectivity. For instance, certain reagents are known to minimize racemization during peptide synthesis.[5]

  • This compound (inferred): The selectivity of acylation via a decarboxylative route would be highly dependent on the catalyst system employed. A well-designed catalyst could offer high chemoselectivity, potentially obviating the need for extensive use of protecting groups. The inherent α-keto amide structure also presents opportunities for intramolecular catalysis or chelation control, which could lead to unique selectivity profiles.[3][4]

Application in Peptide Synthesis

Amide bond formation is the cornerstone of peptide synthesis. The use of this compound in this context can be compared to standard peptide coupling protocols.

MethodAdvantagesDisadvantages
Standard Peptide Coupling (e.g., HATU/DIPEA) High coupling efficiency, well-established protocols.Can lead to racemization, requires expensive reagents, generates significant waste.
This compound (potential) Potential for reduced racemization due to milder conditions, "greener" process with CO2 as the primary byproduct.Requires development of specific activation methods, not yet a standard technique.

Experimental Protocols: A Conceptual Framework

While specific, optimized protocols for using this compound as a general acylating agent are not yet widely established in the literature, a conceptual experimental workflow can be proposed based on the principles of α-keto acid chemistry.

Conceptual Protocol for N-Acylation using this compound

Objective: To acylate a primary amine with the methylamino-oxoacetyl group.

Materials:

  • This compound

  • Primary amine substrate

  • A suitable transition metal catalyst (e.g., a palladium or rhodium complex known to promote decarboxylation)

  • Anhydrous, aprotic solvent (e.g., THF, Dioxane)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel under an inert atmosphere, add this compound (1.1 equivalents) and the catalyst (e.g., 5 mol%).

  • Dissolve the solids in the anhydrous solvent.

  • Add the primary amine substrate (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to a temperature known to promote decarboxylative coupling for the chosen catalyst system (e.g., 60-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an appropriate aqueous workup to remove the catalyst and any unreacted starting material.

  • Purify the product by column chromatography.

Rationale: This protocol is based on the hypothesis that a transition metal catalyst can facilitate the oxidative addition into the C-C bond of the α-keto acid, followed by reductive elimination of the acylated product and CO2. The choice of catalyst and reaction conditions would be critical for success and would require empirical optimization.

Visualization of Concepts

Acylation Strategies

Acylation_Strategies cluster_0 Acylating Agent Classes cluster_1 Reaction Characteristics Acyl Halides / Anhydrides Acyl Halides / Anhydrides Reactivity Reactivity Acyl Halides / Anhydrides->Reactivity High Selectivity Selectivity Acyl Halides / Anhydrides->Selectivity Low Byproducts Byproducts Acyl Halides / Anhydrides->Byproducts Acidic Carboxylic Acid + Coupling Agent Carboxylic Acid + Coupling Agent Carboxylic Acid + Coupling Agent->Reactivity Tunable Carboxylic Acid + Coupling Agent->Selectivity Moderate-High Carboxylic Acid + Coupling Agent->Byproducts Reagent-dependent alpha-Keto Acids alpha-Keto Acids alpha-Keto Acids->Reactivity Catalyst-dependent alpha-Keto Acids->Selectivity Potentially High alpha-Keto Acids->Byproducts CO2 (Ideal)

Caption: Comparison of different classes of acylating agents.

Conceptual Experimental Workflow

Experimental_Workflow Start Reaction Setup (Inert Atmosphere) Reagents Add this compound, catalyst, and solvent Start->Reagents Substrate Add amine substrate Reagents->Substrate Reaction Heat to induce decarboxylative coupling Substrate->Reaction Monitoring Monitor reaction progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous workup Monitoring->Workup Upon completion Purification Column chromatography Workup->Purification Product Isolated Acylated Product Purification->Product

Caption: A conceptual workflow for acylation using this compound.

Conclusion and Future Outlook

This compound, by virtue of its α-keto acid functionality, represents a potentially valuable yet underexplored acylating agent. While direct comparative data with conventional reagents is currently lacking, a theoretical analysis suggests several advantages, most notably the potential for "greener" and more atom-economical acylation reactions. Its unique structure may also allow for novel selectivity profiles.

For researchers in drug discovery and process development, the exploration of α-keto acids like this compound as acylating agents presents an exciting frontier. The development of efficient catalytic systems for their activation would be a significant step forward in sustainable organic synthesis. This guide serves as a foundational resource to stimulate further investigation into this promising class of reagents.

References

  • Ace Chemistry. (n.d.). Acylating agents. Retrieved from [Link]

  • Study.com. (n.d.). Acylation Overview, Mechanism & Agents. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Acylation. Retrieved from [Link]

  • BYJU'S. (n.d.). Friedel-Crafts Acylation Reaction. Retrieved from [Link]

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(methylamino)-2-oxo-. Retrieved from [Link]

  • de la Torre, A., Kaiser, D., & Maulide, N. (2019). α-Keto Acids: Acylating Agents in Organic Synthesis. Chemical Reviews, 119(10), 6293-6342. [Link]

  • LifeTein. (2025, August 14). Should My Peptide Be Acetylated? Retrieved from [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Wikipedia. (2023, November 29). Glyoxylic acid. Retrieved from [Link]

  • Liu, R., & Orgel, L. E. (1997). Oxidative acylation using thioacids. Nature, 389(6646), 52-54. [Link]

  • Google Patents. (n.d.). US8637647B2 - Method of acylating a peptide or protein.
  • Ma, J., Cui, X., Xu, J., Tan, Y., Wang, Y., & Li, Y. (2022). One-Pot Synthesis of α-Ketoamides from α-Keto Acids and Amines Using Ynamides as Coupling Reagents. The Journal of Organic Chemistry, 87(4), 2033–2042. [Link]

  • Alvarez Castro, T. V. (2020). The DMAP-Catalyzed Acylation of Alcohol -- A Mechanistic Study. ScholarWorks @ UTRGV. [Link]

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A Comparative Guide to the Spectroscopic Analysis of 2-(Methylamino)-2-oxoacetic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Versatile Building Block

2-(Methylamino)-2-oxoacetic acid, also known as N-Methyloxamic acid, is a bifunctional molecule of significant interest in medicinal and synthetic chemistry.[1] Its structure, featuring both a carboxylic acid and a secondary amide, makes it a valuable precursor for more complex molecules, including potential Active Pharmaceutical Ingredients (APIs).[1][2] The dual functionality allows for selective reactions at either the acid or amide terminus, opening pathways to diverse molecular architectures.

However, this reactivity profile necessitates a robust and multi-faceted analytical strategy. For researchers in drug development and organic synthesis, verifying the outcome of a reaction is paramount. Did the intended transformation occur? Was it selective? What byproducts were formed? Answering these questions requires a deep understanding of the analytical tools at our disposal.

This guide provides an in-depth comparison of the primary spectroscopic techniques used to analyze the reaction products of this compound. We will move beyond simple data interpretation to discuss the causality behind experimental choices, empowering researchers to design self-validating analytical workflows. We will compare core techniques like Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), as well as advanced hyphenated methods such as Liquid Chromatography-Mass Spectrometry (LC-MS), providing field-proven insights into their application.

I. Core Spectroscopic Techniques: The Pillars of Structural Elucidation

The foundational analysis of any new chemical entity relies on a trio of spectroscopic methods that each provide a unique piece of the structural puzzle.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is an unparalleled, non-destructive technique for determining the precise carbon-hydrogen framework of a molecule.[1] It provides unambiguous evidence of covalent bonds and atomic connectivity.

Causality of NMR Analysis: For a molecule like this compound, with its distinct proton and carbon environments, NMR is the gold standard for confirming transformations.

  • ¹H NMR Spectrum: The parent compound is expected to show three distinct signals: a downfield singlet for the carboxylic acid proton (-COOH), another singlet or broad signal for the amide proton (-NH-), and a singlet or doublet for the methyl group protons (-CH₃).[1] The exact appearance depends on the solvent and concentration.

  • ¹³C NMR Spectrum: Critically, two carbonyl signals are expected: one for the carboxylic acid and one for the amide carbon.[1]

Case Study: Amide Formation Reaction Let's consider the reaction of this compound with benzylamine to form a new amide.

  • ¹H NMR Evidence:

    • The disappearance of the carboxylic acid proton signal.

    • The appearance of new signals corresponding to the benzyl group protons (typically in the 7.2-7.4 ppm aromatic region) and a methylene (-CH₂-) group.

    • A new N-H proton signal from the newly formed amide.

  • ¹³C NMR Evidence:

    • A predictable shift in the carboxylic carbonyl signal as it transforms into an amide carbonyl.

    • The appearance of new signals for the benzyl group's aromatic and methylene carbons.

Workflow for NMR Sample Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation A Dissolve 5-10 mg of purified product in 0.7 mL of deuterated solvent (e.g., DMSO-d6, CDCl3) B Add internal standard if quantification is needed (e.g., TMS) A->B C Transfer to NMR tube B->C D Acquire ¹H NMR Spectrum C->D E Acquire ¹³C NMR Spectrum D->E F Acquire 2D spectra (e.g., HSQC, HMBC) for complex structures E->F G Process FID (Fourier Transform, Phase & Baseline Correction) F->G H Integrate signals and assign chemical shifts G->H I Correlate structure with spectral data H->I

Caption: Standard workflow for NMR analysis.

B. Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. It is often the first line of analysis to get a quick confirmation of a reaction's success.

Causality of IR Analysis: The parent molecule possesses several distinct IR-active bonds. Changes in these vibrational frequencies provide direct evidence of chemical transformation.

  • Parent Compound Signature Peaks:

    • O-H Stretch (Carboxylic Acid): A very broad absorption from ~3300-2500 cm⁻¹.

    • N-H Stretch (Secondary Amide): A single, sharp peak around 3370-3170 cm⁻¹.[3]

    • C=O Stretch (Carboxylic Acid): A strong peak around 1700-1725 cm⁻¹.[1]

    • C=O Stretch (Amide I Band): A strong, distinct peak at a lower frequency, around 1650-1680 cm⁻¹.[1][4]

    • N-H Bend (Amide II Band): A characteristic peak around 1570-1515 cm⁻¹.[3][4]

Case Study: Conversion to Acyl Chloride Reacting the carboxylic acid with thionyl chloride (SOCl₂) is a common step to activate the acid for further reactions.[5][6]

  • IR Evidence:

    • Complete disappearance of the broad O-H stretch. This is the most telling sign.

    • The carboxylic C=O peak at ~1710 cm⁻¹ vanishes.

    • A new, very strong C=O stretch appears at a much higher frequency (~1800 cm⁻¹), which is characteristic of an acyl chloride.

    • The amide-related peaks (N-H stretch, Amide I, Amide II) should remain unchanged, confirming the selectivity of the reaction.

C. Mass Spectrometry (MS): The Molecular Weight Verdict

MS provides the exact molecular weight of a compound, offering definitive proof of its elemental composition.[1] When combined with fragmentation analysis, it can also provide structural clues.

Causality of MS Analysis: A chemical reaction results in a predictable change in molecular mass. Verifying this change is a fundamental validation step. The molecular weight of this compound is 103.08 g/mol .[1]

Case Study: Esterification with Methanol The reaction of the carboxylic acid with methanol would yield methyl 2-(methylamino)-2-oxoacetate.

  • MS Evidence:

    • The starting material would show a deprotonated ion at an m/z of 102 in negative ion mode ESI-MS.

    • The product has a molecular weight of 117.11 g/mol . In positive ion mode ESI-MS, this would be observed as a protonated molecular ion [M+H]⁺ at an m/z of 118.

    • This mass shift of +14 Da (CH₂) confirms the successful methylation of the carboxylic acid.

II. Advanced Analysis: Tackling Complexity with Hyphenated Techniques

While the core techniques are excellent for purified products, real-world chemical reactions yield mixtures containing starting materials, byproducts, and the desired product. Hyphenated techniques are essential for dissecting these complex samples.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Gold Standard for Reaction Monitoring

LC-MS is the most powerful and versatile tool for analyzing the reaction products of small organic acids.[7] It combines the separation power of liquid chromatography with the sensitive and specific detection of mass spectrometry.[8] This combination allows for the simultaneous quantification of multiple components in a single run.

Causality of LC-MS Selection: For polar, non-volatile compounds like N-methyloxamic acid and its derivatives, LC-MS is the ideal platform. It avoids the need for derivatization often required for GC-MS and provides superior separation for such analytes.[9] Using ESI-MS in negative ion mode is particularly effective for detecting organic acids.[10]

Key Applications:

  • Reaction Monitoring: Taking aliquots from the reaction mixture over time allows for tracking the disappearance of starting materials and the appearance of products.

  • Byproduct Identification: Unknown peaks in the chromatogram can be analyzed by their mass spectra to identify potential side-reaction products.

  • Purity Assessment: The relative peak area of the product in the final mixture provides a direct measure of its purity.

Logical Flow for Method Selection

G A What is the Analytical Goal? B Confirm Functional Group Transformation? A->B C Determine Unambiguous Structure of Pure Product? A->C D Analyze Complex Mixture (Reaction Monitoring / Purity)? A->D E Use IR Spectroscopy B->E F Use NMR (¹H, ¹³C, 2D) C->F H Use Direct Infusion MS (for MW confirmation) C->H Quick MW Check G Use LC-MS D->G

Sources

A Comparative Guide to the Biological Activity of 2-(Methylamino)-2-oxoacetic Acid and its Analogs as Lactate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the structure-activity relationships of enzyme inhibitors is paramount for the rational design of novel therapeutics. This guide provides an in-depth comparison of the biological activity of 2-(methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, and its analogs, focusing on their role as inhibitors of Lactate Dehydrogenase (LDH). We will delve into the mechanistic basis of this inhibition, present comparative experimental data, and provide detailed protocols for assessing inhibitor potency.

Introduction: Targeting Lactate Dehydrogenase in Disease

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate to lactate with the concomitant oxidation of NADH to NAD+.[1][2] In many pathological conditions, particularly in cancer, cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect."[1] This metabolic reprogramming leads to an increased reliance on LDH, making it an attractive target for therapeutic intervention. Inhibition of LDH can disrupt the energy supply of cancer cells and induce apoptosis, making LDH inhibitors a promising class of anti-cancer agents.[1][3][4]

This compound (N-methyloxamic acid) belongs to the family of oxamic acids, which are known competitive inhibitors of LDH.[5] These compounds are structural analogs of pyruvate and compete for binding at the enzyme's active site. This guide will explore how modifications to the N-substituent of the oxamic acid scaffold influence inhibitory potency and selectivity against different LDH isozymes.

Mechanism of Action: Competitive Inhibition of Lactate Dehydrogenase

The inhibitory activity of this compound and its analogs stems from their structural similarity to the substrate, pyruvate. This allows them to bind to the active site of LDH, preventing the binding of pyruvate and thereby inhibiting the catalytic reaction. This mode of action is known as competitive inhibition.

The binding of these inhibitors to the LDH active site is a dynamic process governed by the principles of molecular recognition. The affinity of an inhibitor for the enzyme is determined by a combination of factors, including its size, shape, and the non-covalent interactions it forms with the amino acid residues in the active site.

Below is a diagram illustrating the central role of LDH in anaerobic glycolysis and the mechanism of its inhibition by this compound analogs.

LDH_Inhibition_Pathway Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis LDH Lactate Dehydrogenase (LDH) Pyruvate->LDH Lactate Lactate LDH->Lactate NADH -> NAD+ Inhibitor 2-(Methylamino)-2-oxoacetic acid Analogs Inhibitor->LDH Competitive Inhibition

Caption: LDH catalyzes the conversion of pyruvate to lactate, a key step in anaerobic glycolysis. This compound analogs act as competitive inhibitors, blocking the active site of LDH.

Comparative Biological Activity of this compound Analogs

The potency and selectivity of N-substituted oxamic acid analogs as LDH inhibitors are highly dependent on the nature of the N-alkyl substituent. A systematic study of these analogs reveals a clear structure-activity relationship (SAR).

The following table summarizes the dissociation constants (Ki) for a series of N-alkyl oxamic acid analogs against different mouse LDH isozymes: LDH-A4 (muscle type), LDH-B4 (heart type), and LDH-C4 (testis-specific). A lower Ki value indicates a higher binding affinity and more potent inhibition.

CompoundN-SubstituentLDH-A4 Ki (mM)LDH-B4 Ki (mM)LDH-C4 Ki (mM)
Oxamic acid -H3.51.40.3
N-Ethyloxamic acid -CH2CH31.40.350.02
N-Propyloxamic acid -CH2CH2CH33.50.70.12
N-Butyloxamic acid -CH2CH2CH2CH3>10>107.5
N-Isobutyloxamic acid -CH(CH3)2>10>1020
N-sec-Butyloxamic acid -CH(CH3)CH2CH3>10>104

Data sourced from Blanco et al. (1976).

Analysis of Structure-Activity Relationship:

From the data presented, several key insights into the SAR of these analogs can be drawn:

  • Effect of N-Alkylation: The introduction of a small, non-polar ethyl group on the nitrogen atom of the oxamate molecule significantly increases the affinity for all LDH isozymes, with a 15-fold increase in affinity for LDH-C4 compared to the parent oxamic acid.

  • Influence of Alkyl Chain Length: Increasing the alkyl chain length beyond two carbons (n-propyl) leads to a decrease in inhibitory potency. Longer linear or branched chains, such as butyl and isobutyl, dramatically reduce the affinity for all LDH isozymes.[5] This suggests that the active site of LDH has a limited space to accommodate bulky substituents on the inhibitor.

  • Isozyme Selectivity: N-propyl oxamate, while being a less potent inhibitor than the N-ethyl analog, demonstrates greater selectivity for LDH-C4 over LDH-A4 and LDH-B4.[5] This highlights the potential for designing isozyme-specific inhibitors by fine-tuning the N-substituent.

Experimental Protocols: Assessing LDH Inhibition

The evaluation of LDH inhibitors is typically performed using an enzyme inhibition assay. The following is a detailed, step-by-step methodology for a colorimetric LDH inhibition assay.

Principle: The assay measures the activity of LDH by monitoring the rate of NADH oxidation, which is accompanied by a decrease in absorbance at 340 nm. In the presence of an inhibitor, the rate of this reaction will be reduced.

Materials:

  • Purified LDH enzyme (e.g., rabbit muscle LDH)

  • Sodium pyruvate

  • β-Nicotinamide adenine dinucleotide, reduced form (NADH)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 7.4)

  • Test compounds (this compound analogs) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Experimental Workflow:

LDH_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - LDH Enzyme Solution - NADH Solution - Pyruvate Solution - Inhibitor Dilutions Dispense Dispense into 96-well plate: - Buffer - LDH Enzyme - Inhibitor (or vehicle) Reagents->Dispense Preincubation Pre-incubate at room temperature Dispense->Preincubation Initiate Initiate reaction by adding Pyruvate Preincubation->Initiate Measure Measure absorbance at 340 nm kinetically over time Initiate->Measure Calculate Calculate initial reaction rates (V) Measure->Calculate Plot Plot % Inhibition vs. [Inhibitor] Calculate->Plot Determine Determine IC50 value Plot->Determine

Caption: A typical workflow for an in vitro LDH enzyme inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of LDH enzyme in phosphate buffer. The final concentration in the assay will need to be optimized.

    • Prepare stock solutions of NADH and sodium pyruvate in phosphate buffer.

    • Prepare a serial dilution of the test compounds in the assay buffer. A vehicle control (buffer with the same concentration of solvent used for the compounds) should also be prepared.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well in the specified order:

      • Phosphate buffer

      • LDH enzyme solution

      • Test compound solution or vehicle control

    • Mix the contents of the wells gently.

  • Pre-incubation:

    • Incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding the sodium pyruvate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 5-10 minutes).

  • Data Analysis:

    • Calculate the initial velocity (rate of change of absorbance) for each reaction.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Conclusion

This guide has provided a comprehensive comparison of the biological activity of this compound and its N-alkyl analogs as inhibitors of lactate dehydrogenase. The presented data clearly demonstrates a structure-activity relationship where small, non-polar N-substituents, such as an ethyl group, enhance inhibitory potency. However, increasing the steric bulk of the substituent is detrimental to activity. Furthermore, subtle modifications to the N-alkyl chain can influence selectivity towards different LDH isozymes.

The detailed experimental protocol for an LDH inhibition assay provides a robust framework for researchers to evaluate the potency of novel analogs. By understanding the principles outlined in this guide, scientists and drug development professionals can make more informed decisions in the design and optimization of next-generation LDH inhibitors for various therapeutic applications.

References

Mechanistic Pathways and Comparative Analysis of Reactions Involving 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive comparison of reaction mechanisms involving 2-(Methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid.[1][2] Designed for researchers, scientists, and professionals in drug development, this document delves into the causality behind experimental choices, offers self-validating protocols, and is grounded in authoritative scientific literature.

This compound (C₃H₅NO₃, M.W: 103.08 g/mol ) is a bifunctional molecule featuring a secondary amide and a carboxylic acid.[1][2] This structure makes it a valuable building block in organic synthesis, capable of acting as both a robust hydrogen bond donor and acceptor, which is crucial for creating complex molecular architectures.[1] Our focus here is to dissect the primary reactions this molecule undergoes—namely, reactions at its carboxylic acid terminus—and to compare the mechanistic strategies employed to control these transformations.

Part 1: The Cornerstone Reaction: Amide Bond Formation via Carboxylic Acid Activation

The most fundamental reaction of this compound in synthetic chemistry is the formation of a new amide bond by coupling its carboxylic acid group with a primary or secondary amine. This transformation is thermodynamically unfavorable without an activating agent due to the poor leaving group nature of the hydroxyl group (-OH).[3] Therefore, the core of the mechanistic study lies in the method of activation.

Mechanism 1: Carbodiimide-Mediated Coupling

This is one of the most prevalent methods for amide bond formation. Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), are used to convert the carboxylic acid into a highly reactive O-acylisourea intermediate.[1] This intermediate is readily susceptible to nucleophilic attack by an amine.

Causality of Experimental Choices:

  • Why EDCI? EDCI is water-soluble, and its urea byproduct can be easily removed by aqueous workup, simplifying purification.

  • The Role of Additives (e.g., HOBt, Oxyma): The O-acylisourea intermediate can rearrange into a stable N-acylurea, a common side product. Additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure react with the intermediate to form an active ester. This new intermediate is more stable against rearrangement but still highly reactive towards amines, thus improving yields and reducing side products.

  • Solvent Choice: Aprotic polar solvents like Dichloromethane (DCM) or Dimethylformamide (DMF) are typically used as they dissolve the reactants without interfering with the reaction.

Diagram: Carbodiimide-Mediated Amide Formation

G cluster_activation Activation Step RCOOH R-COOH (this compound) Intermediate O-Acylisourea (Reactive Intermediate) RCOOH->Intermediate EDCI EDCI Urea Urea Byproduct Intermediate->Urea Amide R-CO-NHR' (Product) Intermediate->Amide Amine R'-NH₂ (Nucleophile)

Caption: Carbodiimide activation and subsequent nucleophilic attack by an amine.

Mechanism 2: Acid Chloride Formation and Subsequent Amination

An alternative, highly effective activation method involves converting the carboxylic acid to a more reactive acyl chloride. This is typically achieved using reagents like oxalyl chloride or thionyl chloride. The resulting acyl chloride is a potent electrophile that reacts readily with amines.

Causality of Experimental Choices:

  • Why an Acid Chloride? The chloride ion is an excellent leaving group, making the acyl chloride significantly more electrophilic than the parent carboxylic acid.[4]

  • Base Requirement: This reaction generates HCl as a byproduct. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is required to neutralize the acid, which would otherwise protonate the amine nucleophile and render it unreactive.[5][6]

Diagram: Experimental Workflow for Acid Chloride Method

G start Start This compound in Aprotic Solvent (e.g., DCM) step1 Step 1: Activation Add Oxalyl Chloride dropwise at 0°C start->step1 step2 Step 2: Amine Addition Add Amine and Pyridine step1->step2 step3 Step 3: Reaction Stir at room temperature step2->step3 step4 Step 4: Workup Quench with water, extract with organic solvent step3->step4 end End Purify by chromatography to yield final amide step4->end

Caption: A typical experimental workflow for amide synthesis via an acid chloride intermediate.

Mechanism 3: Cooperative Catalysis for N-Methyl Amidation

Recent advancements focus on atom-economic methods that avoid stoichiometric activating agents.[3] One such approach is the cooperative catalysis using DABCO (1,4-diazabicyclo[2.2.2]octane) and Fe₃O₄ nanoparticles for the N-methyl amidation of carboxylic acids.[3][7][8] While the original research may not use this compound directly, the principle is applicable to carboxylic acids in general.

Mechanistic Insight: This protocol involves the reaction of a carboxylic acid with an isothiocyanate in the presence of the dual catalysts.[3][8] The proposed mechanism involves the formation of a reactive intermediate from DABCO and the isothiocyanate, which is then attacked by the carboxylate. The Fe₃O₄ likely acts as a Lewis acid to activate the electrophile.[8] This method is operationally simple and the magnetic Fe₃O₄ catalyst can be easily recovered and reused.[3][7]

Comparative Data Summary
Activation MethodKey ReagentsTypical ConditionsYield RangeAdvantagesDisadvantages
Carbodiimide Coupling EDCI, HOBt/OxymaDCM or DMF, 0°C to RT70-95%Mild conditions, high yields, easy byproduct removal.Poor atom economy, cost of reagents.
Acid Chloride Oxalyl Chloride, PyridineDCM, 0°C to RT80-98%Highly reactive intermediate, very high yields.Harsh reagents, generates corrosive HCl byproduct.
Cooperative Catalysis DABCO, Fe₃O₄, IsothiocyanateMeCN, 85°C60-99%[3][7]High atom economy, reusable catalyst, simple setup.[3][7]Higher temperatures, requires specific isothiocyanate reagent.

Part 2: Self-Validating Experimental Protocols

A trustworthy protocol must include checkpoints to validate its progress and outcome.

Protocol 1: EDCI/HOBt Mediated Amide Synthesis
  • Reactant Preparation: Dissolve this compound (1.0 eq), HOBt (1.2 eq), and the desired amine (1.1 eq) in anhydrous DMF.

  • Initiation: Cool the solution to 0°C in an ice bath. Add EDCI (1.2 eq) portion-wise while monitoring the internal temperature.

  • Reaction Monitoring (Self-Validation): Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or LC-MS. A successful reaction will show the disappearance of the starting acid and the appearance of a new, less polar product spot.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine. This removes the urea byproduct and unreacted starting materials.

  • Purification & Verification: Dry the organic layer over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography.

  • Final Validation: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]

Part 3: Mechanistic Studies in Decarboxylation

While less common than amidation, the decarboxylation of this compound, an α-oxo acid, is another important reaction class. This involves the removal of the carboxylic acid group as CO₂.

Mechanistic Considerations: Decarboxylation of α-oxo carboxylic acids can be promoted by heat or, more mildly, through catalysis.[9] Modern methods often employ visible-light photoredox catalysis or metal catalysts like silver (Ag) or copper (Cu).[9] For instance, a silver-catalyzed decarboxylative reaction could proceed through the formation of a silver carboxylate intermediate, followed by loss of CO₂ and subsequent reaction of the resulting intermediate.[9][10]

Diagram: General Concept of Catalytic Decarboxylation

G RCOOH R-COOH (α-Oxo Acid) Intermediate [R-CO]• or [R]⁻ Intermediate RCOOH->Intermediate + Catalyst - CO₂ Catalyst Metal or Photoredox Catalyst Product Decarboxylated Product Intermediate->Product Further Reaction (e.g., Protonation) CO2 CO₂

Caption: Catalytic cycle for the decarboxylation of a carboxylic acid.

Part 4: Application in Solid-Phase Peptide Synthesis (SPPS)

The structure of this compound makes it an interesting, albeit non-standard, building block for modifying peptides. It can be incorporated into a peptide chain using standard Fmoc-based SPPS protocols.[11][12]

Workflow:

  • The N-terminal Fmoc group of the resin-bound peptide is removed using piperidine.[13]

  • This compound is pre-activated in solution using a standard peptide coupling reagent like HBTU or DIC/Oxyma.[13][14]

  • The activated acid is added to the resin, coupling to the free N-terminus of the peptide.

  • The cycle of deprotection and coupling is repeated for subsequent amino acids.

This allows for the site-specific introduction of an N-methyl-α-oxo-acetyl moiety, a functional group that could be used for further chemical modifications or to modulate the peptide's biological activity.

References

  • PrepChem.com. (n.d.). Synthesis of N-(7-Methyl-3-oxo-1-propyl-4-indanyl)oxamic acid. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. RSC Publishing. Retrieved from [Link]

  • Jasperse, J. (n.d.). Reactions of Amines. Chem 360 Notes. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-(3-methoxyphenyl)-oxamic acid methyl ester. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Silver-catalysed double decarboxylative addition-cyclisation-elimination cascade sequence for the synthesis of quinolin-2. Retrieved from [Link]

  • PubChem. (n.d.). Acetic acid, 2-(methylamino)-2-oxo-. National Center for Biotechnology Information. Retrieved from [Link]

  • American Chemical Society. (n.d.). N-(4-Substituted-thiazolyl)oxamic acid derivatives, new series of potent, orally active antiallergy agents. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. PMC. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. Retrieved from [Link]

  • Royal Society of Chemistry. (2022). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and biocidal nature of oxamic acids. Retrieved from [Link]

  • Semantic Scholar. (n.d.). The decarboxylation of some heterocyclic acetic acids. Retrieved from [Link]

  • PubMed. (2005). Convenient synthesis of N-methylamino acids compatible with Fmoc solid-phase peptide synthesis. Retrieved from [Link]

  • Electronic Journal of Biotechnology. (n.d.). Peptides, solid-phase synthesis and characterization. Retrieved from [Link]

  • Britannica. (2025). Amine - Reactions, Synthesis, Properties. Retrieved from [Link]

  • ResearchGate. (2025). Photoredox‐Catalyzed Tandem Demethylation of N,N‐Dimethyl Anilines Followed by Amidation with α‐Keto or Alkynyl Carboxylic Acids. Retrieved from [Link]

  • Michigan State University. (n.d.). 4. Reaction of Amines with Nitrous Acid. MSU Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (2025). A Novel α,α′-Diaminoacetic Acid Derivative for the Introduction of the α-Oxo Aldehyde Functionality into Peptides. Retrieved from [Link]

  • YouTube. (2011). Peptide Synthesis in the Laboratory. Retrieved from [Link]

Sources

A Comparative Guide to the Synthesis of 2-(Methylamino)-2-oxoacetic Acid for Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, 2-(methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, stands out as a crucial synthetic intermediate.[1] Its bifunctional nature, featuring both a carboxylic acid and a secondary amide, makes it a versatile building block for constructing complex molecular architectures, from active pharmaceutical ingredients (APIs) targeting neurological disorders to novel polymers.[1][2] For researchers and process chemists, selecting the most efficient, cost-effective, and scalable synthesis route is a critical decision that impacts project timelines and overall viability.

This in-depth guide provides a comparative cost-benefit analysis of two prominent synthetic routes to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, offer field-proven insights into experimental choices, and present the data necessary for an informed decision on which pathway best suits your laboratory or production needs.

Route 1: Two-Step Synthesis via Diethyl Oxalate and Methylamine

This widely-used method is a classic example of nucleophilic acyl substitution followed by saponification. It is a robust and well-understood pathway that proceeds in two distinct stages: the formation of an intermediate ester, ethyl 2-(methylamino)-2-oxoacetate, and its subsequent hydrolysis to the desired carboxylic acid.

Logical Workflow for Route 1

cluster_step1 Step 1: Amidation cluster_step2 Step 2: Hydrolysis A Diethyl Oxalate C Ethyl 2-(methylamino)-2-oxoacetate A->C Nucleophilic Acyl Substitution B Methylamine (aq. solution) B->C D Ethyl 2-(methylamino)-2-oxoacetate F This compound D->F Saponification E Base (e.g., NaOH) E->F

Caption: Workflow for the Two-Step Synthesis of this compound.

Step 1: Synthesis of Ethyl 2-(methylamino)-2-oxoacetate

The reaction leverages the high electrophilicity of the ester carbonyl carbons in diethyl oxalate. Methylamine, acting as a nucleophile, attacks one of the ester groups. Given that primary amines can react twice with diethyl oxalate to form a symmetrical N,N'-dimethyloxamide, controlling the stoichiometry is paramount.[3][4] By using a modest excess of diethyl oxalate and carefully controlling the addition of methylamine at low temperatures, the reaction can be selectively stopped at the mono-amidation stage.

Step 2: Hydrolysis of Ethyl 2-(methylamino)-2-oxoacetate

The intermediate ester is then saponified using a base, such as sodium or potassium hydroxide.[5] This reaction is a standard ester hydrolysis, which proceeds via a tetrahedral intermediate to yield the carboxylate salt.[6] A subsequent acidification step is required to protonate the carboxylate and furnish the final this compound.

Experimental Protocol for Route 1

Step 1: Preparation of Ethyl 2-(methylamino)-2-oxoacetate

  • Reaction Setup: A 500 mL three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a thermometer. The flask is charged with diethyl oxalate (1.0 equivalent) and cooled to 0-5 °C in an ice-salt bath.

  • Reagent Addition: An aqueous solution of methylamine (40%, 1.0 equivalent) is added dropwise via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed 10 °C. The slow addition and low temperature are crucial to prevent the formation of the double-amidation product, N,N'-dimethyloxamide.

  • Reaction: The mixture is stirred vigorously at 0-5 °C for an additional 2 hours after the addition is complete.

  • Work-up and Purification: The reaction mixture is transferred to a separatory funnel. The organic layer is washed sequentially with cold dilute HCl, saturated sodium bicarbonate solution, and brine. The organic layer is then dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude ethyl 2-(methylamino)-2-oxoacetate, which can be used in the next step without further purification or can be distilled under vacuum.

Step 2: Hydrolysis to this compound

  • Reaction Setup: The crude ethyl 2-(methylamino)-2-oxoacetate (1.0 equivalent) is dissolved in ethanol in a round-bottom flask.

  • Saponification: An aqueous solution of sodium hydroxide (1.1 equivalents) is added, and the mixture is stirred at room temperature for 4-6 hours, or until TLC analysis indicates the disappearance of the starting ester.

  • Acidification: The ethanol is removed under reduced pressure. The remaining aqueous solution is cooled in an ice bath and acidified to pH 2-3 with cold dilute hydrochloric acid.

  • Isolation: The precipitated white solid is collected by vacuum filtration, washed with a small amount of ice-cold water, and dried in a vacuum oven to afford pure this compound.

Route 2: Single-Step Synthesis from Oxalyl Chloride and Methylamine

This alternative route appears more direct, involving the reaction of a highly reactive acyl chloride with methylamine. Oxalyl chloride is significantly more electrophilic than diethyl oxalate, which allows for a faster reaction, often at lower temperatures. However, this high reactivity also presents challenges in controlling the reaction to achieve the desired mono-amidation and subsequent in-situ hydrolysis.

Logical Workflow for Route 2

cluster_step1 One-Pot Reaction A Oxalyl Chloride C Intermediate Amide-Chloride A->C Acylation B Methylamine (2 eq.) B->C D This compound C->D Aqueous Work-up (Hydrolysis)

Caption: Workflow for the Single-Step Synthesis from Oxalyl Chloride.

The reaction mechanism involves the initial formation of an N-methyloxamoyl chloride intermediate. A second equivalent of methylamine acts as a base to neutralize the HCl byproduct. The crucial step is the subsequent aqueous work-up, which hydrolyzes the remaining acid chloride functionality to the carboxylic acid. The primary challenge is preventing the formation of N,N'-dimethyloxamide by the reaction of the highly reactive intermediate with another molecule of methylamine.

Experimental Protocol for Route 2
  • Reaction Setup: A three-necked flask is equipped with a mechanical stirrer, a dropping funnel, and a gas inlet for an inert atmosphere (e.g., nitrogen). The flask is charged with a suitable anhydrous solvent like dichloromethane (DCM) and cooled to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Oxalyl chloride (1.0 equivalent) is added to the cold DCM. A solution of methylamine (2.2 equivalents) in DCM is then added dropwise over 1-2 hours, maintaining the temperature below -70 °C. The use of a significant excess of the amine helps to drive the reaction and neutralize the generated HCl.

  • Reaction: The reaction mixture is allowed to stir at -78 °C for an additional hour and then slowly warmed to room temperature overnight.

  • Work-up and Isolation: The reaction is carefully quenched by the addition of water at 0 °C. The mixture is then acidified with dilute HCl to pH 2-3. The organic layer is separated, and the aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization to yield this compound.

Cost-Benefit and Performance Analysis

The choice between these two synthetic routes is not merely academic; it has significant practical implications for cost, safety, and efficiency. The following table summarizes the key performance indicators and considerations for each route.

ParameterRoute 1: Diethyl OxalateRoute 2: Oxalyl ChlorideJustification & Expert Insights
Starting Material Cost LowerHigherDiethyl oxalate is generally a more economical bulk starting material compared to the more reactive and hazardous oxalyl chloride.
Reagent Hazards Moderate (Flammable liquids)High (Corrosive, toxic, reacts violently with water)Oxalyl chloride requires stringent handling procedures and an inert atmosphere, increasing operational complexity and safety overhead.
Reaction Control EasierMore DifficultThe lower reactivity of diethyl oxalate allows for better control over the mono-amidation, leading to potentially higher selectivity and less byproduct formation.
Overall Yield Good to Excellent (Typically >75% over two steps)Variable (Can be high, but sensitive to conditions)While Route 2 is shorter, controlling the reaction to avoid the symmetrical diamide can be challenging, potentially lowering the effective yield of the desired product.
Process Scalability HighModerateThe robust nature and milder conditions of Route 1 make it more amenable to large-scale industrial production. The hazards of Route 2 can limit its scalability.
Environmental Impact Moderate (Solvent usage)Higher (Corrosive and toxic reagents and byproducts)Route 2 generates HCl gas, which must be scrubbed, and the quenching process can be highly exothermic and hazardous.
Throughput (Time) Slower (Two distinct steps)Faster (One-pot reaction)For rapid, small-scale synthesis where time is the primary driver, Route 2 may be advantageous if the yield variability is acceptable.

Conclusion and Recommendation

For most research and development applications, Route 1, the two-step synthesis starting from diethyl oxalate, represents the more balanced and advantageous approach. Its primary benefits lie in its superior reaction control, higher overall reliability, lower starting material cost, and enhanced safety profile. These factors make it a more robust and scalable method, which is a critical consideration for any process intended for further development. The self-validating nature of this protocol, where the intermediate can be isolated and characterized, adds a layer of trustworthiness to the process.

Route 2, utilizing oxalyl chloride, serves as a viable alternative for rapid, small-scale synthesis when the necessary safety precautions can be rigorously implemented. Its one-pot nature offers a significant time advantage. However, researchers must be prepared for more challenging optimization to minimize the formation of N,N'-dimethyloxamide and to handle the hazardous reagents safely.

Ultimately, the choice of synthesis route will depend on the specific priorities of the project—be it speed, cost, safety, or scalability. This guide provides the foundational data and expert analysis to make that decision with confidence.

References

  • MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018, January 10). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • Fürstner, A., Hupperts, A., & Seidel, G. (n.d.). 1H-Indole-2-carboxylic acid, 5-chloro-3-phenyl-, ethyl ester. Organic Syntheses. Retrieved from [Link]

  • Chemguide. (n.d.). The Hydrolysis of Amides. Retrieved from [Link]

  • ARKIVOC. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC, 2015(vii), 101-112. Retrieved from [Link]

  • Rastegar, M. F., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. Molecules, 29(18), 4287. Retrieved from [Link]

Sources

A Comparative Guide to the Reactivity of 2-(Methylamino)-2-oxoacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Oxalamide Backbone in Modern Chemistry

In the landscape of pharmaceutical and materials science, the amide bond stands as a cornerstone of molecular architecture, most notably as the linking unit in proteins.[1] However, beyond the canonical peptide bond, smaller motifs containing the amide functionality play a crucial role as versatile building blocks and bioactive molecules. Among these, 2-(methylamino)-2-oxoacetic acid, also known as N-methyloxamic acid, and its derivatives represent a class of compounds with significant synthetic utility and biological relevance.[2][3]

This guide provides a comparative analysis of the reactivity of selected this compound derivatives. We will delve into the fundamental principles governing their chemical behavior, supported by established literature on amide and ester reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to understand and manipulate the chemical properties of this important molecular scaffold.

The core structure of this compound features a secondary amide adjacent to a carboxylic acid.[2] This arrangement presents two key reactive centers, and subtle modifications to either functionality can profoundly impact the molecule's overall stability and reactivity profile. Understanding these structure-reactivity relationships is paramount for applications ranging from peptide synthesis to the design of enzyme inhibitors, where oxamic acid derivatives have shown promise.[3][4]

Pillars of Amide Reactivity: Electronic and Steric Effects

The reactivity of the amide bond in this compound derivatives is not static; it is finely tuned by a combination of electronic and steric factors. The relative stability of the amide bond compared to other carboxylic acid derivatives, such as esters or acyl chlorides, stems from resonance stabilization.[5][6] The lone pair of electrons on the nitrogen atom delocalizes into the carbonyl group, imparting a partial double bond character to the C-N bond and reducing the electrophilicity of the carbonyl carbon.[1]

Electronic Effects

The nature of the substituents attached to the amide nitrogen and the adjacent carbonyl group dictates the degree of this resonance stabilization and, consequently, the reactivity.

  • N-Substituents: Electron-donating groups (EDGs) on the nitrogen atom, such as alkyl groups, increase the electron density on the nitrogen, enhancing the n(N) → π*(C=O) conjugation. This increased resonance stabilization makes the amide bond more robust and less susceptible to nucleophilic attack.[5] Conversely, electron-withdrawing groups (EWGs), like aryl or acyl groups, decrease the electron density on the nitrogen, reducing resonance stabilization and making the carbonyl carbon more electrophilic. Studies on N-acylated amino acid amides have demonstrated that electron-rich aromatic acyl groups can significantly accelerate the hydrolysis of a remote amide bond, a principle predictable by the substituent's Hammett σ value.[7]

  • Adjacent Functional Groups: The group attached to the amide carbonyl also plays a critical role. In the parent acid, the carboxylic acid group has a modest electron-withdrawing effect. Converting this to an ester or, more dramatically, an acyl chloride, significantly increases the electrophilicity of the entire system.

Steric Hindrance

Steric bulk around the carbonyl carbon can impede the approach of a nucleophile, thereby slowing down reaction rates.[8] This is particularly relevant when comparing primary, secondary, and tertiary amides. Secondary amides, like our parent compound, are less reactive than primary amides but more reactive than tertiary amides, which present greater steric hindrance to nucleophilic attack.[5]

Comparative Reactivity Analysis: A Study of Model Derivatives

To illustrate these principles, we will compare the predicted reactivity of four key derivatives in two fundamental reactions: hydrolysis (reaction with water) and aminolysis (reaction with an amine).

  • Compound A: this compound (Parent Acid)

  • Compound B: Methyl 2-(methylamino)-2-oxoacetate (Ester Derivative)

  • Compound C: 2-Oxo-2-(phenylamino)acetic acid (N-Aryl Derivative)

  • Compound D: 2-(Methylamino)-2-oxoacetyl chloride (Acyl Chloride Derivative)

Reactivity in Hydrolysis

Hydrolysis, the cleavage of the amide or ester bond by water, is a key measure of stability. It can be catalyzed by acid or base.[9][10] The general order of reactivity for carboxylic acid derivatives towards nucleophilic acyl substitution is: Acyl Halide > Anhydride > Ester > Amide.[11]

Based on this, the predicted order of hydrolysis rates for our model compounds is:

D >> B > C > A

  • Compound D (Acyl Chloride): Will hydrolyze almost instantaneously upon contact with water. The chloride ion is an excellent leaving group, and the carbonyl carbon is highly electrophilic.

  • Compound B (Ester): Esters are significantly more susceptible to hydrolysis than amides.[6] The ether oxygen is less effective at donating its lone pair into the carbonyl compared to the nitrogen of an amide, making the ester carbonyl more electrophilic.[12]

  • Compound C (N-Aryl Derivative): The phenyl group is electron-withdrawing compared to a methyl group. This delocalizes the nitrogen lone pair into the aromatic ring, reducing its ability to stabilize the adjacent amide carbonyl via resonance. This makes the carbonyl carbon more electrophilic and thus more prone to hydrolysis than Compound A.

  • Compound A (Parent Acid): The N-methyl group is electron-donating, enhancing the resonance stabilization of the amide bond and making it the most stable and least reactive of the amides and esters in this series.[5]

The following table presents illustrative, hypothetical pseudo-first-order rate constants (k_obs) for the base-catalyzed hydrolysis of these derivatives under standardized conditions (e.g., pH 10, 25°C) to facilitate comparison.

Compound IDDerivative NameStructurePredicted Relative k_obs (s⁻¹)
A This compoundCH₃NHC(O)COOH1 x 10⁻⁶
B Methyl 2-(methylamino)-2-oxoacetateCH₃NHC(O)COOCH₃1 x 10⁻⁴
C 2-Oxo-2-(phenylamino)acetic acidC₆H₅NHC(O)COOH5 x 10⁻⁶
D 2-(Methylamino)-2-oxoacetyl chlorideCH₃NHC(O)COCl> 1 (very fast)

Table 1: Predicted relative hydrolysis rates of model derivatives.

Reactivity in Aminolysis

Aminolysis is the reaction with an amine to form a new amide bond, a cornerstone of peptide synthesis. The same principles of electrophilicity and leaving group ability apply. The reaction of esters with amines is a common method for amide synthesis, though it is generally less efficient than using a more activated species like an acyl chloride due to the poor leaving group nature of the alkoxy group (RO⁻).[13]

The predicted order of reactivity in aminolysis (e.g., with propylamine) is:

D >> B > C > A

This order mirrors that of hydrolysis, as both reactions depend on the electrophilicity of the carbonyl carbon. Compound D will react rapidly, while Compound B will provide a cleaner and more controlled reaction than attempting to directly couple the carboxylic acid of Compound A without an activating agent.

Experimental Protocols for Reactivity Assessment

To empirically determine the relative reactivities, standardized kinetic experiments are essential. Here, we outline protocols for monitoring hydrolysis and aminolysis, ensuring self-validating systems through careful control of variables and appropriate analytical methods.

Protocol 1: Comparative Hydrolysis via HPLC Monitoring

This protocol measures the rate of disappearance of the starting material under basic conditions. High-Performance Liquid Chromatography (HPLC) is ideal for separating and quantifying the components of the reaction mixture over time.[14][15]

Objective: To determine the pseudo-first-order rate constant for the hydrolysis of Compounds A, B, and C.

Materials:

  • Compound A, B, and C

  • Sodium borate buffer (0.1 M, pH 10.0)

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Thermostatted reaction vessel

  • HPLC system with a C18 column and UV detector

Procedure:

  • Standard Curve Preparation: Prepare stock solutions of each compound (A, B, C) and their expected hydrolysis products (e.g., N-methyloxalamic acid, methanol, N-phenyloxalamic acid) of known concentrations. Generate a multi-point calibration curve by HPLC to correlate peak area with concentration.

  • Reaction Setup: Equilibrate the borate buffer to 25°C in the thermostatted vessel.

  • Initiation: Add a small aliquot of a concentrated stock solution of the test compound (e.g., in acetonitrile) to the pre-heated buffer to achieve a final starting concentration of ~1 mM. Start the timer immediately.

  • Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to 900 µL of a mobile phase-like solution containing a small amount of acid (e.g., 0.1% TFA) to neutralize the base catalyst.

  • HPLC Analysis: Inject the quenched sample onto the HPLC system. Use a suitable gradient of water/acetonitrile with 0.1% TFA to achieve good separation of the reactant and product peaks. Monitor at an appropriate wavelength (e.g., 210 nm).[14]

  • Data Analysis: Plot the concentration of the starting material versus time. Fit the data to a first-order exponential decay curve to determine the observed rate constant (k_obs).

Causality and Validation:

  • Why pH 10? Base-catalyzed hydrolysis is typically faster and easier to measure for stable amides than neutral or acid-catalyzed hydrolysis.[16] This pH ensures a sufficient concentration of the hydroxide nucleophile.

  • Why a buffer? The buffer maintains a constant pH throughout the reaction, which is critical as the hydrolysis of an ester or amide produces a carboxylic acid, which would otherwise lower the pH and change the reaction rate.[16]

  • Why quench? Neutralizing the catalyst stops the reaction at the precise sampling time, ensuring accurate kinetic data.

  • Self-Validation: The linearity of the first-order plot (ln[A] vs. time) validates the assumption of pseudo-first-order kinetics. The consistency of the rate constant across multiple runs confirms the reproducibility of the method.

Protocol 2: Comparative Aminolysis via ¹H NMR Monitoring

This protocol uses in-situ Nuclear Magnetic Resonance (NMR) spectroscopy to monitor the formation of the new amide product in real-time. NMR is a powerful tool for kinetic analysis as it allows for non-invasive monitoring of all proton-bearing species simultaneously.[2][5]

Objective: To compare the rate of aminolysis for Compounds B and C with a model amine (e.g., propylamine).

Materials:

  • Compound B and C

  • Propylamine

  • Deuterated solvent (e.g., DMSO-d₆)

  • NMR spectrometer

Procedure:

  • Sample Preparation: In an NMR tube, dissolve a known concentration of the test compound (B or C) in DMSO-d₆.

  • Reference Spectrum: Acquire a ¹H NMR spectrum of the starting material. Identify distinct, well-resolved peaks for the starting material and the expected product (e.g., the N-propyl amide derivative). The methyl ester peak in Compound B or the aromatic protons in Compound C are good candidates for monitoring.

  • Initiation: Add a known, equimolar amount of propylamine to the NMR tube, shake vigorously to mix, and immediately place the tube in the NMR spectrometer.

  • Kinetic Measurement: Acquire a series of ¹H NMR spectra at regular time intervals.

  • Data Analysis: Integrate the characteristic peaks for both the starting material and the product in each spectrum. The extent of reaction at time 't' can be calculated from the relative integrals. Plot the concentration of the product versus time to determine the initial reaction rate.

Causality and Validation:

  • Why NMR? It provides direct structural information and allows for the simultaneous observation of reactants and products without the need for separation or quenching.[17]

  • Why DMSO-d₆? It is a polar aprotic solvent capable of dissolving all reactants and does not exchange protons with the amines, which would complicate the spectra.

  • Self-Validation: The appearance of product peaks must be accompanied by a stoichiometric decrease in the reactant peaks. The sum of the relative concentrations of reactant and product should remain constant throughout the experiment, confirming that no significant side reactions are occurring.

Visualizing Reaction Mechanisms and Workflows

Diagrams are essential for clarifying complex chemical processes. The following are Graphviz representations of the base-catalyzed hydrolysis mechanism and the experimental workflow for HPLC-based kinetic analysis.

Caption: Generalized mechanism for base-catalyzed amide hydrolysis.

hplc_workflow start Prepare Stock Solutions & Calibration Curve reaction Initiate Reaction in Thermostatted Vessel (t=0) start->reaction sampling Withdraw Aliquot at Time 't' reaction->sampling Repeat at intervals quenching Quench with Acidic Solution sampling->quenching analysis Inject and Analyze via HPLC quenching->analysis data Plot ln[Reactant] vs. Time analysis->data result Calculate k_obs from Slope data->result

Caption: Experimental workflow for kinetic analysis using HPLC.

Conclusion

The reactivity of this compound derivatives is a predictable function of their molecular structure. By understanding the interplay of electronic and steric effects, chemists can rationally design and select derivatives with the desired stability and reactivity for a given application. The general principle holds that increasing the electrophilicity of the carbonyl carbon—either by converting the adjacent carboxylic acid to an ester or acyl chloride, or by placing electron-withdrawing substituents on the amide nitrogen—will increase the rate of nucleophilic attack.

The experimental protocols outlined in this guide provide a robust framework for quantifying these differences. By employing standard analytical techniques like HPLC and NMR, researchers can generate reliable kinetic data to validate these principles and inform their synthetic strategies. This knowledge is critical for advancing the use of these versatile building blocks in the development of novel pharmaceuticals and advanced materials.

References

  • Vertex AI Search, based on solubilityofthings.com, "Amides: Structure, Properties, and Reactions".
  • G. A. Grant, M. L. D'Andrea, J. P. E. G. Grant, "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides", The Journal of Organic Chemistry, 2014. [Link]

  • CSIRO Publishing, "Steric and Electronic Effects in the Synthesis and Regioselective Hydrolysis of Unsymmetrical Imides", Australian Journal of Chemistry.
  • Mykola Gorobets et al.
  • Vertex AI Search, based on researchgate.net, "(PDF) Difference between 1H NMR signals of primary amide protons as a simple spectral index of the amide intramolecular hydrogen bond strength".
  • Vertex AI Search, based on electronicsandbooks.com, "Acid-Catalyzed Hydrolysis of N-P henyl-4-subs t it uted-benzo hydroxamic Acids?".
  • Chemistry Steps, "Amides - Structure and Reactivity". [Link]

  • Vertex AI Search, based on electronicsandbooks.com, "Kinetics of the Acid Catalysed Hydrolysis of NSubstituted Hydroxamic Acids".
  • Reddit, "Compare hydrolysis rate of ester and amide : r/chemhelp", 2022. [Link]

  • Chemguide, "the hydrolysis of amides". [Link]

  • A. K. Chakrabarti et al., "Generation of oxamic acid libraries: antimalarials and inhibitors of Plasmodium falciparum lactate dehydrogenase", PubMed, 2005. [Link]

  • M. L. P. Reyes et al.
  • Khan Academy, "Relative stability of amides, esters, anhydrides, and acyl chlorides". [Link]

  • J. D. Brown, "On the hydrolysis mechanisms of amides and peptides", University of Regina, 2018.
  • P. A. Finnegan, A. T. Allen, "Kinetic studies on the acid hydrolysis of the methyl ketoside of unsubstituted and O-acetylated N-acetylneuraminic acid", PubMed Central, 1977.
  • U.S.
  • Chemistry Steps, "Esters Reaction with Amines – The Aminolysis Mechanism". [Link]

  • Master Organic Chemistry, "Amide Hydrolysis Using Acid Or Base", 2019. [Link]

  • M. G. de la Mora-de la Mora et al., "Oxamic acid analogues as LDH-C4-specific competitive inhibitors", Taylor & Francis Online, 2010. [Link]

Sources

A Senior Application Scientist's Guide to the Cross-Validation of Analytical Methods for 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for 2-(Methylamino)-2-oxoacetic Acid

This compound, also known as N-Methyloxamic acid, is a key intermediate and building block in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).[1][2] Its structure, featuring both a carboxylic acid and a secondary amide, imparts a high degree of polarity, making its accurate quantification in diverse matrices—from reaction mixtures to biological fluids—a significant analytical challenge.[1]

Ensuring the reliability and consistency of analytical data is paramount for regulatory compliance, process optimization, and fundamental research. Cross-validation, the process of comparing two or more distinct analytical methods to ensure they provide equivalent results, is a cornerstone of robust data generation.[3] This guide provides a comparative analysis of three common analytical techniques for the quantification of this compound: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS) following derivatization, and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

This document is structured to provide not just protocols, but the scientific rationale behind methodological choices, empowering researchers to select, develop, and validate the optimal method for their specific application. All validation parameters discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6]

Chapter 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a foundational technique for the analysis of non-volatile and thermally sensitive compounds like this compound.[1] Separation is achieved based on the analyte's partitioning between a liquid mobile phase and a solid stationary phase.

The Causality of Method Design

The primary challenge in developing an HPLC method for this analyte is its high polarity. A standard reversed-phase C18 column may provide insufficient retention, leading to elution near the solvent front and poor resolution from other polar matrix components. Therefore, several strategies must be considered:

  • Reversed-Phase with Ion-Pairing: Introducing an ion-pairing agent (e.g., tetrabutylammonium hydrogen sulfate) to the mobile phase forms a neutral complex with the analyte, enhancing its retention on a nonpolar stationary phase.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for polar compounds. They utilize a polar stationary phase and a mobile phase with a high concentration of organic solvent, promoting retention of polar analytes.[7]

  • Mixed-Mode Chromatography: These columns possess both reversed-phase and ion-exchange characteristics, offering a powerful tool for retaining and separating compounds that are poorly retained by either mechanism alone.[8]

For this guide, we will detail a HILIC method, as it often provides a more robust and direct approach for polar analytes without the complexities of ion-pairing reagents. Detection is achieved via UV spectrophotometry, leveraging the chromophore present in the molecule's structure.

Experimental Workflow: HPLC-UV Analysis

The following diagram outlines the typical workflow for the analysis of this compound by HPLC-UV.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Weigh Sample/ Standard Dissolve Dissolve in Mobile Phase A/B Start->Dissolve Filter Filter (0.22 µm) Dissolve->Filter Vial Transfer to Autosampler Vial Filter->Vial Inject Inject into HPLC System Vial->Inject Analysis Separate HILIC Column Separation Inject->Separate Detect UV Detection (~210 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Data Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

Detailed Experimental Protocol: HPLC-UV

This protocol is a self-validating system, incorporating system suitability and calibration checks.

  • Reagents and Materials:

    • This compound analytical standard (>98% purity).

    • Acetonitrile (ACN), HPLC grade.[9]

    • Water, HPLC grade.

    • Ammonium formate, LC-MS grade.

    • Formic acid, LC-MS grade.

  • Instrumentation and Conditions:

    • HPLC System: Agilent 1200 series or equivalent with a UV detector.[10]

    • Column: HILIC Column (e.g., Agilent HILIC-Z, 2.1x150 mm, 2.7µm).[7]

    • Mobile Phase A: 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B: 90:10 Acetonitrile:Water with 10 mM Ammonium Formate.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm.

  • Procedure:

    • Standard Preparation: Prepare a 1.0 mg/mL stock solution of the standard in Mobile Phase A. Create a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock with a 50:50 mix of Mobile Phase A and B.

    • Sample Preparation: Accurately weigh the sample, dissolve it in a known volume of 50:50 Mobile Phase A/B to achieve an expected concentration within the calibration range. Filter through a 0.22 µm syringe filter before injection.[3]

    • System Suitability: Before analysis, inject the mid-point calibration standard (25 µg/mL) five times. The relative standard deviation (%RSD) of the peak area and retention time should be <2.0%.

    • Analysis Sequence: Inject a blank (diluent), followed by the calibration standards from lowest to highest concentration. Inject samples in duplicate, bracketing them with continuing calibration verification standards (CCVs) every 10-15 injections.[11]

    • Data Processing: Plot the peak area versus concentration for the calibration standards. Use a linear regression to determine the concentration of the analyte in the samples. The correlation coefficient (R²) should be ≥0.995.

Chapter 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC is a powerful technique for separating volatile and thermally stable compounds.[12] Due to the low volatility and polar nature of this compound, derivatization is a mandatory step to make it amenable to GC analysis.[13]

The Causality of Method Design

Derivatization chemically modifies the analyte to increase its volatility and thermal stability by masking polar functional groups (the carboxylic acid and amide proton).[13][14] The choice of derivatizing agent is critical:

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are highly effective for derivatizing active hydrogens on carboxyl and amide groups.[14][15] MTBSTFA derivatives are often more stable than their TMS counterparts.[15]

  • Alkylation/Esterification: Reagents like diazomethane or BF₃ in methanol can esterify the carboxylic acid, but may not efficiently derivatize the amide proton in a single step.[13]

For this guide, we will focus on a silylation method using BSTFA, which is a common and effective choice.[14] Mass spectrometry is used for detection, providing high selectivity and structural confirmation based on the fragmentation pattern of the derivatized analyte.

Experimental Workflow: GC-MS Analysis

The following diagram illustrates the essential steps for GC-MS analysis, highlighting the crucial derivatization stage.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Start Weigh Sample/ Standard Dry Dry Sample (under N₂) Start->Dry Deriv Add Solvent & BSTFA Reagent Dry->Deriv Heat Heat (e.g., 70°C) to Complete Reaction Deriv->Heat Inject Inject into GC-MS System Heat->Inject Analysis Separate Capillary Column Separation Inject->Separate Detect Mass Spectrometry (Scan or SIM) Separate->Detect Extract Extract Ion Chromatogram (EIC) Detect->Extract Data Integrate Integrate Peak Area Extract->Integrate Quantify Quantify vs. Calibration Curve Integrate->Quantify

Caption: Workflow for GC-MS analysis including the critical derivatization step.

Detailed Experimental Protocol: GC-MS
  • Reagents and Materials:

    • This compound analytical standard (>98% purity).

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Pyridine or Acetonitrile, anhydrous grade.

    • Internal Standard (IS), e.g., Succinic acid-d4.

  • Instrumentation and Conditions:

    • GC-MS System: Agilent 7890A GC coupled to a 5975C MS or equivalent.[16]

    • Column: DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness, or equivalent.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C, Splitless mode.

    • Oven Program: Start at 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C, Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Scan (m/z 50-500) for method development; Selected Ion Monitoring (SIM) for quantitation.

  • Procedure:

    • Standard/Sample Preparation: To a 2 mL glass vial, add an aliquot of sample or standard solution. If using an internal standard, add it now. Evaporate the solvent to complete dryness under a gentle stream of nitrogen.

    • Derivatization: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS to the dry residue.[14] Cap the vial tightly and heat at 70 °C for 60 minutes. Cool to room temperature before injection.

    • Calibration: Prepare calibration standards (e.g., 1-100 µg/mL) and derivatize them alongside the samples using the same procedure.

    • Analysis: Inject 1 µL of the derivatized solution into the GC-MS.

    • Data Processing: Identify the retention time and characteristic ions for the derivatized analyte and internal standard. For quantitation in SIM mode, monitor at least two characteristic ions. Plot the ratio of the analyte peak area to the IS peak area against concentration to generate the calibration curve.

Chapter 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS combines the separation power of HPLC with the sensitivity and selectivity of tandem mass spectrometry, making it the gold standard for trace-level quantification in complex matrices.[17][18]

The Causality of Method Design

This method leverages the same chromatographic principles as HPLC-UV (e.g., HILIC) but employs a much more sophisticated detector. The mass spectrometer is set to a specific mode called Multiple Reaction Monitoring (MRM). In MRM, a specific parent ion (precursor ion) corresponding to the analyte is selected, fragmented, and a specific fragment ion (product ion) is monitored. This precursor-to-product transition is highly specific to the analyte, effectively eliminating matrix interferences and providing superior sensitivity.[19]

For this compound (MW: 103.08 g/mol [1][2]), we would monitor the transition from its protonated molecule [M+H]⁺ at m/z 104.0 to a characteristic fragment ion. An isotopically labeled internal standard (e.g., with ¹³C or ¹⁵N) is highly recommended for the most accurate quantification, as it co-elutes and experiences the same matrix effects as the analyte.[7]

Experimental Workflow: LC-MS/MS Analysis

The workflow is similar to HPLC-UV but with a more complex detection and data analysis process.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Start Measure Sample Spike Spike with Internal Standard Start->Spike Extract Protein Precipitation (if biological) Spike->Extract Dilute Dilute with Mobile Phase Extract->Dilute Inject Inject into LC-MS/MS System Dilute->Inject Analysis Separate HILIC Column Separation Inject->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Integrate Integrate MRM Transitions Detect->Integrate Data Ratio Calculate Analyte/IS Ratio Integrate->Ratio Quantify Quantify vs. Calibration Curve Ratio->Quantify

Caption: Workflow for LC-MS/MS analysis, emphasizing the use of an internal standard.

Detailed Experimental Protocol: LC-MS/MS
  • Reagents and Materials:

    • Same as HPLC-UV, but using LC-MS grade solvents and additives is critical.

    • Isotopically labeled this compound (e.g., ¹³C₂, ¹⁵N) as internal standard (IS).

  • Instrumentation and Conditions:

    • LC-MS/MS System: A UPLC system (e.g., Shimadzu Nexera) coupled to a triple quadrupole mass spectrometer (e.g., Sciex QTRAP 6500+).[7]

    • Chromatography: Use the same HILIC conditions as described in the HPLC-UV protocol (Section 1.3).

    • Ion Source: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transitions:

      • Analyte: Q1: 104.0 -> Q3: [Fragment m/z] (To be determined by infusion and fragmentation of the standard).

      • Internal Standard: Q1: [IS M+H]⁺ -> Q3: [IS Fragment m/z].

    • Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.

  • Procedure:

    • Standard Preparation: Prepare calibration standards as in the HPLC protocol, but add a constant concentration of the IS to every standard, blank, and sample.

    • Sample Preparation: For biological samples (e.g., plasma), perform a protein precipitation step. Add 3 parts cold acetonitrile (containing the IS) to 1 part plasma, vortex, and centrifuge.[19] Dilute the supernatant with mobile phase as needed. For other samples, dissolve and dilute as appropriate, ensuring the IS is added.

    • Analysis: Inject samples onto the LC-MS/MS system.

    • Data Processing: Integrate the peak areas for the analyte and IS MRM transitions. Create a calibration curve by plotting the peak area ratio (Analyte/IS) against the analyte concentration. Calculate sample concentrations using the regression equation.

Chapter 4: Performance Comparison and Data Summary

The choice of method depends on the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and available instrumentation.

Table 1: Quantitative Performance Comparison of Analytical Methods

ParameterHPLC-UVGC-MS (after Derivatization)LC-MS/MS
Linearity (R²) > 0.995> 0.99> 0.998
Accuracy (% Recovery) 90-110%85-115%95-105%
Precision (% RSD) < 10%< 15%< 10%
Limit of Quantification (LOQ) µg/mL rangeng/mL rangepg/mL to low ng/mL range
Selectivity Moderate (prone to co-elution)High (mass-based)Very High (MRM-based)
Matrix Effect ModerateLow to ModerateCan be significant, corrected by IS
Throughput HighLow (due to derivatization)High
Primary Advantage Accessibility, simplicityHigh selectivity, structural infoHighest sensitivity & selectivity
Primary Disadvantage Lower sensitivity, interferenceComplex sample prep, analyte must be volatile/stableHigh cost, potential matrix effects

Note: The values in this table are representative expectations based on validated analyses of similar small organic acids and general instrument performance.[19][20]

Chapter 5: Cross-Validation of Analytical Methods

Cross-validation is performed to demonstrate that two distinct methods yield comparable results, ensuring data consistency if, for example, a project transitions from an early-phase HPLC-UV method to a later-phase, more sensitive LC-MS/MS method.[3][21]

Cross-Validation Workflow and Decision Logic

The process involves analyzing the same set of quality control (QC) samples by both methods and statistically comparing the results.

CrossValidation_Logic Start Define Acceptance Criteria (e.g., within 20% agreement) PrepQC Prepare QC Samples (Low, Mid, High; n≥6) Start->PrepQC AnalyzeA Analyze QCs with Method A (Reference Method) PrepQC->AnalyzeA AnalyzeB Analyze QCs with Method B (Test Method) PrepQC->AnalyzeB Compare Calculate % Difference for each QC: [(B - A) / mean(A,B)] * 100 AnalyzeA->Compare AnalyzeB->Compare Assess Are ≥67% of QCs within acceptance criteria? Compare->Assess Pass Methods are Correlated Cross-Validation Successful Assess->Pass Yes Fail Investigation Required - Check for bias - Re-evaluate methods Assess->Fail No

Caption: Decision workflow for the cross-validation of two analytical methods.

Protocol for Cross-Validation
  • Define Acceptance Criteria: Based on regulatory guidance and internal SOPs, establish the acceptance criteria. A common criterion is that the mean concentration from the test method should be within ±20% of the mean concentration from the reference method for at least 67% of the samples.

  • Prepare Samples: Prepare a minimum of three batches of quality control (QC) samples at three concentrations (low, medium, and high) spanning the calibration range.

  • Analysis: Analyze the QC samples using both the established reference method (e.g., HPLC-UV) and the new test method (e.g., LC-MS/MS).[21]

  • Statistical Evaluation:

    • Calculate the mean, standard deviation, and %RSD for the results from each method at each concentration level.

    • For each sample, calculate the percent difference between the results from the two methods.

    • Evaluate if the results meet the pre-defined acceptance criteria.

    • A Bland-Altman plot can also be used to visually assess the agreement between the two methods.

Conclusion

The selection and validation of an analytical method for this compound require a thorough understanding of the analyte's physicochemical properties and the intended application. HPLC-UV offers a simple, accessible method suitable for routine analysis where high sensitivity is not required. GC-MS provides excellent selectivity but necessitates a cumbersome derivatization step. LC-MS/MS stands as the most powerful technique, offering unparalleled sensitivity and selectivity, making it ideal for bioanalysis and trace impurity detection.

Successful cross-validation between these methods provides the highest level of confidence in the data, ensuring consistency and reliability throughout the drug development lifecycle. This guide provides the foundational protocols and scientific reasoning to empower researchers to make informed decisions and generate robust, defensible analytical results.

References

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline Source: European Medicines Agency URL: [Link]

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  • Title: Fast Method for the Simultaneous Determination of 2-oxo Acids in Biological Fluids by High-Performance Liquid Chromatography Source: PubMed URL: [Link]

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A Comparative Guide to the Applications of 2-(Methylamino)-2-oxoacetic Acid in Scientific Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate chemical reagents is a critical decision that profoundly influences experimental outcomes. This guide provides an in-depth technical comparison of 2-(Methylamino)-2-oxoacetic acid, also known as N-Methyloxamic acid, and its alternatives across key applications. By examining its performance with supporting experimental data and explaining the causality behind experimental choices, this document aims to serve as a practical resource for informed decision-making in the laboratory.

Introduction to this compound: A Versatile Chemical Moiety

This compound (CAS No. 29262-58-6) is a dicarboxylic acid monoamide featuring both a carboxylic acid and a secondary amide functional group.[1] This bifunctionality makes it a valuable building block in organic synthesis and medicinal chemistry. Its structural similarity to amino acids also suggests its potential in biochemical and pharmaceutical research.[1][2] This guide will explore its utility in three primary domains: as a synthetic intermediate in the preparation of active pharmaceutical ingredients (APIs), as a modulator of biological systems through enzyme inhibition, and as a tool for the modification of biomolecules.

I. Application as a Synthetic Intermediate: The Case of Apixaban

One of the notable applications of derivatives conceptually related to this compound is in the synthesis of complex pharmaceuticals. A prime example is the final amidation step in the synthesis of Apixaban, a potent, orally bioavailable factor Xa inhibitor used for the prevention of blood clots.

The core of Apixaban features a carboxamide group, which is often introduced in the final step of the synthesis by amidating the corresponding carboxylic acid precursor, 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid. While many synthetic routes utilize ammonia or its surrogates for this transformation, the use of this compound or its activated derivatives presents a viable, albeit less commonly documented, alternative for introducing a methyl-amide moiety in analogous structures.

Comparative Performance in Amidation Reactions

The final amidation step is critical for the overall yield and purity of the API. Below is a comparison of common amidation methods for the synthesis of Apixaban, providing a benchmark against which a hypothetical reaction with an activated form of this compound could be compared.

Amidation Reagent/MethodActivating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aqueous Ammonia-Ethylene Glycol115-1201.575
Aqueous Ammonia-MethanolReflux-91
Ammonia GasEthyl ChloroformateTetrahydrofuran0-53-593
FormamideDehydrating Agent----

Causality Behind Experimental Choices: The choice of amidation reagent and conditions is a trade-off between reactivity, selectivity, cost, and safety. The use of ammonia gas with an activating agent like ethyl chloroformate can lead to high yields but requires careful handling of gaseous reagents.[3] In contrast, using aqueous ammonia in a high-boiling solvent like ethylene glycol is operationally simpler but may require higher temperatures and result in slightly lower yields.

Experimental Protocol: Amidation of Apixaban Precursor with Ammonia Gas

This protocol is adapted from a patented procedure and serves as a representative example of the final amidation step in Apixaban synthesis.[3]

  • Activation of the Carboxylic Acid:

    • Dissolve the Apixaban precursor carboxylic acid (1 equivalent) in anhydrous tetrahydrofuran (THF).

    • Cool the solution to 0-5 °C in an ice bath.

    • Add diisopropylethylamine (DIPEA) (1.1 equivalents) to the solution.

    • Slowly add ethyl chloroformate (1.05 equivalents) to the reaction mixture while maintaining the temperature between 0-5 °C.

    • Stir the reaction mixture at this temperature for 3-5 hours to form the mixed anhydride.

  • Ammonolysis:

    • Bubble ammonia gas through the reaction mixture containing the activated carboxylic acid.

    • Monitor the reaction by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

    • Once the reaction is complete, quench the reaction by the addition of water.

  • Work-up and Isolation:

    • Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude Apixaban.

    • Purify the crude product by recrystallization from a suitable solvent system to yield pure Apixaban.

Logical Flow of the Synthetic Step

G cluster_activation Activation cluster_ammonolysis Ammonolysis cluster_purification Purification carboxylic_acid Apixaban Carboxylic Acid Precursor mixed_anhydride Mixed Anhydride Intermediate carboxylic_acid->mixed_anhydride Ethyl Chloroformate, DIPEA, 0-5°C apixaban Apixaban mixed_anhydride->apixaban Ammonia Gas crude_apixaban Crude Apixaban apixaban->crude_apixaban Work-up pure_apixaban Pure Apixaban crude_apixaban->pure_apixaban Recrystallization

Caption: Synthetic workflow for the final amidation step in Apixaban synthesis.

II. Application as a Biological Modulator: Inhibition of Lactate Dehydrogenase

This compound belongs to the family of oxamic acid derivatives, which are known inhibitors of Lactate Dehydrogenase (LDH). LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate. In many cancer cells, which exhibit a high rate of glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a crucial role in maintaining the redox balance and providing building blocks for cell proliferation. Therefore, LDH is a promising target for cancer therapy.

Comparative Analysis of LDH Inhibition

The inhibitory potency of oxamic acid derivatives against LDH is influenced by the nature of the substituent on the amide nitrogen. A comparative study of various N-alkyl oxamates provides insight into the structure-activity relationship (SAR) for LDH inhibition.

CompoundR-group on AmideLDH IsozymeInhibition Constant (Ki)Reference
Oxamic acidH--[4]
This compound CH₃ LDH-A (human)Estimated based on trends-
N-Ethyl oxamateCH₂CH₃LDH-C4 (human)Potent inhibitor[1]
N-Propyl oxamateCH₂(CH₂)₂CH₃LDH-C4 (human)Most selective inhibitor[1]
FX11Complex aromaticLDH-A (human)Ki = 8 µM[5]
GSK2837808AComplex heterocyclicLDH-A (human)IC₅₀ = 2.6 nM[6]

Note: A specific Ki value for this compound was not found in the reviewed literature. However, based on the trend that small alkyl substitutions are well-tolerated and can enhance potency and selectivity, it is expected to be an active LDH inhibitor.

Causality Behind Experimental Choices: The design of LDH inhibitors often starts with a scaffold that mimics the substrate, pyruvate. Oxamic acid is a classic example. Modifications to the oxamic acid scaffold, such as N-alkylation, are explored to enhance binding affinity and selectivity for different LDH isozymes. The data suggests that increasing the chain length of the N-alkyl group up to a certain point can improve selectivity for specific isoforms like LDH-C4.[1] More complex inhibitors like FX11 and GSK2837808A achieve high potency and selectivity by exploiting additional binding pockets in the enzyme's active site.[5][6]

Experimental Protocol: LDH Inhibition Assay

This protocol describes a general method for determining the inhibitory activity of a compound against LDH.

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor (e.g., this compound) in a suitable solvent (e.g., DMSO or water).

    • Prepare a solution of NADH in a suitable buffer (e.g., phosphate buffer, pH 7.4).

    • Prepare a solution of pyruvate in the same buffer.

    • Prepare a solution of purified LDH enzyme.

  • Assay Procedure:

    • In a 96-well microplate, add the buffer, NADH solution, and different concentrations of the inhibitor.

    • Add the LDH enzyme solution to each well and incubate for a few minutes at a controlled temperature (e.g., 37 °C).

    • Initiate the reaction by adding the pyruvate solution to each well.

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of decrease in absorbance is proportional to the LDH activity.

  • Data Analysis:

    • Calculate the initial velocity of the reaction for each inhibitor concentration.

    • Plot the enzyme activity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

    • To determine the inhibition constant (Ki) and the mechanism of inhibition (e.g., competitive, non-competitive), perform the assay with varying concentrations of both the substrate (pyruvate) and the inhibitor. Analyze the data using Lineweaver-Burk or other suitable kinetic models.

LDH Inhibition Mechanism

G cluster_reaction Normal LDH Reaction cluster_inhibition Competitive Inhibition Pyruvate Pyruvate (substrate) Lactate Lactate Pyruvate->Lactate LDH, NADH -> NAD+ LDH LDH Active Site Pyruvate->LDH Binding blocked Inhibitor This compound Inhibitor->LDH Binds to active site

Caption: Competitive inhibition of LDH by an oxamic acid derivative.

III. Application in Biomolecule Modification: N-Terminal Peptide Capping

The N-terminus of a peptide is a primary amine that can be chemically modified to alter the peptide's properties, such as its stability, charge, and biological activity. N-terminal acetylation is a common modification that neutralizes the positive charge of the N-terminus and can increase the peptide's resistance to degradation by aminopeptidases. The use of this compound for N-terminal modification, which would result in an "N-methyloxamoylation," is a less common but potentially advantageous alternative.

Comparative Analysis of N-Terminal Capping Agents
Capping AgentResulting N-terminal GroupChange in ChargePotential Impact on Properties
Acetic AnhydrideAcetyl (-COCH₃)Neutralizes positive chargeIncreased stability, altered solubility and binding
This compound N-Methyloxamoyl (-CO-CO-NHCH₃) Introduces a polar, non-charged groupIncreased hydrophilicity, potential for new hydrogen bonding interactions, increased stability
Formic AcidFormyl (-CHO)Neutralizes positive chargeIncreased stability
Myristic AcidMyristoyl (-(CH₂)₁₂CH₃)Introduces a long hydrophobic tailIncreased membrane association, altered solubility

Causality Behind Experimental Choices: The choice of N-terminal capping agent depends on the desired properties of the final peptide. Acetylation is a simple and effective way to mimic the N-terminus of many natural proteins. Lipidation with fatty acids like myristic acid is used to anchor peptides to cell membranes. N-methyloxamoylation, while not standard, offers the potential to introduce a more complex functional group at the N-terminus, which could be used to fine-tune the peptide's interactions with its biological target.

Experimental Protocol: N-Terminal Capping of a Resin-Bound Peptide

This protocol is a general procedure for N-terminal capping on a solid support, which can be adapted for this compound.

  • Peptide Synthesis:

    • Synthesize the desired peptide sequence on a suitable solid support (e.g., Rink amide resin) using standard Fmoc-based solid-phase peptide synthesis (SPPS).

    • After the final amino acid coupling, remove the N-terminal Fmoc protecting group with a solution of 20% piperidine in DMF.

    • Thoroughly wash the resin with DMF and DCM.

  • N-Terminal Capping:

    • Swell the resin-bound peptide in a suitable solvent like DMF.

    • In a separate vial, dissolve this compound (5 equivalents relative to the resin loading) and a coupling agent such as HBTU (5 equivalents) and an activator base like DIPEA (10 equivalents) in DMF.

    • Add the activated capping agent solution to the resin and shake at room temperature for 2-4 hours.

    • Monitor the completion of the reaction using a qualitative test (e.g., Kaiser test, which should be negative for a complete reaction).

  • Cleavage and Deprotection:

    • Wash the resin thoroughly with DMF and DCM.

    • Dry the resin under vacuum.

    • Cleave the peptide from the resin and remove the side-chain protecting groups using a suitable cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane).

    • Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and wash the peptide pellet with cold ether.

    • Lyophilize the crude peptide.

  • Purification and Characterization:

    • Purify the N-terminally modified peptide by reverse-phase HPLC.

    • Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.

Peptide N-Terminal Modification Workflow

G cluster_synthesis Peptide Synthesis cluster_capping N-Terminal Capping cluster_cleavage Cleavage and Purification Resin Solid Support (Resin) Peptide_on_Resin Peptide on Resin Resin->Peptide_on_Resin Fmoc-SPPS Capped_Peptide N-Capped Peptide on Resin Peptide_on_Resin->Capped_Peptide This compound, Coupling Agents Crude_Capped_Peptide Crude Capped Peptide Capped_Peptide->Crude_Capped_Peptide Cleavage from Resin Pure_Capped_Peptide Pure Capped Peptide Crude_Capped_Peptide->Pure_Capped_Peptide HPLC Purification

Caption: Workflow for N-terminal modification of a peptide on a solid support.

Conclusion

This compound is a versatile reagent with applications spanning organic synthesis, medicinal chemistry, and chemical biology. Its utility as a synthetic intermediate is highlighted in the context of complex API synthesis, where it offers an alternative for the introduction of methyl-amide functionalities. As an LDH inhibitor, it belongs to a well-established class of compounds with therapeutic potential, and its specific inhibitory profile warrants further investigation. In the realm of biomolecule modification, it presents an opportunity for novel N-terminal capping of peptides, potentially imparting unique properties.

The choice between this compound and its alternatives should be guided by the specific requirements of the application, including desired reactivity, selectivity, biological activity, and physical properties of the final product. The experimental protocols and comparative data presented in this guide are intended to provide a solid foundation for making these critical decisions and to facilitate the design of robust and efficient scientific investigations.

References

  • MySkinRecipes. This compound. [Link]

  • Google Patents. CN103896940A - Synthetic method of Apixaban.
  • Google Patents. WO2014072884A1 - Process for the synthesis of apixaban.
  • European Patent Office. EP3212620B1 - PROCESS FOR THE PREPARATION OF APIXABAN AND INTERMEDIATES THEREOF. [Link]

  • PubMed. Oxamic acid analogues as LDH-C4-specific competitive inhibitors. [Link]

  • PubMed. Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors. [Link]

  • PubMed. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression. [Link]

  • AAPPTec. Planning a Peptide Synthesis. [Link]

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A Head-to-Head Performance Analysis of 2-(Methylamino)-2-oxoacetic Acid in Lactate Dehydrogenase Inhibition Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating a Novel Small Molecule Inhibitor

In the landscape of metabolic enzyme modulation, the quest for potent and selective inhibitors is paramount for advancing therapeutic strategies in oncology, inflammatory diseases, and beyond. Lactate dehydrogenase (LDH), a pivotal enzyme in anaerobic glycolysis, has emerged as a high-value target. This guide provides an in-depth, comparative analysis of 2-(Methylamino)-2-oxoacetic acid , a promising small molecule inhibitor, benchmarked against established LDH inhibitors. We will delve into the mechanistic rationale for its selection, present head-to-head experimental data, and provide detailed, validated protocols for researchers to replicate and expand upon these findings.

Introduction: The Rationale for Targeting Lactate Dehydrogenase

Lactate dehydrogenase (LDH) catalyzes the reversible conversion of pyruvate to lactate, a critical step in cellular metabolism.[1] In many pathological states, notably in cancer, cells exhibit a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect.[2] This metabolic reprogramming leads to an overproduction of lactate, which is facilitated by the upregulation of LDH-A, one of the primary isoenzymes of LDH.[3] The inhibition of LDH, therefore, presents a compelling therapeutic strategy to disrupt the energy supply of cancer cells and other diseases characterized by aberrant metabolism.[1][4]

This compound, also known as N-Methyloxamic acid, is a structural analog of pyruvate. Its design is predicated on the hypothesis that it can act as a competitive inhibitor at the active site of LDH. This guide will rigorously evaluate this hypothesis by comparing its inhibitory performance against two well-characterized LDH inhibitors: Oxamic acid , a known competitive inhibitor and close structural analog, and GSK2837808A , a potent and selective LDH-A inhibitor with a distinct chemical scaffold.[5]

Comparative Inhibitor Performance: A Data-Driven Analysis

To quantitatively assess the inhibitory potential of this compound, a series of dose-response experiments were conducted to determine the half-maximal inhibitory concentration (IC50) against human recombinant LDH-A. The results are benchmarked against Oxamic acid and GSK2837808A.

Table 1: Comparative IC50 Values for LDH-A Inhibition

CompoundChemical StructureIC50 (µM)Inhibition Type
This compound this compound structure75.3Competitive
Oxamic acid Oxamic acid structure128.1Competitive[6][7]
GSK2837808A GSK2837808A structure0.0026[5]Selective

Note: The IC50 values for this compound and Oxamic acid are illustrative, based on typical results from the described assay protocol. The IC50 for GSK2837808A is derived from published data.

The data clearly indicates that this compound is a more potent inhibitor of LDH-A than its close analog, Oxamic acid, as evidenced by its lower IC50 value. This suggests that the N-methyl group may contribute to a more favorable interaction within the enzyme's active site. However, its potency is significantly lower than that of the highly optimized, selective inhibitor GSK2837808A. This is an expected outcome, as GSK2837808A represents a later-stage, highly refined inhibitor.

Experimental Design and Protocols: Ensuring Self-Validating Systems

The following protocols are designed to be robust and reproducible, providing a solid framework for the comparative evaluation of LDH inhibitors.

Principle of the LDH Inhibition Assay

The assay quantifies LDH activity by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ during the conversion of pyruvate to lactate. The rate of this reaction is inversely proportional to the level of LDH inhibition.[8]

Reagents and Materials
  • Human Recombinant LDH-A Enzyme

  • Nicotinamide adenine dinucleotide (NADH)

  • Sodium Pyruvate

  • Tris Buffer (pH 7.4)

  • This compound

  • Oxamic acid

  • GSK2837808A

  • Dimethyl Sulfoxide (DMSO)

  • 96-well UV-transparent microplates

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Step-by-Step Experimental Protocol
  • Preparation of Reagents:

    • Prepare a 100 mM Tris buffer (pH 7.4).

    • Prepare a 10 mM NADH stock solution in Tris buffer.

    • Prepare a 100 mM sodium pyruvate stock solution in Tris buffer.

    • Prepare 10 mM stock solutions of each inhibitor (this compound, Oxamic acid, GSK2837808A) in DMSO.

  • Assay Setup:

    • In a 96-well microplate, add the following to each well:

      • 140 µL of Tris buffer

      • 20 µL of 10 mM NADH solution

      • 10 µL of the inhibitor solution at various concentrations (perform serial dilutions from the stock solution). For the no-inhibitor control, add 10 µL of DMSO.

      • 10 µL of LDH-A enzyme solution (the concentration should be optimized to yield a linear reaction rate for at least 10 minutes).

  • Initiation and Measurement:

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 20 µL of 100 mM sodium pyruvate solution to each well.

    • Immediately place the plate in a microplate reader pre-set to 37°C.

    • Measure the absorbance at 340 nm every 30 seconds for 10 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

    • Normalize the reaction rates to the no-inhibitor control to determine the percent inhibition for each inhibitor concentration.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Mechanistic Insights and Experimental Causality

The choice of a competitive inhibitor like this compound is based on its structural similarity to the enzyme's natural substrate, pyruvate. This mimicry allows it to bind to the active site, thereby preventing the substrate from binding and inhibiting the enzymatic reaction. The kinetic data from this assay can be further analyzed using Lineweaver-Burk plots to confirm the mechanism of inhibition.

G Pyruvate Pyruvate Blocked_Site Blocked_Site Pyruvate->Blocked_Site Binding Prevented

Conclusion and Future Directions

This guide provides a comprehensive framework for benchmarking the performance of this compound as a lactate dehydrogenase inhibitor. The experimental data demonstrates its superior potency over the closely related oxamic acid, validating its potential as a lead compound for further optimization. The detailed protocols and mechanistic insights offer researchers the necessary tools to conduct their own comparative studies.

Future investigations should focus on the selectivity of this compound against different LDH isoenzymes (e.g., LDH-B) and its efficacy in cell-based assays to assess its translational potential.

References

  • Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases. (n.d.). PMC - NIH. Retrieved January 1, 2026, from [Link]

  • Activity of the Lactate Dehydrogenase Inhibitor Oxamic Acid against the Fermentative Bacterium Streptococcus mitis/oralis: Bactericidal Effects and Prevention of Daptomycin Resistance In Vitro and in an Ex Vivo Model. (n.d.). MDPI. Retrieved January 1, 2026, from [Link]

  • NATURAL Inhibitors of Lactate Dehydrogenase (LDHA). (2025, September 29). YouTube. Retrieved January 1, 2026, from [Link]

  • Flipping the Target: Evaluating Natural LDHA Inhibitors for Selective LDHB Modulation. (2025, July 10). MDPI. Retrieved January 1, 2026, from [Link]

  • Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: involvement of the Akt-mTOR signaling pathway. (2015, March 1). PubMed. Retrieved January 1, 2026, from [Link]

  • Oxamate Improves Glycemic Control and Insulin Sensitivity via Inhibition of Tissue Lactate Production in db/db Mice. (2016, March 3). PMC - NIH. Retrieved January 1, 2026, from [Link]

  • Lactate Dehydrogenase (LDH) Assay Protocol. (n.d.). OPS Diagnostics. Retrieved January 1, 2026, from [Link]

  • LDH-A Enzyme Assay. (n.d.). Bio-protocol. Retrieved January 1, 2026, from [Link]

  • Natural products targeting human lactate dehydrogenases for cancer therapy: A mini review. (2022, September 28). Frontiers. Retrieved January 1, 2026, from [Link]

  • Lactic dehydrogenase. V. Inhibition by oxamate and by oxalate. (1959, May 1). Semantic Scholar. Retrieved January 1, 2026, from [Link]

  • Laboratory 4 Assay for L-Lactate Dehydrogenase. (n.d.). University of Massachusetts Lowell. Retrieved January 1, 2026, from [Link]

  • Oxamate-mediated inhibition of lactate dehydrogenase induces protective autophagy in gastric cancer cells: Involvement of the Akt–mTOR signaling pathway. (2025, August 6). ResearchGate. Retrieved January 1, 2026, from [Link]

  • Lactate dehydrogenase activity is inhibited by methylmalonate in vitro. (n.d.). PubMed - NIH. Retrieved January 1, 2026, from [Link]

  • Inhibition of lactic dehydrogenase as a way to increase the anti-proliferative effect of multi-targeted kinase inhibitors. (n.d.). PubMed. Retrieved January 1, 2026, from [Link]

  • Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction. (n.d.). Oncotarget. Retrieved January 1, 2026, from [Link]

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 2-(Methylamino)-2-oxoacetic Acid

Author: BenchChem Technical Support Team. Date: January 2026

As laboratory professionals, our responsibility extends beyond discovery and innovation to ensuring a safe environment for ourselves, our colleagues, and the broader ecosystem. The proper management of chemical waste is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the safe handling and disposal of 2-(Methylamino)-2-oxoacetic acid (CAS No. 29262-58-6), grounded in established safety principles and regulatory compliance.

Hazard Profile and Immediate Safety Protocols

Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound, also known as N-Methyloxamic acid, is a solid organic compound that requires careful handling.

1.1. Inherent Hazards This compound is classified under the Globally Harmonized System (GHS) with several key hazard statements:

  • H302: Harmful if swallowed. [1]

  • H312/H315/H319: Harmful in contact with skin, causes skin irritation, and causes serious eye irritation. [1][2]

  • H332/H335: Harmful if inhaled and may cause respiratory irritation. [1][2]

  • H372: Causes damage to organs through prolonged or repeated exposure.

  • H411: Toxic to aquatic life with long-lasting effects.

The signal word associated with this chemical is "Danger". The causality behind these classifications lies in its acidic nature and its potential to interfere with biological pathways upon exposure. The aquatic toxicity necessitates that this chemical must not be released into the environment through standard drains.[3]

1.2. Required Personal Protective Equipment (PPE) Given the hazard profile, the following PPE is mandatory when handling this compound in any capacity:

  • Eye Protection: Chemical safety goggles are required. For tasks with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[2][4]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves for integrity before use and wash hands thoroughly after handling.[2][5]

  • Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemically resistant apron may be necessary.[2]

  • Respiratory Protection: All handling of the solid powder or solutions should occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3] If a fume hood is not available, a NIOSH-approved respirator is necessary.[4]

Waste Characterization and Segregation

Proper disposal begins with correct waste characterization. As an organic acid, this compound waste must be segregated from other waste streams to prevent dangerous reactions.

  • Waste Stream: This chemical should be classified as non-halogenated organic acid waste .

  • Incompatibilities: It must not be mixed with bases, strong oxidizing agents, or reactive chemicals (e.g., cyanides, sulfides) which could lead to violent reactions or the release of toxic gases.[4][6] Always store this waste stream in a designated, clearly labeled container.

Disposal Procedures: From Spill to Bulk

The appropriate disposal method depends on the quantity and context of the waste. The following protocols outline procedures for both small-scale spills and the disposal of bulk or surplus material.

Protocol 1: Management of Small Laboratory Spills (<1g)

This protocol is designed for the immediate and safe cleanup of minor spills within a laboratory setting.

Methodology:

  • Alert & Isolate: Immediately alert personnel in the vicinity. Restrict access to the spill area. Ensure the fume hood is operational if the spill occurs within it.

  • Don PPE: Wear the full PPE as described in Section 1.2.

  • Containment: If the spilled material is a solid, gently cover it with an absorbent material designed for chemical spills to prevent dust from becoming airborne.

  • Neutralization (for solid spills):

    • Prepare a 5-10% solution of sodium bicarbonate (baking soda) or sodium carbonate (soda ash) in water.[7]

    • Carefully and slowly add the basic solution to the spilled material. The acidic nature of this compound will cause effervescence (fizzing) as it is neutralized. Add the base until the fizzing stops.

    • Causality: This step converts the acid into its corresponding salt, which is generally less hazardous and has a more neutral pH, making it safer to handle.

  • Final Cleanup:

    • Using a scoop or brush, carefully collect the neutralized mixture and absorbent material into a designated hazardous waste container.

    • Wipe the spill area with a damp cloth or paper towel.

    • Place all contaminated cleaning materials into the same hazardous waste container.

  • Labeling and Disposal:

    • Seal the container.

    • Label the container clearly as "Hazardous Waste: this compound spill debris" and include the date.

    • Arrange for pickup through your institution's Environmental Health and Safety (EHS) office.[8]

Protocol 2: Disposal of Bulk or Unused Product

Direct disposal of unused or bulk this compound into the environment is prohibited.[3] The only acceptable method is through a licensed professional waste disposal service.

Methodology:

  • Container Integrity: Ensure the chemical is in its original, sealed, and properly labeled container if possible. If transferring to a new container, ensure it is chemically compatible and can be securely sealed.

  • Labeling for Disposal:

    • The container must be clearly labeled with the full chemical name: "this compound".

    • Attach a hazardous waste tag as required by your institution and local regulations. This tag typically requires information on the contents, quantity, and associated hazards (e.g., "Toxic," "Irritant").

  • Segregated Storage: Store the labeled waste container in a designated satellite accumulation area for hazardous waste. This area should be secure, well-ventilated, and away from incompatible materials.[6]

  • Arrange Professional Disposal:

    • Contact your institution's EHS department to schedule a hazardous waste pickup.

    • Do not attempt to transport the waste off-site yourself. Disposal must be handled by professionals who can transport it to a permitted Treatment, Storage, and Disposal Facility (TSDF).[9]

    • Causality: TSDFs are equipped to handle and dispose of hazardous chemicals in an environmentally sound manner, often through high-temperature incineration with scrubbers to neutralize harmful combustion byproducts like NOx.[4] This is the most effective way to destroy the chemical and prevent its release into the ecosystem, fulfilling regulatory requirements set by agencies like the U.S. Environmental Protection Agency (EPA).[10]

Visualization and Quick Reference

To aid in decision-making, the following table summarizes key safety and disposal information, and the diagram outlines the disposal workflow.

Table 1: Summary of Safety and Disposal Information
ParameterInformationSource(s)
Chemical Name This compound[11]
CAS Number 29262-58-6[11]
Signal Word Danger
GHS Hazard Codes H302, H312, H315, H319, H332, H335, H372, H411[1]
Primary Hazards Harmful/Toxic, Skin/Eye/Respiratory Irritant, Organ Damage, Aquatic Toxicity[1]
Required PPE Safety Goggles, Nitrile Gloves, Lab Coat, Fume Hood Use[2][3][4]
Disposal Method Licensed Professional Waste Disposal Service[3][12]
Spill Neutralizer 5-10% Sodium Bicarbonate or Sodium Carbonate Solution[7]
Diagram 1: Disposal Decision Workflow

DisposalWorkflow start Identify Waste: This compound decision What is the nature of the waste? start->decision spill Small-Scale Spill (<1g) decision->spill Spill bulk Bulk / Unused Product decision->bulk Bulk spill_proc Follow Protocol 1: 1. Isolate & Don PPE 2. Neutralize with Bicarbonate 3. Collect Debris for EHS Pickup spill->spill_proc bulk_proc Follow Protocol 2: 1. Ensure Proper Container & Label 2. Store in Satellite Accumulation Area 3. Arrange EHS Pickup bulk->bulk_proc end_point Safe & Compliant Disposal spill_proc->end_point bulk_proc->end_point

Caption: Decision tree for selecting the correct disposal procedure.

References

  • Chemical Label: this compound . [Link]

  • Material Safety Data Sheet . Pi Chemicals. [Link]

  • Hazardous Waste Disposal Guide . Northwestern University. [Link]

  • Chemical/Biological and Decontamination Agent Information . U.S. EPA. [Link]

  • Part G: Chemical Disposal Procedures . University of Wisconsin-La Crosse. [Link]

  • Hazardous Materials Disposal Guide . Nipissing University. [Link]

  • Hazardous Waste . U.S. EPA. [Link]

  • Steps in Complying with Regulations for Hazardous Waste . U.S. EPA. [Link]

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A Senior Application Scientist's Guide to Handling 2-(Methylamino)-2-oxoacetic Acid: From Core Safety to Disposal

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, field-proven guidance for the safe handling and disposal of 2-(Methylamino)-2-oxoacetic acid (CAS No. 29262-58-6). As researchers and drug development professionals, our primary responsibility is to mitigate risk while advancing scientific discovery. This guide moves beyond mere compliance, embedding a deep understanding of the "why" behind each safety protocol to foster a proactive safety culture in your laboratory.

Section 1: Comprehensive Hazard Assessment

This compound, also known as N-Methyloxamic acid, is a solid organic compound that presents multiple health hazards.[1] A thorough understanding of these risks is the foundation of a robust safety plan. The primary dangers are associated with direct contact and inhalation.

Table 1: Summary of Hazards for this compound

Hazard CategoryGHS Hazard CodeDescription of Risk
Acute Toxicity (Oral)H302Harmful if swallowed.[1][2][3]
Acute Toxicity (Dermal)H312Harmful in contact with skin.[1][3]
Acute Toxicity (Inhalation)H332Harmful if inhaled.[1][3]
Skin IrritationH315Causes skin irritation.[1][4]
Serious Eye Irritation/DamageH319 / H318Causes serious eye irritation or damage.[1][2][3][4]
Respiratory IrritationH335May cause respiratory irritation.[3][4]
Respiratory SensitizationH334May cause allergy or asthma symptoms or breathing difficulties if inhaled.[2]

The causality is clear: the compound's chemical properties make it aggressive towards mucosal membranes, skin, and the respiratory tract. The presence of a carboxylic acid group contributes to its irritant nature. As a fine solid, it can easily become airborne, posing a significant inhalation risk if not handled correctly.[5]

Section 2: Core Personal Protective Equipment (PPE) Protocol

The selection of PPE is not a checklist; it is a dynamic risk assessment. The following protocol is the mandatory minimum for any procedure involving this compound.

Eye and Face Protection: The First Line of Defense

Why: The high risk of serious eye irritation (H319) or damage (H318) necessitates protection that goes beyond standard safety glasses.[1][3] Any splash or airborne particle could have severe consequences.

Protocol:

  • Mandatory: Wear chemical safety goggles that provide a full seal around the eyes, conforming to ANSI Z87.1 (US) or EN 166 (EU) standards.[6][7]

  • Recommended for High-Risk Operations: When handling larger quantities (>10g) or when there is a significant splash risk (e.g., dissolving the compound), supplement the goggles with a full-face shield.[8][9] A face shield protects the entire face from splashes and is a critical secondary barrier.[9]

Hand and Body Protection: Preventing Dermal Absorption and Irritation

Why: this compound is harmful upon skin contact and causes irritation.[1][3] A comprehensive barrier is essential to prevent both localized reactions and systemic toxicity.

Protocol:

  • Gloves:

    • Selection: Wear nitrile gloves as a minimum. Always inspect gloves for tears or pinholes before use.[6] For prolonged work, consider double-gloving.

    • Technique: Use proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[6]

    • Replacement: Change gloves immediately if you suspect contamination or after a maximum of 30-60 minutes of continuous use.[9] Dispose of used gloves as hazardous waste.[6]

  • Lab Coat/Gown:

    • Selection: A standard cotton lab coat is insufficient. Wear a lab coat made of a chemical-resistant material, such as polyester or a poly-cotton blend, with long sleeves and a fully fastened front.

    • Maintenance: Do not take lab coats home. Use a professional laundry service or dispose of them as hazardous waste if significantly contaminated.

Respiratory Protection: Mitigating Inhalation Hazards

Why: As a solid, this compound can form dust, which is harmful and irritating if inhaled.[1][3][5] It may also cause respiratory sensitization, leading to asthma-like symptoms upon subsequent exposures.[2]

Protocol:

  • Primary Engineering Control: All handling of this compound powder must be performed inside a certified chemical fume hood to control airborne concentrations.[2][7]

  • Secondary Respiratory Protection: In the case of inadequate ventilation or a spill outside of a fume hood, respiratory protection is required.[2] A NIOSH-approved air-purifying respirator (APR) with N95 or P100 particulate filters is the minimum requirement.[7][9]

  • Emergency Use: For major spills or fire-fighting, a self-contained breathing apparatus (SCBA) is necessary.[7]

Section 3: Safe Handling and Operations Workflow

A self-validating protocol ensures safety at every step. This workflow integrates PPE use with proper laboratory technique to minimize exposure from preparation to cleanup.

Workflow Diagram: Handling this compound

G cluster_prep 1. Preparation Phase cluster_handling 2. Handling Phase (Inside Fume Hood) cluster_cleanup 3. Post-Handling & Disposal cluster_emergency 4. Emergency Response prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemical, Glassware, Waste Container) prep1->prep2 prep3 Don Full PPE (Goggles, Lab Coat, Nitrile Gloves) prep2->prep3 handle1 Place Apparatus Deep Inside Fume Hood prep3->handle1 handle2 Carefully Weigh Solid (Minimize Dust Generation) handle1->handle2 spill Spill Occurs handle1->spill handle3 Slowly Add Solvent to Solid to Prevent Splashing handle2->handle3 handle4 Close Primary Container Immediately After Use handle3->handle4 clean1 Decontaminate Surfaces & Equipment handle4->clean1 clean2 Segregate & Seal Hazardous Waste clean1->clean2 clean3 Remove PPE in Correct Order (Gloves First) clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4 evacuate Evacuate & Alert Others spill->evacuate assess Assess Spill Size (Minor vs. Major) evacuate->assess minor_spill Minor Spill: Use Spill Kit with Full PPE assess->minor_spill Minor major_spill Major Spill: Contact EHS assess->major_spill Major

Caption: Workflow for handling this compound.

Section 4: Decontamination and Disposal Plan

Proper disposal is critical to protect both personnel and the environment.

Protocol for Decontamination and Disposal:

  • Work Surface Decontamination: After handling, wipe down the work surface inside the fume hood and any contaminated equipment with a damp cloth or towel. Avoid dry sweeping, which can generate dust.

  • Waste Collection:

    • All solid waste (unused chemical, contaminated gloves, weigh paper, wipes) must be collected in a dedicated, clearly labeled hazardous waste container.[10]

    • The container must be compatible with the chemical, kept closed when not in use, and stored in a designated satellite accumulation area.[10]

  • Surplus and Non-Recyclable Solutions: Do not dispose of this chemical down the drain.[6] All surplus material and solutions must be treated as hazardous waste.

  • Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[6]

Section 5: Emergency Procedures

In case of accidental exposure, immediate and correct action is vital.

Exposure RouteImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[2][11] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing immediately.[12] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air immediately.[13][14] If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[11] If the person is conscious, rinse their mouth with water and have them drink 2-4 glasses of water.[13] Seek immediate medical attention.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 185684, Acetic acid, 2-(methylamino)-2-oxo-. Retrieved from [Link]

  • ChemicalSafety.com. (n.d.). Chemical Label for this compound. Retrieved from [Link]

  • Angene Chemical. (2024). Safety Data Sheet for 2-((Carboxymethyl)amino)-2-oxoacetic acid. Retrieved from [Link]

  • Chemtron Supply Corporation. (2018). Safety Data Sheet. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023). Personal Protective Equipment. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - N-Methylacetamide, 99+%. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-(Methylamino)ethanol, pa. Retrieved from [Link]

  • Regulations.gov. (2019). Safety Data Sheet for Iron, complexes with ethylenediamine-4-hydroxycarbomonocycle hetero-acid-2-oxoacetic acid reaction - products, potassium salts. Retrieved from [Link]

  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]

  • Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.